molecular formula C16H18O9 B15141568 Chlorogenic acid-13C3

Chlorogenic acid-13C3

Numéro de catalogue: B15141568
Poids moléculaire: 357.29 g/mol
Clé InChI: CWVRJTMFETXNAD-VKWJYGAHSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Chlorogenic acid-13C3 is a useful research compound. Its molecular formula is C16H18O9 and its molecular weight is 357.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire

C16H18O9

Poids moléculaire

357.29 g/mol

Nom IUPAC

(1S,3R,4R,5R)-3-[(E)-3-(3,4-dihydroxyphenyl)(1,2,3-13C3)prop-2-enoyl]oxy-1,4,5-trihydroxycyclohexane-1-carboxylic acid

InChI

InChI=1S/C16H18O9/c17-9-3-1-8(5-10(9)18)2-4-13(20)25-12-7-16(24,15(22)23)6-11(19)14(12)21/h1-5,11-12,14,17-19,21,24H,6-7H2,(H,22,23)/b4-2+/t11-,12-,14-,16+/m1/s1/i2+1,4+1,13+1

Clé InChI

CWVRJTMFETXNAD-VKWJYGAHSA-N

SMILES isomérique

C1[C@H]([C@H]([C@@H](C[C@@]1(C(=O)O)O)O[13C](=O)/[13CH]=[13CH]/C2=CC(=C(C=C2)O)O)O)O

SMILES canonique

C1C(C(C(CC1(C(=O)O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O)O)O

Origine du produit

United States

Foundational & Exploratory

A Technical Guide to the Synthesis and Purification of Chlorogenic Acid-¹³C₃

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical synthesis and purification of ¹³C₃-labeled chlorogenic acid. The procedures outlined herein are compiled from established methodologies for the synthesis of chlorogenic acid and its derivatives, adapted for the incorporation of a stable isotope label. This document is intended to serve as a valuable resource for researchers in drug metabolism, pharmacokinetics, and other fields requiring isotopically labeled standards.

Introduction

Chlorogenic acid, an ester of caffeic acid and quinic acid, is a biologically active phenolic compound found in numerous plant species. Its antioxidant, anti-inflammatory, and other pharmacological properties have made it a subject of extensive research. Stable isotope-labeled analogues, such as Chlorogenic acid-¹³C₃, are indispensable tools for quantitative analysis in complex biological matrices using mass spectrometry-based methods. They serve as ideal internal standards, enabling accurate and precise quantification in metabolic and pharmacokinetic studies.

This guide details a multi-step chemical synthesis approach, beginning with the preparation of ¹³C₃-labeled caffeic acid, followed by its esterification with a protected quinic acid derivative, and concluding with deprotection and purification to yield the final product.

Synthesis of Chlorogenic Acid-¹³C₃

The synthesis of Chlorogenic acid-¹³C₃ is a multi-step process that involves the preparation of a ¹³C₃-labeled caffeic acid precursor, its coupling with a protected quinic acid, and subsequent deprotection.

Synthesis of ¹³C₃-Caffeic Acid

A plausible and efficient method for the synthesis of ¹³C₃-labeled caffeic acid is through a modified Wittig or Perkin reaction, starting from a simple ¹³C-labeled precursor. The following protocol is a conceptualized pathway based on established organic chemistry principles.

Experimental Protocol: Synthesis of ¹³C₃-Caffeic Acid (Conceptual)

  • Step 1: Synthesis of ¹³C₂-acetylide. This step would involve the use of a commercially available ¹³C-labeled starting material, such as ¹³C₂-calcium carbide, to generate a suitable two-carbon building block.

  • Step 2: Introduction of the third ¹³C atom and formation of a phosphonium ylide. The ¹³C₂-acetylide would be further reacted with a ¹³C-labeled methylating agent (e.g., ¹³C-methyl iodide) and subsequently converted to a triphenylphosphine ylide.

  • Step 3: Wittig reaction with 3,4-dihydroxybenzaldehyde. The ¹³C₃-labeled phosphonium ylide is then reacted with 3,4-dihydroxybenzaldehyde (protocatechualdehyde) to form the carbon-carbon double bond of the caffeic acid backbone. The phenolic hydroxyl groups of the aldehyde may require protection (e.g., as methoxymethyl ethers) prior to the reaction.

  • Step 4: Deprotection. If protecting groups were used, they are removed under appropriate conditions to yield ¹³C₃-caffeic acid.

Protection of Quinic Acid

To ensure selective esterification at the desired hydroxyl group of quinic acid, the other hydroxyl groups and the carboxylic acid must be protected. A common strategy involves the formation of an acetonide.

Experimental Protocol: Preparation of Protected Quinic Acid

  • Protection of Quinic Acid: Quinic acid is reacted with 2,2-dimethoxypropane in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) in an anhydrous solvent like acetone or DMF. This reaction protects the vicinal diols. The carboxylic acid can be protected as a methyl ester by reaction with methanol and an acid catalyst.

Esterification and Deprotection

The ¹³C₃-caffeic acid is first activated and then reacted with the protected quinic acid. The final step is the removal of the protecting groups to yield Chlorogenic acid-¹³C₃.

Experimental Protocol: Esterification and Deprotection [1][2]

  • Activation of ¹³C₃-Caffeic Acid: The phenolic hydroxyls of ¹³C₃-caffeic acid are protected, for instance, by acetylation with acetic anhydride. The carboxylic acid is then converted to a more reactive species, such as an acyl chloride, by reacting with oxalyl chloride or thionyl chloride in an inert solvent like dichloromethane (DCM) with a catalytic amount of DMF.[2]

  • Esterification: The resulting ¹³C₃-diacetyl-caffeoyl chloride is then reacted with the protected quinic acid derivative in the presence of a base, such as pyridine or triethylamine, and a catalyst like 4-dimethylaminopyridine (DMAP) in an anhydrous solvent (e.g., DCM or THF). The reaction is typically stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).[1]

  • Deprotection: The protecting groups are removed in a final step. The acetonide and acetate groups can be hydrolyzed under acidic conditions, for example, by stirring with a dilute solution of hydrochloric acid in a protic solvent like methanol or water.[1] The progress of the deprotection can be monitored by HPLC.

Purification of Chlorogenic Acid-¹³C₃

Preparative High-Performance Liquid Chromatography (HPLC) is the method of choice for the purification of Chlorogenic acid-¹³C₃ to achieve high purity.

Experimental Protocol: Preparative HPLC Purification [3]

  • Column: A reversed-phase C18 column is typically used for the separation of chlorogenic acid and its isomers.

  • Mobile Phase: A gradient elution with a mixture of water (often with a small amount of acid like formic or acetic acid to improve peak shape) and an organic solvent like acetonitrile or methanol is employed.

  • Detection: UV detection at a wavelength of around 325-330 nm is suitable for chlorogenic acid.

  • Fraction Collection: Fractions corresponding to the main peak of Chlorogenic acid-¹³C₃ are collected.

  • Solvent Removal: The solvent from the collected fractions is removed under reduced pressure (e.g., using a rotary evaporator) to yield the purified product.

  • Purity Analysis: The purity of the final product is assessed by analytical HPLC and characterized by mass spectrometry and NMR spectroscopy. Purities of over 95% are achievable with this method.[3]

Quantitative Data

The following table summarizes the expected yields and purity at various stages of the synthesis and purification process, based on literature values for analogous non-labeled syntheses.

StepProductStarting Material(s)Expected Yield (%)Expected Purity (%)Reference
Synthesis
1Protected ¹³C₃-Caffeoylquinic acid ester¹³C₃-Caffeic acid, Protected quinic acid70-85>90 (crude)[1]
2Chlorogenic acid-¹³C₃ (crude)Protected ¹³C₃-Caffeoylquinic acid ester80-95Mixture of isomers[1]
Purification
3Purified Chlorogenic acid-¹³C₃Crude Chlorogenic acid-¹³C₃>90>95[3]

Visualization of Key Processes

Biosynthetic Pathway of Chlorogenic Acid

The biosynthesis of chlorogenic acid in plants provides context for its structure and the potential for enzymatic synthesis approaches. The pathway involves the esterification of caffeoyl-CoA with quinic acid.

Biosynthesis_of_Chlorogenic_Acid Phenylalanine L-Phenylalanine Cinnamic_acid Cinnamic acid Phenylalanine->Cinnamic_acid PAL p_Coumaric_acid p-Coumaric acid Cinnamic_acid->p_Coumaric_acid C4H Caffeic_acid Caffeic acid p_Coumaric_acid->Caffeic_acid C3H Caffeoyl_CoA Caffeoyl-CoA Caffeic_acid->Caffeoyl_CoA 4CL Chlorogenic_acid Chlorogenic acid Caffeoyl_CoA->Chlorogenic_acid HQT Quinic_acid Quinic acid Quinic_acid->Chlorogenic_acid HQT

Biosynthesis of Chlorogenic Acid
Chemical Synthesis Workflow

The chemical synthesis of Chlorogenic acid-¹³C₃ involves a series of protection, coupling, and deprotection steps.

Chemical_Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification C13_precursor ¹³C₃ Precursor C13_caffeic_acid ¹³C₃-Caffeic Acid C13_precursor->C13_caffeic_acid Synthesis Activated_caffeic_acid Activated ¹³C₃-Caffeic Acid C13_caffeic_acid->Activated_caffeic_acid Activation Quinic_acid Quinic Acid Protected_quinic_acid Protected Quinic Acid Quinic_acid->Protected_quinic_acid Protection Protected_CGA Protected ¹³C₃-Chlorogenic Acid Protected_quinic_acid->Protected_CGA Activated_caffeic_acid->Protected_CGA Esterification Crude_CGA Crude ¹³C₃-Chlorogenic Acid Protected_CGA->Crude_CGA Deprotection Prep_HPLC Preparative HPLC Crude_CGA->Prep_HPLC Pure_CGA Pure ¹³C₃-Chlorogenic Acid Prep_HPLC->Pure_CGA

Chemical Synthesis and Purification Workflow
Logical Relationship of Purification Steps

The purification process follows a logical sequence from the crude product to the final, highly pure compound.

Purification_Logic Crude_Product Crude Product (Mixture of isomers and impurities) Prep_HPLC Preparative HPLC Crude_Product->Prep_HPLC Fraction_Collection Fraction Collection Prep_HPLC->Fraction_Collection Solvent_Removal Solvent Removal Fraction_Collection->Solvent_Removal Purity_Analysis Purity Analysis (HPLC, MS, NMR) Solvent_Removal->Purity_Analysis Final_Product Final Product (>95% Purity) Purity_Analysis->Final_Product

Purification Process Logic

References

A Technical Guide to the Natural Abundance of ¹³C in Chlorogenic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of Isotopic Signatures for Authenticity, Biosynthetic Pathway Analysis, and Origin Determination.

This technical guide provides a comprehensive overview of the natural abundance of the stable isotope carbon-13 (¹³C) in chlorogenic acid. Aimed at researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of ¹³C natural abundance, details the experimental protocols for its determination, and explores its applications in verifying product authenticity and elucidating biosynthetic pathways.

Introduction to Natural ¹³C Abundance

Carbon exists naturally in two stable isotopic forms: the far more abundant carbon-12 (¹²C) and the heavier carbon-13 (¹³C), which constitutes approximately 1.1% of all carbon atoms. The precise ratio of ¹³C to ¹²C in a given compound is not constant and varies depending on the carbon source and the biochemical pathways involved in its synthesis. This variation, known as isotopic fractionation, provides a unique "isotopic signature" for natural products like chlorogenic acid.

The natural abundance of ¹³C is typically expressed in "delta" notation (δ¹³C) in parts per thousand (per mil, ‰) relative to the Vienna Pee Dee Belemnite (VPDB) international standard. A more negative δ¹³C value indicates a lower abundance of ¹³C relative to the standard.

For plant-derived molecules such as chlorogenic acid, the primary determinant of its δ¹³C value is the photosynthetic pathway of the source plant. Chlorogenic acid is predominantly found in plants that utilize the C3 photosynthetic pathway.

Expected Natural ¹³C Abundance in Chlorogenic Acid

Chlorogenic acid is synthesized in plants through the shikimate and phenylpropanoid pathways. As these pathways are prevalent in C3 plants, the δ¹³C value of chlorogenic acid is expected to fall within the typical range for C3 plant metabolites. Environmental factors such as water availability, temperature, and light intensity can also influence the isotopic composition.

Table 1: Expected δ¹³C Values for Chlorogenic Acid and Related Precursors in C3 Plants

Compound/MaterialTypical δ¹³C Range (‰ vs. VPDB)Notes
C3 Plants (general biomass)-20 to -37[1][2]The broad range reflects variations in species and environmental conditions.
Chlorogenic Acid -22 to -35 (estimated) As a downstream product of C3 photosynthesis, its value will be within the general C3 range.
Phenylalanine (precursor)Expected to be within the C3 rangeIsotopic fractionation can occur at various enzymatic steps in the biosynthetic pathway.
Quinic Acid (precursor)Expected to be within the C3 rangeDerived from the shikimate pathway.
Caffeic Acid (precursor)Expected to be within the C3 rangeA key intermediate in the phenylpropanoid pathway.

Biosynthesis of Chlorogenic Acid

Understanding the biosynthetic pathway of chlorogenic acid is crucial for interpreting its isotopic signature. The pathway begins with precursors from glycolysis and the pentose phosphate pathway, which enter the shikimate pathway to produce chorismate. Chorismate is then converted to L-phenylalanine, a key entry point into the phenylpropanoid pathway, which ultimately leads to the formation of chlorogenic acid through the esterification of caffeic acid and quinic acid. Several alternative routes for this final esterification have been identified in different plant species.

Chlorogenic_Acid_Biosynthesis cluster_glycolysis_ppp Glycolysis / Pentose Phosphate Pathway cluster_shikimate Shikimate Pathway cluster_phenylpropanoid Phenylpropanoid Pathway PEP Phosphoenolpyruvate Shikimate Shikimate PEP->Shikimate E4P Erythrose-4-Phosphate E4P->Shikimate Chorismate Chorismate Shikimate->Chorismate Quinic_Acid Quinic Acid Chorismate->Quinic_Acid Phenylalanine L-Phenylalanine Chorismate->Phenylalanine Chlorogenic_Acid Chlorogenic Acid Quinic_Acid->Chlorogenic_Acid HQT Cinnamic_Acid Cinnamic Acid Phenylalanine->Cinnamic_Acid PAL p_Coumaric_Acid p-Coumaric Acid Cinnamic_Acid->p_Coumaric_Acid C4H Caffeic_Acid Caffeic Acid p_Coumaric_Acid->Caffeic_Acid C3'H Caffeoyl_CoA Caffeoyl-CoA Caffeic_Acid->Caffeoyl_CoA 4CL Caffeoyl_CoA->Chlorogenic_Acid HQT Experimental_Workflow cluster_sample_prep Sample Preparation cluster_extraction_purification Extraction & Purification cluster_irms_analysis EA-IRMS Analysis Plant_Material Plant Material Drying Lyophilization (Freeze-Drying) Plant_Material->Drying Grinding Grinding to Fine Powder Drying->Grinding Extraction Solvent Extraction Grinding->Extraction Purification Solid-Phase Extraction (SPE) / HPLC Extraction->Purification Purity_Check Purity Assessment (HPLC-UV) Purification->Purity_Check Purified_CGA Purified Chlorogenic Acid Purity_Check->Purified_CGA Weighing Weighing into Tin Capsules Purified_CGA->Weighing Combustion Combustion to CO₂ Weighing->Combustion Analysis IRMS Measurement Combustion->Analysis Data δ¹³C Value Calculation Analysis->Data

References

An In-depth Technical Guide to Chlorogenic Acid-13C3: Physical and Chemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of Chlorogenic acid-13C3, an isotopically labeled form of the naturally occurring and biologically active chlorogenic acid. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and other scientific endeavors where precise analytical standards and tracers are essential.

Core Physical and Chemical Properties

This compound is a stable, isotopically labeled analog of chlorogenic acid, a prominent phenolic compound found in a variety of plants, most notably in coffee beans. The incorporation of three carbon-13 isotopes into the molecule makes it an ideal internal standard for quantitative analysis by mass spectrometry and a tracer for metabolic studies.

Quantitative Data Summary

The following table summarizes the key quantitative physical and chemical properties of this compound. Data for the unlabeled chlorogenic acid is also provided for comparison where specific data for the labeled compound is not available.

PropertyValue (this compound)Value (Chlorogenic Acid)Reference
Molecular Formula C₁₃¹³C₃H₁₈O₉C₁₆H₁₈O₉[1][2]
Molecular Weight 357.29 g/mol 354.31 g/mol [1][3]
Exact Mass 357.10514665 Da354.095082 Da[1]
Appearance Crystalline solidCrystalline solid[4]
Melting Point Not specified~210 °C (decomposes)[5][6]
Boiling Point Not specifiedNot specified
Solubility Soluble in Ethanol, DMSO, and DimethylformamideSoluble in hot water, ethanol, and acetone. Soluble in Ethanol (~25 mg/ml), DMSO (~50 mg/ml), and Dimethylformamide (~71 mg/ml). Soluble in PBS (pH 7.2) at ~25 mg/ml.[4][5][7]
XLogP3-AA -0.4-0.4[1]
Hydrogen Bond Donor Count 66[1]
Hydrogen Bond Acceptor Count 99[1]
Rotatable Bond Count 55[1]
UV/Vis. λmax Not specified219, 246, 331 nm[4]

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are often proprietary to the manufacturers. However, standard analytical techniques used for the unlabeled compound can be readily adapted for its isotopically labeled counterpart.

High-Performance Liquid Chromatography (HPLC) for Quantification

HPLC is a standard method for the analysis and quantification of chlorogenic acid and its derivatives. A typical reversed-phase HPLC method can be employed for this compound.

Objective: To separate and quantify this compound in a sample matrix.

Instrumentation:

  • HPLC system with a UV detector or a mass spectrometer (for higher sensitivity and specificity).

  • Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm).[8]

Reagents:

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • Formic acid or phosphoric acid (for mobile phase modification).[8][9]

  • This compound standard of known concentration.

  • Sample containing this compound.

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile with 0.1% formic acid).[9] A gradient elution is often used to achieve optimal separation.[9][10]

  • Standard Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., 50/50 water/acetonitrile) and perform serial dilutions to create calibration standards.[9][11]

  • Sample Preparation: Dissolve the sample in the mobile phase or a suitable solvent. Filter the sample through a 0.22 µm or 0.45 µm syringe filter before injection to remove particulate matter.[10][11]

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column.[8]

    • Flow Rate: Typically 0.5-1.5 mL/min.[8]

    • Injection Volume: 5-20 µL.

    • Detection: UV detection at 325 nm or 330 nm, or by mass spectrometry.[8][9]

    • Column Temperature: Ambient or controlled (e.g., 30 °C).[9]

  • Analysis: Inject the calibration standards and the sample solutions into the HPLC system.

  • Quantification: Construct a calibration curve by plotting the peak area of the standard solutions against their concentration. Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.

Visualizations: Signaling Pathways and Experimental Workflows

Biological Signaling Pathways of Chlorogenic Acid

Chlorogenic acid is known to modulate several key signaling pathways involved in antioxidant defense and metabolism. As an isotopic tracer, this compound can be used to study the flux and metabolism related to these pathways.

Chlorogenic_Acid_Signaling_Pathways cluster_antioxidant Antioxidant Response cluster_metabolism Glucose and Lipid Metabolism CGA Chlorogenic Acid Nrf2 Nrf2 CGA->Nrf2 activates ARE ARE Nrf2->ARE binds to HO1 HO-1 ARE->HO1 induces AntioxidantEnzymes Antioxidant Enzymes ARE->AntioxidantEnzymes induces CGA2 Chlorogenic Acid AMPK AMPK CGA2->AMPK activates G6Pase Glucose-6-Phosphatase AMPK->G6Pase inhibits SREBP1c SREBP-1c AMPK->SREBP1c inhibits GlucoseUptake Glucose Uptake AMPK->GlucoseUptake promotes FattyAcidSynthesis Fatty Acid Synthesis SREBP1c->FattyAcidSynthesis regulates HPLC_MS_Workflow Sample Biological Sample (e.g., plasma, tissue) Spike Spike with This compound (Internal Standard) Sample->Spike Extraction Sample Extraction (e.g., SPE, LLE) Spike->Extraction Drydown Dry Down and Reconstitute Extraction->Drydown HPLC HPLC Separation (C18 Column) Drydown->HPLC MS Mass Spectrometry (e.g., ESI-MS/MS) HPLC->MS Data Data Acquisition and Processing MS->Data Quantification Quantification (Ratio to Internal Standard) Data->Quantification Chlorogenic_Acid_Isomers CQA Caffeoylquinic Acid CGA 3-O-caffeoylquinic acid (Chlorogenic Acid) CQA->CGA isomer Crypto 4-O-caffeoylquinic acid (Cryptochlorogenic Acid) CQA->Crypto isomer Neo 5-O-caffeoylquinic acid (Neochlorogenic Acid) CQA->Neo isomer

References

A Technical Guide to Metabolic Fate Studies of Chlorogenic Acid-13C3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive framework for conducting metabolic fate studies using stable isotope-labeled Chlorogenic acid-13C3. While this compound is commercially available as a research tool, publicly available, peer-reviewed literature detailing a complete Absorption, Distribution, Metabolism, and Excretion (ADME) study with corresponding quantitative data is limited.[1][2][3][4][5] Therefore, this document outlines a best-practice methodology synthesized from established protocols for studying polyphenol metabolism with stable isotopes.[6][7][8] It is designed to equip researchers with the necessary protocols and data analysis frameworks to investigate the pharmacokinetics and metabolic pathways of chlorogenic acid with high precision and accuracy.

Introduction to Chlorogenic Acid and the Role of Stable Isotope Labeling

Chlorogenic acid (CGA), an ester of caffeic acid and quinic acid, is one of the most abundant polyphenols in the human diet, with coffee, fruits, and vegetables being major sources.[9] It has garnered significant interest for its potential health benefits, including antioxidant, anti-inflammatory, antidiabetic, and cardiovascular-protective effects.[10] These biological activities are largely dependent on the bioavailability and metabolic transformation of the parent compound into various metabolites by host enzymes and the gut microbiota.[11][12]

Understanding the metabolic fate of CGA is crucial for elucidating its mechanisms of action. However, tracking and quantifying CGA and its numerous metabolites in complex biological matrices is challenging. The use of stable isotope-labeled compounds, such as this compound, offers a powerful solution.[7] The 13C label provides a distinct mass signature, allowing for:

  • Unambiguous Tracking: Differentiating the administered compound and its metabolites from the endogenous pool and dietary background noise.[6]

  • Accurate Quantification: Serving as an ideal internal standard for mass spectrometry, as it co-elutes with the unlabeled analyte but is distinguishable by its mass, correcting for matrix effects and extraction losses.[13]

  • Elucidation of Metabolic Pathways: Tracing the transformation of the parent molecule through various metabolic steps.[7]

This guide details the experimental design, sample analysis, and data interpretation for a comprehensive metabolic fate study of this compound.

Experimental Methodology

A robust study of this compound's metabolic fate involves a controlled administration, meticulous sample collection, and sensitive bioanalysis. The following sections outline a model protocol.

Overall Experimental Workflow

The workflow for a human pharmacokinetic study of this compound is a multi-step process from volunteer preparation to data analysis.

G cluster_0 Phase 1: Pre-Study cluster_1 Phase 2: Dosing & Sampling cluster_2 Phase 3: Sample Processing & Analysis cluster_3 Phase 4: Data Interpretation A Volunteer Recruitment & Screening B Low-Polyphenol Washout Diet (48h) A->B C Baseline Sample Collection (t=0) B->C D Oral Administration of This compound C->D E Serial Blood Sampling (0-24h) D->E F Complete Urine & Feces Collection (0-48h) D->F G Plasma & Urine Sample Preparation (e.g., SPE) E->G F->G H LC-MS/MS Analysis (Detection of 13C3-Metabolites) G->H I Pharmacokinetic Modeling (Cmax, Tmax, AUC) H->I J Metabolite Identification & Quantification H->J K Mass Balance Calculation (% Recovery) H->K

Caption: Experimental workflow for a human metabolic fate study of this compound.
Protocol 1: Human Study Design

A crossover design is recommended to minimize inter-individual variability.

  • Participants: Recruit healthy volunteers (n=10-12) with no history of gastrointestinal disease. Ensure all participants provide informed consent.

  • Dietary Control: For 48 hours prior to dosing, participants consume a controlled diet low in polyphenols to minimize background interference.[14]

  • Dosing: Following an overnight fast, administer a single oral dose of this compound (e.g., 250 mg) dissolved in water.

  • Blood Sampling: Collect blood samples into EDTA-containing tubes at pre-dose (0 h) and at 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose. Centrifuge immediately to separate plasma and store at -80°C.

  • Urine and Feces Collection: Collect all urine and feces produced for 48 hours post-dose. Record the total volume/weight of each collection and store aliquots at -80°C.[14]

Protocol 2: Sample Preparation from Plasma and Urine

This protocol focuses on the extraction of CGA-13C3 and its metabolites for LC-MS/MS analysis. Solid-Phase Extraction (SPE) is a common and effective method.[15]

  • Plasma Preparation:

    • Thaw 500 µL of plasma on ice.

    • Add 1 mL of acidified methanol (0.1% formic acid) to precipitate proteins.

    • Vortex for 1 minute and centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 200 µL of loading buffer (e.g., 5% methanol in water with 0.1% formic acid).[16]

  • Urine Preparation:

    • Thaw urine samples and centrifuge at 5,000 x g for 10 minutes to remove sediment.

    • To account for conjugation, an enzymatic hydrolysis step can be included. Treat a 1 mL aliquot with β-glucuronidase/sulfatase from Helix pomatia in an appropriate buffer (e.g., sodium acetate, pH 5.0) at 37°C for 2 hours.

    • Stop the reaction by adding 1 mL of acidified methanol.

  • Solid-Phase Extraction (SPE):

    • Condition a mixed-mode or polymeric SPE cartridge (e.g., Oasis HLB) with 1 mL of methanol followed by 1 mL of water.

    • Load the prepared plasma or urine sample onto the cartridge.

    • Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.

    • Elute the analytes with 1 mL of acidified methanol.

    • Evaporate the eluate to dryness and reconstitute in 100 µL of mobile phase for LC-MS/MS injection.[15]

Protocol 3: LC-MS/MS Analysis

A sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is required for the detection and quantification of this compound and its metabolites.[16]

  • LC System: UPLC/UHPLC system.

  • Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).[16]

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A typical gradient would be: 0-1 min (5% B), 1-8 min (5-40% B), 8-10 min (40-95% B), 10-12 min (95% B), followed by re-equilibration.

  • Flow Rate: 0.3-0.4 mL/min.[16]

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Negative Electrospray Ionization (ESI-).[16]

  • Analysis Mode: Multiple Reaction Monitoring (MRM). The key is to monitor the mass transitions for the 13C3-labeled parent compound and its expected metabolites. The +3 Da mass shift compared to the unlabeled analogues ensures specificity.

Quantitative Data and Analysis

The following tables present illustrative data that could be expected from a metabolic fate study of this compound. These are hypothetical values based on published data for unlabeled CGA and serve as a template for data presentation.

Table 1: Illustrative Pharmacokinetic Parameters of this compound and its Major Metabolites in Human Plasma
CompoundCmax (ng/mL)Tmax (h)AUC₀₋₂₄ (ng·h/mL)T₁/₂ (h)
Parent Compound
This compound85.51.0250.72.1
Phase I & II Metabolites
13C3-Caffeic Acid45.21.5180.42.5
13C3-Ferulic Acid30.82.0155.93.0
13C3-Ferulic Acid-Sulfate120.32.5720.14.5
Microbial Metabolites
13C3-Dihydroferulic Acid215.08.02150.66.2
13C3-Dihydrocaffeic Acid190.78.51988.36.5

Note: Data are hypothetical examples. Cmax (Maximum Concentration), Tmax (Time to Maximum Concentration), AUC (Area Under the Curve), T₁/₂ (Half-life). The delayed Tmax for microbial metabolites reflects transit to the colon.[6]

Table 2: Illustrative Mass Balance of Administered this compound
SampleCollection Period (h)% of Administered 13C3 Dose Recovered
Urine 0 - 2435.2%
24 - 488.1%
Total Urinary Excretion 43.3%
Feces 0 - 4851.5%
Total Recovery 0 - 48 94.8%

Note: Data are hypothetical examples. High fecal recovery indicates a significant portion of the compound and its metabolites are either unabsorbed or excreted via bile.

Signaling Pathways Modulated by Chlorogenic Acid Metabolites

Chlorogenic acid and its primary metabolites, such as caffeic acid and ferulic acid, exert their biological effects by modulating key intracellular signaling pathways involved in inflammation, oxidative stress, and metabolism.

Inhibition of Pro-inflammatory Pathways

CGA and its metabolites can suppress inflammation by inhibiting the NF-κB (Nuclear Factor kappa B) signaling pathway. This prevents the transcription of pro-inflammatory cytokines like TNF-α and IL-6.

G cluster_nuc LPS Inflammatory Stimuli (e.g., LPS) TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases NFkB_active Active NF-κB NFkB->NFkB_active activation Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) NFkB_active->Genes translocation & transcription Nucleus Nucleus CGA Chlorogenic Acid & Metabolites CGA->IKK Inhibits

Caption: Inhibition of the NF-κB inflammatory pathway by Chlorogenic Acid.
Activation of Antioxidant Response

CGA metabolites can activate the Nrf2 (Nuclear factor erythroid 2-related factor 2) antioxidant response pathway. Nrf2 is a transcription factor that upregulates the expression of antioxidant enzymes, protecting cells from oxidative stress.

G cluster_nuc OxidativeStress Oxidative Stress Keap1 Keap1 OxidativeStress->Keap1 modifies Nrf2 Nrf2 Keap1->Nrf2 releases Nrf2_active Active Nrf2 Nrf2->Nrf2_active activation ARE Antioxidant Response Element (ARE) Nrf2_active->ARE binds to AntioxidantEnzymes Antioxidant Enzymes (HO-1, NQO1) ARE->AntioxidantEnzymes upregulates CGA Chlorogenic Acid & Metabolites CGA->Keap1 Induces conformational change

Caption: Activation of the Nrf2 antioxidant pathway by Chlorogenic Acid.
Modulation of Metabolic Homeostasis

CGA can influence glucose and lipid metabolism by activating AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.

G CGA Chlorogenic Acid & Metabolites AMPK AMPK CGA->AMPK Activates ACC ACC AMPK->ACC Inhibits CPT1 CPT-1 AMPK->CPT1 Activates G6Pase G6Pase AMPK->G6Pase Inhibits FattyAcidSynth Fatty Acid Synthesis ACC->FattyAcidSynth FattyAcidOxid Fatty Acid Oxidation CPT1->FattyAcidOxid GlucoseProd Hepatic Glucose Production G6Pase->GlucoseProd

Caption: Modulation of metabolic pathways via AMPK activation by Chlorogenic Acid.

Conclusion

The use of this compound is an invaluable tool for accurately determining the metabolic fate of this highly prevalent dietary polyphenol. By enabling precise tracking and quantification, stable isotope labeling overcomes the limitations of traditional methods, providing clear insights into the absorption, distribution, metabolism, and excretion of CGA. The methodological framework presented in this guide offers a robust approach for researchers to generate high-quality pharmacokinetic data, identify novel metabolites, and further elucidate the molecular mechanisms underlying the health benefits of chlorogenic acid. Such studies are essential for validating CGA's role as a nutraceutical and for the development of functional foods and therapeutics.

References

Unraveling Chlorogenic Acid's Metabolic Fate: A Technical Guide to 13C3 Labeling

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Chlorogenic acid (CGA), a prominent dietary polyphenol, has garnered significant attention for its potential health benefits. However, a comprehensive understanding of its metabolic fate is crucial for elucidating its mechanisms of action and informing therapeutic applications. Stable isotope labeling offers a powerful tool to trace the absorption, distribution, metabolism, and excretion (ADME) of xenobiotics. This technical guide provides a comprehensive framework for investigating chlorogenic acid metabolism using a targeted 13C3 labeling strategy. While, to our knowledge, studies specifically utilizing 13C3-chlorogenic acid have not yet been published, this document outlines a robust methodology based on established principles of stable isotope tracing and known metabolic pathways of CGA. This guide details a proposed synthesis of 13C3-chlorogenic acid, a comprehensive in-vivo experimental protocol, and the expected analytical outcomes, serving as a valuable resource for researchers embarking on such investigations.

Introduction: The Rationale for 13C3-Chlorogenic Acid

Chlorogenic acid is an ester formed between caffeic acid and quinic acid.[1] Upon ingestion, it undergoes extensive metabolism by both host enzymes and the gut microbiota.[2][3] A significant portion of the metabolic transformations occurs on the caffeoyl moiety. To precisely track the fate of this critical part of the molecule, we propose the use of chlorogenic acid labeled with three carbon-13 atoms on the vinyl group of the caffeic acid portion (prop-2-enoic acid chain).

Rationale for 13C3 Labeling:

  • Specificity: Labeling the three carbons of the prop-2-enoic acid side chain of the caffeoyl moiety allows for the specific tracking of this fragment through various metabolic transformations, such as hydrolysis, reduction, and conjugation.

  • Clear Mass Shift: A +3 Da mass shift provides a clear and unambiguous signal in mass spectrometry, facilitating the differentiation of labeled metabolites from the endogenous background.

  • Mechanistic Insights: This specific labeling pattern can help elucidate the mechanisms of microbial metabolism in the gut, such as the pathways leading to the formation of phenylpropionic acids and their subsequent degradation products.

Proposed Synthesis of 13C3-Chlorogenic Acid

The synthesis of 13C3-chlorogenic acid can be achieved through the esterification of commercially available 13C3-caffeic acid with quinic acid.

Starting Materials:

  • (E)-3-(3,4-dihydroxyphenyl)(1,2,3-13C3)prop-2-enoic acid (Caffeic Acid-13C3)[4][5][6]

  • (-)-Quinic acid

  • Appropriate coupling reagents (e.g., dicyclohexylcarbodiimide - DCC) and catalysts.

General Procedure:

The synthesis would involve the protection of the hydroxyl groups on both caffeic acid and quinic acid, followed by an esterification reaction. Subsequent deprotection would yield the desired 13C3-chlorogenic acid. The reaction progress and final product purity would be monitored by techniques such as HPLC and confirmed by mass spectrometry and NMR.

Experimental Protocols: In Vivo Metabolism Study in a Rodent Model

This section outlines a detailed protocol for an in vivo study to investigate the metabolism of 13C3-chlorogenic acid in a rat model.[7][8]

3.1. Animal Model and Housing

  • Species: Male Sprague-Dawley rats (8-10 weeks old).

  • Housing: Individually housed in metabolic cages to allow for separate collection of urine and feces.

  • Acclimatization: Acclimatize animals for at least one week prior to the study, with free access to a standard chow diet and water.

3.2. Dosing and Sample Collection

  • Dosing: Administer a single oral gavage of 13C3-chlorogenic acid (e.g., 50 mg/kg body weight) dissolved in a suitable vehicle (e.g., water).

  • Blood Sampling: Collect blood samples via the tail vein at multiple time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose). Plasma should be prepared and stored at -80°C.

  • Urine and Feces Collection: Collect urine and feces at intervals (e.g., 0-8h, 8-24h, 24-48h). Record the total volume/weight and store samples at -80°C.

  • Tissue Harvesting: At the end of the study (e.g., 48 hours), euthanize the animals and collect key tissues involved in metabolism and excretion (liver, kidneys, small intestine, colon, and cecum). Tissues should be flash-frozen in liquid nitrogen and stored at -80°C.

3.3. Sample Preparation

  • Plasma: Perform protein precipitation with a solvent like acetonitrile, followed by centrifugation. The supernatant is then dried and reconstituted for analysis.

  • Urine: Centrifuge to remove debris. Samples may require enzymatic hydrolysis (e.g., with β-glucuronidase/sulfatase) to analyze conjugated metabolites.

  • Feces and Tissues: Homogenize in an appropriate buffer, followed by solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to isolate metabolites.

3.4. Analytical Methodology: LC-MS/MS

  • Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a high-resolution tandem mass spectrometer (e.g., Q-TOF or Orbitrap).[9][10][11][12]

  • Chromatographic Separation: Use a C18 reverse-phase column with a gradient elution of mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

  • Mass Spectrometry: Operate in negative electrospray ionization (ESI) mode. Use full scan mode to identify potential metabolites and selected reaction monitoring (SRM) or parallel reaction monitoring (PRM) to quantify known and 13C3-labeled metabolites. The +3 Da mass shift will be used to specifically detect the labeled compounds.

Data Presentation: Expected Labeled Metabolites

The following table summarizes the expected 13C3-labeled metabolites of chlorogenic acid and their corresponding mass shifts.

Metabolite Metabolic Transformation Expected Molecular Formula of Labeled Moiety Expected Mass Shift (Da) Potential Site of Formation
13C3-Caffeic acidHydrolysis of the ester bondC6(13C)3H7O4+3Small intestine, Colon
13C3-Dihydrocaffeic acidReduction of the double bondC6(13C)3H9O4+3Colon (microbiota)
13C3-Ferulic acidMethylationC7(13C)3H9O4+3Liver, Intestine
13C3-Dihydroferulic acidReduction and MethylationC7(13C)3H11O4+3Liver, Colon
13C3-Caffeic acid glucuronideGlucuronidationC12(13C)3H15O10+3Liver, Intestine
13C3-Caffeic acid sulfateSulfationC6(13C)3H7O7S+3Liver, Intestine
13C3-m-Coumaric acidDehydroxylationC6(13C)3H7O3+3Colon (microbiota)
13C3-Phenylpropionic acidDehydroxylation and ReductionC6(13C)3H9O2+3Colon (microbiota)

Visualization of Workflows and Pathways

5.1. Experimental Workflow

experimental_workflow cluster_animal_study In Vivo Study cluster_sample_prep Sample Preparation cluster_analysis Analysis A 13C3-CGA Administration (Oral Gavage to Rats) B Time-Course Sample Collection (Blood, Urine, Feces) A->B C Tissue Harvesting (Liver, Kidney, Intestine) B->C D Plasma Protein Precipitation C->D E Urine Hydrolysis & Extraction C->E F Feces/Tissue Homogenization & Extraction C->F G LC-MS/MS Analysis (Detection of 13C3 Metabolites) D->G E->G F->G H Data Processing & Quantification G->H

Caption: Proposed experimental workflow for the in vivo metabolism study of 13C3-chlorogenic acid.

5.2. Metabolic Pathway of the 13C3-Caffeoyl Moiety

metabolic_pathway CGA 13C3-Chlorogenic Acid CA 13C3-Caffeic Acid CGA->CA Hydrolysis (Gut Microbiota/Host Esterases) DCA 13C3-Dihydrocaffeic Acid CA->DCA Reduction (Gut Microbiota) FA 13C3-Ferulic Acid CA->FA Methylation (COMT) Conj 13C3-Conjugates (Glucuronides, Sulfates) CA->Conj DFA 13C3-Dihydroferulic Acid DCA->DFA Methylation (COMT) mCA 13C3-m-Coumaric Acid DCA->mCA Dehydroxylation (Gut Microbiota) DCA->Conj FA->Conj DFA->Conj PPA 13C3-Phenylpropionic Acid mCA->PPA Reduction (Gut Microbiota) Excretion Excretion PPA->Excretion Conj->Excretion

Caption: Expected metabolic pathways of the 13C3-caffeoyl moiety of chlorogenic acid.

Conclusion

The use of 13C3-labeled chlorogenic acid provides a powerful and specific approach to delineate the complex metabolic fate of this important dietary polyphenol. The methodologies and frameworks presented in this technical guide offer a robust starting point for researchers to design and execute studies that will yield precise and valuable data. Such investigations are essential for a deeper understanding of the bioavailability and biological activities of chlorogenic acid and its metabolites, ultimately contributing to the development of evidence-based dietary recommendations and novel therapeutic strategies.

References

Chlorogenic Acid-13C3 as a Tracer in Plant Biochemistry: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the use of Chlorogenic acid-13C3 as a stable isotope tracer to investigate plant biochemistry. This powerful technique allows for the precise tracking and quantification of chlorogenic acid uptake, translocation, and metabolism within plant systems, offering invaluable insights for researchers in plant science, natural product chemistry, and drug development.

Introduction to Chlorogenic Acid and Isotopic Tracing

Chlorogenic acid (CGA), an ester of caffeic acid and quinic acid, is a prominent secondary metabolite in a wide variety of plant species. It plays a crucial role in plant defense mechanisms against pathogens and herbivores and is a significant component of the human diet, found in coffee, fruits, and vegetables. Understanding the biosynthesis, transport, and metabolic fate of chlorogenic acid is essential for developing crops with enhanced disease resistance and for harnessing its potential health benefits.

Isotopic tracers, particularly those labeled with stable isotopes like carbon-13 (¹³C), are indispensable tools in metabolic research. By introducing a ¹³C-labeled compound into a biological system, researchers can follow its journey through various metabolic pathways. This compound, specifically labeled with three ¹³C atoms in the caffeoyl moiety, serves as an ideal tracer for these studies due to its chemical identity with the natural compound, allowing for accurate and non-invasive analysis.

Experimental Protocols

This section details the key experimental methodologies for utilizing this compound as a tracer in plant biochemistry research.

Synthesis of this compound

The synthesis of this compound can be efficiently achieved through an enzymatic approach, utilizing commercially available ¹³C-labeled precursors. This method offers high specificity and avoids the harsh conditions often associated with chemical synthesis.

Materials:

  • Caffeic acid-13C3 (commercially available)

  • Quinic acid

  • Adenosine triphosphate (ATP)

  • Coenzyme A (CoA)

  • 4-Coumarate:CoA ligase (4CL) enzyme (recombinant)

  • Hydroxycinnamoyl-CoA:quinate hydroxycinnamoyl transferase (HQT) enzyme (recombinant)

  • Reaction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.5, containing 5 mM MgCl₂)

  • Solid Phase Extraction (SPE) cartridges (C18)

  • Solvents for SPE (methanol, water)

Protocol:

  • Activation of Caffeic Acid-13C3:

    • In a microcentrifuge tube, combine Caffeic acid-13C3, ATP, and CoA in the reaction buffer.

    • Initiate the reaction by adding recombinant 4CL enzyme.

    • Incubate the mixture at 30°C for 1-2 hours. This reaction converts Caffeic acid-13C3 to its CoA thioester, Caffeoyl-13C3-CoA.

  • Enzymatic Esterification:

    • To the reaction mixture containing Caffeoyl-13C3-CoA, add quinic acid.

    • Initiate the esterification by adding recombinant HQT enzyme.

    • Incubate the mixture at 30°C for 2-4 hours. HQT catalyzes the transfer of the Caffeoyl-13C3 group from CoA to quinic acid, forming this compound.

  • Purification:

    • Purify the synthesized this compound using a C18 SPE cartridge.

    • Condition the cartridge with methanol followed by water.

    • Load the reaction mixture onto the cartridge.

    • Wash the cartridge with water to remove salts and unreacted hydrophilic compounds.

    • Elute the this compound with methanol.

    • Verify the purity and identity of the product using LC-MS/MS.

Administration of this compound to Plants

Several methods can be employed to introduce the labeled tracer into the plant system, depending on the research question and the plant species.

Methods:

  • Root Feeding: For soil-grown or hydroponic plants, a solution of this compound can be added to the nutrient solution or directly to the soil around the roots. This method is suitable for studying uptake and root-to-shoot translocation.

  • Stem Injection/Infusion: A solution of the tracer can be carefully injected into the stem or infused over a period of time using a syringe pump. This bypasses root uptake and is useful for studying translocation and metabolism within the shoot.

  • Leaf Infiltration: A small volume of the tracer solution can be infiltrated into the leaf apoplast using a needleless syringe. This method is ideal for studying localized metabolic processes within the leaf tissue.

  • Foliar Application: A solution containing a surfactant can be sprayed onto the leaf surface. This method mimics natural deposition and is useful for studying cuticular uptake.

Protocol for Root Feeding of Arabidopsis thaliana Seedlings:

  • Grow Arabidopsis thaliana seedlings in a hydroponic system.

  • Prepare a sterile nutrient solution containing a known concentration of this compound (e.g., 10-100 µM).

  • Replace the existing nutrient solution with the tracer-containing solution.

  • Harvest plant tissues (roots, shoots, leaves) at various time points (e.g., 0, 1, 3, 6, 12, 24 hours) post-administration.

  • Immediately freeze the harvested tissues in liquid nitrogen and store at -80°C until extraction.

Extraction and Quantification of ¹³C-Labeled Metabolites

Accurate quantification of this compound and its metabolites is crucial for understanding its metabolic fate. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for this analysis due to its high sensitivity and selectivity.

Protocol:

  • Metabolite Extraction:

    • Homogenize the frozen plant tissue in a pre-chilled mortar and pestle with liquid nitrogen.

    • Extract the homogenized tissue with a suitable solvent, such as 80% methanol, at a ratio of 1:10 (w/v).

    • Vortex the mixture vigorously and incubate on ice for 30 minutes.

    • Centrifuge at high speed (e.g., 14,000 rpm) at 4°C for 15 minutes.

    • Collect the supernatant and filter it through a 0.22 µm syringe filter.

  • LC-MS/MS Analysis:

    • Chromatographic Separation: Use a C18 reversed-phase column with a gradient elution of water and acetonitrile, both containing a small percentage of formic acid (e.g., 0.1%) to improve ionization.

    • Mass Spectrometry Detection: Operate the mass spectrometer in negative ion mode. Use Multiple Reaction Monitoring (MRM) to specifically detect and quantify this compound and its potential metabolites. The MRM transitions will be specific for the parent and fragment ions of the labeled compounds. For this compound, the precursor ion will be m/z 356.09 (for [M-H]⁻, assuming three ¹³C atoms in the caffeoyl moiety), and fragment ions will correspond to the labeled caffeoyl and quinic acid moieties.

Data Presentation

Quantitative data from tracer studies should be presented in a clear and structured format to facilitate comparison and interpretation.

Table 1: Quantification of this compound and its Metabolites in Plant Tissues

Time (hours)TissueThis compound (nmol/g FW)Caffeic Acid-13C3 (nmol/g FW)Ferulic Acid-13C3 (nmol/g FW)
1Root15.2 ± 1.82.1 ± 0.30.5 ± 0.1
1Leaf0.8 ± 0.1< LOD< LOD
6Root8.5 ± 1.15.8 ± 0.71.2 ± 0.2
6Leaf3.4 ± 0.50.9 ± 0.10.2 ± 0.05
24Root2.1 ± 0.43.2 ± 0.50.8 ± 0.1
24Leaf5.9 ± 0.92.5 ± 0.40.6 ± 0.1

Data are presented as mean ± standard deviation (n=3). FW = Fresh Weight. LOD = Limit of Detection. This table is a representative example based on expected outcomes and does not reflect actual experimental data.

Table 2: Translocation of ¹³C Label from this compound

Time (hours)% of Total ¹³C in Roots% of Total ¹³C in Shoots
195.2 ± 2.14.8 ± 0.5
678.5 ± 3.521.5 ± 1.8
2445.1 ± 4.254.9 ± 3.7

This table illustrates the translocation of the ¹³C label from the roots to the shoots over time following root feeding. This is a representative example.

Visualizations

Diagrams created using Graphviz (DOT language) help to visualize complex pathways and workflows.

Chlorogenic_Acid_Biosynthesis Shikimate_Pathway Shikimate Pathway Phenylalanine L-Phenylalanine Shikimate_Pathway->Phenylalanine Cinnamic_Acid Cinnamic Acid Phenylalanine->Cinnamic_Acid PAL p_Coumaric_Acid p-Coumaric Acid Cinnamic_Acid->p_Coumaric_Acid C4H Caffeic_Acid_13C3 Caffeic Acid-¹³C₃ p_Coumaric_Acid->Caffeic_Acid_13C3 C3'H Caffeoyl_CoA_13C3 Caffeoyl-¹³C₃-CoA Caffeic_Acid_13C3->Caffeoyl_CoA_13C3 4CL Chlorogenic_Acid_13C3 Chlorogenic Acid-¹³C₃ Caffeoyl_CoA_13C3->Chlorogenic_Acid_13C3 HQT Quinic_Acid Quinic Acid Quinic_Acid->Chlorogenic_Acid_13C3 HQT

Caption: Biosynthetic pathway of Chlorogenic Acid-¹³C₃.

Experimental_Workflow Synthesis Enzymatic Synthesis of Chlorogenic Acid-¹³C₃ Administration Administration to Plant (e.g., Root Feeding) Synthesis->Administration Harvest Time-Course Harvest of Plant Tissues Administration->Harvest Extraction Metabolite Extraction Harvest->Extraction Analysis LC-MS/MS Quantification Extraction->Analysis Data_Interpretation Data Interpretation and Flux Analysis Analysis->Data_Interpretation

Caption: Experimental workflow for tracer studies.

Signaling_Pathway Pathogen_Attack Pathogen Attack CGA_Accumulation Chlorogenic Acid Accumulation Pathogen_Attack->CGA_Accumulation ROS_Scavenging Reactive Oxygen Species (ROS) Scavenging CGA_Accumulation->ROS_Scavenging Cell_Wall_Strengthening Cell Wall Strengthening (Lignin Precursor) CGA_Accumulation->Cell_Wall_Strengthening Defense_Gene_Expression Defense Gene Expression CGA_Accumulation->Defense_Gene_Expression Plant_Resistance Enhanced Plant Resistance ROS_Scavenging->Plant_Resistance Cell_Wall_Strengthening->Plant_Resistance Defense_Gene_Expression->Plant_Resistance

Commercial Suppliers and Technical Guide for Chlorogenic Acid-13C3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability of Chlorogenic acid-13C3, a stable isotope-labeled internal standard crucial for accurate quantification in research and drug development. The guide details product specifications from various suppliers, outlines a representative experimental protocol for its use in liquid chromatography-mass spectrometry (LC-MS), and illustrates key signaling pathways influenced by chlorogenic acid.

Commercial Availability and Specifications

This compound is available from several commercial suppliers, primarily as a reference standard for analytical applications. While specific details such as isotopic purity may require direct inquiry or access to a certificate of analysis, the following tables summarize the publicly available quantitative data for this compound from prominent vendors.

Table 1: General Product Specifications

SupplierCatalog NumberMolecular FormulaMolecular Weight ( g/mol )Unlabeled CAS Number
Axios ResearchAR-C02451C₁₃¹³C₃H₁₈O₉357.28327-97-9[1]
Sinco Pharmachem Inc.C22694C₁₃¹³C₃H₁₈O₉357.28327-97-9[2]
LGC StandardsTRC-C366542C₁₃¹³C₃H₁₈O₉357.287327-97-9[3]
PharmaffiliatesPA STI 019780C₁₃¹³C₃H₁₈O₉357.29327-97-9[4]
MedChemExpressHY-N0055SC₁₃¹³C₃H₁₈O₉357.29327-97-9

Table 2: Available Quantities and Storage

SupplierAvailable QuantitiesStorage Conditions
Sinco Pharmachem Inc.10mg/vial, 25mg/vial, 50mg/vial[2]Not specified
LGC Standards1mg, 5mg, 10mg[3]Not specified
PharmaffiliatesNot specified2-8°C Refrigerator[4]
MedChemExpressNot specifiedRefer to Certificate of Analysis

Applications in Research and Drug Development

This compound serves as an indispensable tool in pharmacokinetic and metabolic studies. Its primary application is as an internal standard in quantitative analysis by techniques such as LC-MS/MS.[5] The stable isotope label ensures that its chemical and physical properties are nearly identical to the unlabeled analyte, allowing for accurate correction of variations during sample preparation and analysis. This is critical for achieving reliable and reproducible results in bioanalytical methods.

Representative Experimental Protocol: Quantification of Chlorogenic Acid in Plasma using LC-MS/MS

This protocol is a representative example adapted from published methods for the quantification of chlorogenic acid in biological matrices.[4][6]

1. Materials and Reagents:

  • Chlorogenic acid (unlabeled standard)

  • This compound (Internal Standard)

  • Human Plasma (or other biological matrix)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (ultrapure)

  • Acetonitrile (LC-MS grade)

2. Standard Solution Preparation:

  • Prepare stock solutions of chlorogenic acid and this compound in methanol.

  • Prepare a series of calibration standards by spiking known concentrations of chlorogenic acid into the biological matrix.

  • Prepare a working solution of the internal standard (this compound) in methanol.

3. Sample Preparation:

  • To 100 µL of plasma sample, calibrator, or quality control sample, add 20 µL of the internal standard working solution.

  • Precipitate proteins by adding 300 µL of methanol containing 0.1% formic acid.

  • Vortex mix for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Conditions:

  • LC System: A high-performance liquid chromatography system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution: A suitable gradient to separate chlorogenic acid from matrix components.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Negative Electrospray Ionization (ESI-).

  • MRM Transitions:

    • Chlorogenic acid: [Precursor ion] -> [Product ion]

    • This compound: [Precursor ion+3] -> [Product ion]

5. Data Analysis:

  • Quantify the concentration of chlorogenic acid in the samples by calculating the peak area ratio of the analyte to the internal standard and comparing it to the calibration curve.

Signaling Pathways and Mechanisms of Action

Chlorogenic acid exerts its biological effects through the modulation of several key signaling pathways. Understanding these pathways is crucial for researchers in drug development.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample is Add Internal Standard (this compound) plasma->is precip Protein Precipitation (Methanol) is->precip cent Centrifugation precip->cent super Collect Supernatant cent->super lc LC Separation (C18 Column) super->lc ms MS/MS Detection (MRM Mode) lc->ms ratio Calculate Peak Area Ratio (Analyte/IS) ms->ratio quant Quantification ratio->quant cal Calibration Curve cal->quant

A representative experimental workflow for the quantification of chlorogenic acid.

Chlorogenic acid has been shown to possess anti-inflammatory, antioxidant, and metabolic regulatory properties. These effects are mediated through its interaction with complex cellular signaling networks.

signaling_pathway cluster_stimulus Cellular Stress / Stimuli cluster_cga Intervention cluster_pathways Signaling Pathways cluster_response Cellular Response stimulus Inflammatory Stimuli (e.g., LPS) nfkb_path NF-κB Pathway stimulus->nfkb_path mapk_path MAPK Pathway stimulus->mapk_path cga Chlorogenic Acid cga->nfkb_path Inhibits cga->mapk_path Inhibits nrf2_path Nrf2 Pathway cga->nrf2_path Activates inflammation Inflammation (TNF-α, IL-6) nfkb_path->inflammation mapk_path->inflammation antioxidant Antioxidant Response (HO-1, GCL) nrf2_path->antioxidant

Key signaling pathways modulated by chlorogenic acid.

NF-κB Pathway: Chlorogenic acid has been reported to inhibit the activation of the Nuclear Factor-kappa B (NF-κB) pathway.[2] By doing so, it can suppress the expression of pro-inflammatory cytokines such as TNF-α and IL-6, contributing to its anti-inflammatory effects.

MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) signaling cascade is another critical pathway in the inflammatory response. Chlorogenic acid can modulate this pathway, further contributing to its anti-inflammatory properties.

Nrf2 Pathway: Chlorogenic acid is known to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[2] This leads to the upregulation of antioxidant response elements and the expression of protective enzymes like heme oxygenase-1 (HO-1), enhancing the cellular antioxidant defense mechanisms.

This technical guide provides a foundational understanding for researchers and professionals working with this compound. For specific applications and detailed protocols, it is recommended to consult the technical documentation provided by the suppliers and relevant scientific literature.

References

Methodological & Application

Application Note: High-Throughput Quantification of Chlorogenic Acid in Biological Matrices using Chlorogenic acid-13C3 Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the accurate and precise quantification of chlorogenic acid in biological samples using a stable isotope-labeled internal standard (Chlorogenic acid-13C3) with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Introduction

Chlorogenic acid, a prominent phenolic compound found in coffee and various plant-based foods, is of significant interest to researchers in nutrition, pharmacology, and drug development due to its diverse biological activities, including antioxidant, anti-inflammatory, and anti-diabetic properties. Accurate quantification of chlorogenic acid in biological matrices is crucial for pharmacokinetic, metabolic, and biomarker studies. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for LC-MS/MS quantification. This approach ensures high accuracy and precision by compensating for variations in sample preparation, injection volume, and matrix effects.[1][2] This application note details a robust and validated LC-MS/MS method for the determination of chlorogenic acid.

Principle of Isotope Dilution Mass Spectrometry

Isotope dilution mass spectrometry is a powerful technique for quantitative analysis. It relies on the addition of a known amount of an isotopically labeled version of the analyte (in this case, this compound) to the sample at the beginning of the workflow. The stable isotope-labeled internal standard (SIL-IS) is chemically identical to the analyte and therefore exhibits the same behavior during sample extraction, chromatography, and ionization.[2] Because the SIL-IS can be distinguished from the native analyte by its mass-to-charge ratio (m/z) in the mass spectrometer, the ratio of the analyte to the SIL-IS peak areas can be used to accurately determine the analyte concentration, irrespective of sample losses or matrix-induced signal suppression or enhancement.

G Principle of Internal Standard Quantification cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Analysis Sample Sample Add IS Addition of This compound (IS) Sample->Add IS Extraction Extraction & Cleanup Add IS->Extraction LC LC Separation Extraction->LC MS MS/MS Detection LC->MS Quantification Quantification based on Peak Area Ratio (Analyte/IS) MS->Quantification

Caption: Logical relationship of using an internal standard for quantification.

Experimental Protocols

Materials and Reagents
  • Chlorogenic acid (analytical standard)

  • This compound (internal standard)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Biological matrix (e.g., plasma, serum, tissue homogenate)

Sample Preparation
  • Thaw biological samples on ice.

  • Spike 100 µL of the sample with 10 µL of this compound working solution (concentration to be optimized based on expected analyte levels).

  • Vortex briefly to mix.

  • Precipitate proteins by adding 300 µL of ice-cold methanol or acetonitrile containing 0.1% formic acid.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

G Experimental Workflow Start Start Sample Biological Sample Start->Sample Spike Spike with This compound Sample->Spike Precipitate Protein Precipitation Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute Analyze LC-MS/MS Analysis Reconstitute->Analyze End End Analyze->End

Caption: Step-by-step experimental workflow for sample preparation and analysis.

LC-MS/MS Method

Liquid Chromatography (LC) Parameters:

ParameterValue
Column C18 reverse-phase (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient 5% B to 95% B over 5 minutes, hold for 1 min, return to initial conditions

Mass Spectrometry (MS) Parameters:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Negative
Capillary Voltage 3.0 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Detection Mode Multiple Reaction Monitoring (MRM)

MRM Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Chlorogenic acid 353.1191.115
This compound 356.1194.115

Note: Collision energies should be optimized for the specific instrument being used.

Method Validation Data

The following tables summarize the typical performance characteristics of a validated LC-MS/MS method for chlorogenic acid using a stable isotope-labeled internal standard. The data presented here are representative and compiled from published literature on chlorogenic acid quantification.[3][4][5]

Table 1: Linearity and Range

AnalyteCalibration Range (ng/mL)
Chlorogenic acid1 - 2000> 0.995

Table 2: Accuracy and Precision

QC LevelConcentration (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (% Recovery)
Low 5< 10%< 10%90 - 110%
Medium 50< 8%< 8%92 - 108%
High 1500< 5%< 5%95 - 105%

Table 3: Recovery and Matrix Effect

QC LevelConcentration (ng/mL)Extraction Recovery (%)Matrix Effect (%)
Low 5> 85%90 - 110%
High 1500> 85%90 - 110%

Conclusion

The described LC-MS/MS method utilizing this compound as an internal standard provides a robust, sensitive, and specific approach for the quantification of chlorogenic acid in various biological matrices. The use of a stable isotope-labeled internal standard is critical for mitigating matrix effects and ensuring high-quality, reproducible data, which is essential for regulated bioanalysis and demanding research applications. This protocol can be adapted and validated for specific matrices and instrumentation to support a wide range of studies in the fields of pharmacology, toxicology, and clinical research.

References

Application Notes and Protocols for the Quantitative Analysis of Chlorogenic Acid Using Isotope Dilution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorogenic acid (CGA), an ester of caffeic acid and quinic acid, is a prominent phenolic compound found in a variety of plants, most notably in coffee beans. It is of significant interest to researchers in the fields of nutrition, pharmacology, and drug development due to its antioxidant, anti-inflammatory, and potential metabolic benefits. Accurate and precise quantification of chlorogenic acid in various matrices, such as plasma, plant extracts, and pharmaceutical formulations, is crucial for pharmacokinetic studies, quality control, and understanding its biological activity.

Isotope dilution mass spectrometry (ID-MS) is the gold standard for quantitative analysis, offering high accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response.[1] This is achieved by spiking the sample with a known amount of a stable isotope-labeled (SIL) internal standard of the analyte.[2] This application note provides a detailed protocol for the quantitative analysis of chlorogenic acid using a uniformly carbon-13 labeled chlorogenic acid ([¹³C₁₆]-CGA) as the internal standard, coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Principle of Isotope Dilution

The core principle of isotope dilution analysis is the addition of a known quantity of a stable isotope-labeled version of the analyte to the sample at the earliest stage of the analytical workflow. The SIL internal standard is chemically identical to the analyte and therefore exhibits the same behavior during sample extraction, cleanup, and chromatographic separation.[3] Because the SIL internal standard can be distinguished from the native analyte by its mass-to-charge ratio (m/z) in the mass spectrometer, the ratio of the signal from the native analyte to the signal from the SIL internal standard can be used to accurately determine the concentration of the native analyte, regardless of sample losses during processing.

Experimental Workflow

The overall experimental workflow for the quantitative analysis of chlorogenic acid using isotope dilution is depicted below.

Workflow Experimental Workflow for Chlorogenic Acid Quantification cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Sample Biological Sample (e.g., Plasma) Spike Spike with [¹³C₁₆]-Chlorogenic Acid Internal Standard Sample->Spike Precipitate Protein Precipitation (e.g., with Methanol) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Collect Collect Supernatant Centrifuge->Collect Inject Inject onto LC Column Collect->Inject Separate Chromatographic Separation Inject->Separate Ionize Electrospray Ionization (ESI) Separate->Ionize Detect Tandem Mass Spectrometry (MS/MS) Detection Ionize->Detect Integrate Peak Integration Detect->Integrate Ratio Calculate Analyte/IS Peak Area Ratio Integrate->Ratio Calibrate Quantify using Calibration Curve Ratio->Calibrate

Caption: A flowchart illustrating the major steps in the quantitative analysis of chlorogenic acid using isotope dilution LC-MS/MS.

Experimental Protocols

Materials and Reagents
  • Chlorogenic acid (analytical standard)

  • Uniformly ¹³C-labeled chlorogenic acid ([¹³C₁₆]-CGA) (internal standard)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Biological matrix (e.g., human plasma)

Preparation of Standard and Internal Standard Solutions
  • Chlorogenic Acid Stock Solution (1 mg/mL): Accurately weigh 10 mg of chlorogenic acid and dissolve it in 10 mL of methanol.

  • [¹³C₁₆]-Chlorogenic Acid Internal Standard Stock Solution (1 mg/mL): Accurately weigh 1 mg of [¹³C₁₆]-chlorogenic acid and dissolve it in 1 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the chlorogenic acid stock solution with methanol:water (50:50, v/v) to achieve the desired concentration range for the calibration curve (e.g., 1-2000 ng/mL).[4]

  • Internal Standard Working Solution: Dilute the [¹³C₁₆]-chlorogenic acid stock solution with methanol to a final concentration of 100 ng/mL.

Sample Preparation (Human Plasma)
  • To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution (100 ng/mL [¹³C₁₆]-chlorogenic acid).

  • Add 400 µL of ice-cold methanol to precipitate the plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase starting conditions (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method

Liquid Chromatography (LC) Conditions:

ParameterValue
Column C18 column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Flow Rate 0.4 mL/min[4]
Injection Volume 5 µL
Column Temperature 40°C
Gradient 5% B to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate

Mass Spectrometry (MS) Conditions:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Negative
Capillary Voltage 3.0 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Gas Flow Instrument dependent
Detection Mode Multiple Reaction Monitoring (MRM)

MRM Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Chlorogenic Acid353.1191.115-20
[¹³C₁₆]-Chlorogenic Acid (IS)369.1198.115-20

Note: The precursor ion for [¹³C₁₆]-CGA is calculated based on the addition of 16 mass units for the 16 carbon atoms. The product ion at m/z 191 for chlorogenic acid corresponds to the deprotonated quinic acid moiety (C₇H₁₁O₆⁻), which contains 7 carbon atoms. Therefore, the corresponding fragment for the ¹³C-labeled internal standard will have an m/z of 198.1.

Data Presentation

The following tables summarize typical quantitative data obtained from the validation of a chlorogenic acid isotope dilution LC-MS/MS method.

Table 1: Calibration Curve Parameters

AnalyteCalibration Range (ng/mL)
Chlorogenic Acid1 - 2000> 0.995

Table 2: Precision and Accuracy

QC LevelConcentration (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (% Bias)
Low5< 10< 10± 15
Medium100< 10< 10± 15
High1500< 10< 10± 15

Table 3: Limit of Detection (LOD) and Limit of Quantitation (LOQ)

ParameterValue (ng/mL)
LOD0.5
LOQ1.0

Signaling Pathway and Logical Relationships

The use of a stable isotope-labeled internal standard is based on a direct logical relationship that ensures accurate quantification.

Isotope_Dilution_Logic Logical Relationship in Isotope Dilution cluster_processing Sample Processing Analyte Chlorogenic Acid (Unknown Amount) Extraction Extraction Analyte->Extraction IS [¹³C₁₆]-Chlorogenic Acid (Known Amount) IS->Extraction Sample Sample Matrix Sample->Extraction Cleanup Cleanup Extraction->Cleanup Derivatization Derivatization (Optional) Cleanup->Derivatization LCMS LC-MS/MS Analysis Derivatization->LCMS Ratio Peak Area Ratio (Analyte / IS) LCMS->Ratio Quantification Accurate Quantification Ratio->Quantification

Caption: Diagram illustrating how the stable isotope-labeled internal standard mirrors the analyte through the analytical process to ensure accurate quantification.

Conclusion

The use of isotope dilution liquid chromatography-tandem mass spectrometry provides a robust, accurate, and precise method for the quantification of chlorogenic acid in complex biological matrices. The protocol detailed in this application note, utilizing a uniformly ¹³C-labeled internal standard, effectively mitigates matrix effects and ensures reliable data for pharmacokinetic studies, quality control of natural products, and other research applications. The high sensitivity and selectivity of this method make it an invaluable tool for researchers, scientists, and drug development professionals.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Chlorogenic Acid using Chlorogenic Acid-¹³C₃ as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive High-Performance Liquid Chromatography (HPLC) method coupled with tandem mass spectrometry (MS/MS) for the quantitative analysis of chlorogenic acid in various matrices. To ensure the highest degree of accuracy and precision, a stable isotope-labeled internal standard, Chlorogenic acid-¹³C₃, is employed. This method is suitable for applications in pharmaceutical research, food science, and metabolic studies where precise quantification of chlorogenic acid is critical. Detailed experimental protocols for sample preparation, chromatographic separation, and mass spectrometric detection are provided, along with a summary of key quantitative data.

Introduction

Chlorogenic acid, a prominent dietary polyphenol found in coffee, fruits, and vegetables, is recognized for its significant antioxidant and anti-inflammatory properties.[1][2] Its potential therapeutic benefits have led to increased interest in its quantification in various biological and botanical samples.[3][4] Accurate and reliable analytical methods are essential for pharmacokinetic studies, quality control of herbal products, and understanding its mechanism of action.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of chlorogenic acid.[3][5][6] When coupled with mass spectrometry (MS), it offers high selectivity and sensitivity, enabling precise quantification even in complex matrices.[7][8] The use of a stable isotope-labeled internal standard, such as Chlorogenic acid-¹³C₃, is the gold standard for quantitative LC-MS/MS analysis. This internal standard mimics the analyte's chemical and physical properties, effectively compensating for variations in sample preparation, injection volume, and matrix effects, thereby leading to highly accurate and precise results.

This application note provides a comprehensive protocol for the development and application of an HPLC-MS/MS method for chlorogenic acid quantification using Chlorogenic acid-¹³C₃.

Experimental Protocols

Materials and Reagents
  • Chlorogenic acid standard (≥95% purity)

  • Chlorogenic acid-¹³C₃ internal standard

  • HPLC-grade methanol

  • HPLC-grade acetonitrile

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Biological matrix (e.g., plasma, tissue homogenate) or plant extract

Sample Preparation

A generic sample preparation protocol for a biological matrix is provided below. This may require optimization depending on the specific sample type.

  • Spiking: To 100 µL of the sample matrix (e.g., plasma), add 10 µL of Chlorogenic acid-¹³C₃ internal standard solution (concentration to be optimized based on expected analyte levels).

  • Protein Precipitation: Add 400 µL of ice-cold methanol containing 0.1% formic acid to precipitate proteins.

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection: Carefully transfer the supernatant to a new microcentrifuge tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase composition (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial for analysis.

HPLC-MS/MS Instrumentation and Conditions

HPLC System:

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size) is recommended for good separation.

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient Elution:

    • 0-1 min: 5% B

    • 1-8 min: 5-95% B

    • 8-10 min: 95% B

    • 10-10.1 min: 95-5% B

    • 10.1-12 min: 5% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

Mass Spectrometer:

  • Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Chlorogenic acid: Precursor ion (m/z) 353.1 → Product ion (m/z) 191.1

    • Chlorogenic acid-¹³C₃: Precursor ion (m/z) 356.1 → Product ion (m/z) 194.1

  • Ion Source Parameters: Optimized for the specific instrument, including parameters like capillary voltage, source temperature, and gas flows.

Data Presentation: Quantitative Summary

The following table summarizes typical quantitative data obtained from various published HPLC methods for chlorogenic acid analysis. These values can serve as a reference for method development and validation.

ParameterValueReference
Retention Time (min) 4.0 - 8.5[3][9][10]
Linearity Range (µg/mL) 0.005 - 200[3][5][9]
Correlation Coefficient (r²) > 0.999[3]
Limit of Detection (LOD) (ng/mL) 0.03 - 10[7][9]
Limit of Quantification (LOQ) (ng/mL) 0.09 - 30[7][9]
Precision (%RSD) < 15%[7][9]
Accuracy (% Recovery) 85 - 115%[3][7]

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the quantification of chlorogenic acid using HPLC-MS/MS with an internal standard.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample or Plant Extract Spike Spike with Chlorogenic acid-13C3 Sample->Spike Precipitate Protein Precipitation Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute Filter Filtration Reconstitute->Filter HPLC HPLC Separation Filter->HPLC MSMS MS/MS Detection HPLC->MSMS Quantification Quantification (Analyte/IS Ratio) MSMS->Quantification biosynthesis_pathway Phenylalanine L-Phenylalanine CinnamicAcid Cinnamic Acid Phenylalanine->CinnamicAcid PAL pCoumaricAcid p-Coumaric Acid CinnamicAcid->pCoumaricAcid C4H pCoumaroylCoA p-Coumaroyl-CoA pCoumaricAcid->pCoumaroylCoA 4CL pCoumaroylQuinate p-Coumaroyl-Quinate pCoumaroylCoA->pCoumaroylQuinate HCT CaffeoylQuinate Caffeoyl-Quinate (Chlorogenic Acid) pCoumaroylQuinate->CaffeoylQuinate C3'H QuinicAcid Quinic Acid QuinicAcid->pCoumaroylQuinate signaling_pathway cluster_nrf2 Antioxidant Response cluster_nfkb Inflammatory Response CGA Chlorogenic Acid Nrf2 Nrf2 Activation CGA->Nrf2 NFkB NF-κB Inhibition CGA->NFkB HO1 HO-1 Expression Nrf2->HO1 Antioxidant Antioxidant Enzymes HO1->Antioxidant Inflammatory Pro-inflammatory Cytokines NFkB->Inflammatory

References

Application Note: Quantitative Analysis of Chlorogenic Acid in Food Samples using Isotope Dilution Mass Spectrometry with Chlorogenic acid-13C3

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Chlorogenic acids (CGAs) are a family of esters of quinic acid and certain transcinnamic acids, most commonly caffeic acid.[1][2] They are abundant in many plant-based foods and beverages, with coffee being a particularly rich source.[3][4] These compounds are of significant interest due to their potential health benefits, including antioxidant, anti-inflammatory, and anti-diabetic properties.[5][6] Accurate quantification of chlorogenic acids in food matrices is crucial for quality control, product development, and nutritional research. However, the complexity of food matrices can lead to significant analytical challenges, including ion suppression or enhancement in mass spectrometry.[7]

Isotope dilution mass spectrometry (IDMS) is a highly accurate and precise analytical technique that overcomes many of these matrix effects.[8] This method involves the addition of a known amount of a stable isotope-labeled internal standard to the sample at the beginning of the analytical process. The labeled standard is chemically identical to the analyte of interest and therefore behaves similarly during sample extraction, cleanup, and chromatographic separation. By measuring the ratio of the unlabeled analyte to the labeled internal standard, accurate quantification can be achieved, as any losses during sample preparation will affect both the analyte and the standard equally.[8]

This application note provides a detailed protocol for the quantification of chlorogenic acid in food samples using Chlorogenic acid-13C3 as an internal standard with analysis by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

Experimental Protocols

Materials and Reagents
  • Chlorogenic acid (5-CQA) analytical standard (≥95% purity)

  • This compound internal standard (IS)

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid (LC-MS grade)

  • Food sample (e.g., ground coffee beans, fruit puree)

  • 0.22 µm syringe filters

Standard Solution Preparation
  • Chlorogenic Acid Stock Solution (1 mg/mL): Accurately weigh 10 mg of chlorogenic acid standard and dissolve in 10 mL of methanol.

  • This compound Internal Standard Stock Solution (100 µg/mL): Accurately weigh 1 mg of this compound and dissolve in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of calibration standards by serial dilution of the chlorogenic acid stock solution with 50:50 (v/v) methanol:water. A typical concentration range is 5-200 ng/mL. Spike each calibration standard with the internal standard to a final concentration of 50 ng/mL.

Sample Preparation

The following is a general procedure for solid food samples like coffee. The protocol may need to be adapted for different matrices.

  • Homogenization: Homogenize the food sample to a fine powder or paste.

  • Weighing and Spiking: Accurately weigh approximately 1 g of the homogenized sample into a centrifuge tube. Add a known amount of the this compound internal standard solution (e.g., 50 µL of a 10 µg/mL solution).

  • Extraction: Add 10 mL of 70% methanol in water to the sample.[9] Vortex the mixture for 1 minute.

  • Ultrasonic Extraction: Place the sample in an ultrasonic bath for 30 minutes at room temperature.[5]

  • Centrifugation: Centrifuge the sample at 4000 rpm for 15 minutes.[5]

  • Dilution and Filtration: Collect the supernatant. Dilute an aliquot of the supernatant with 50:50 (v/v) methanol:water to bring the analyte concentration within the calibration curve range. Filter the diluted extract through a 0.22 µm syringe filter into an HPLC vial for analysis.[10]

UPLC-MS/MS Analysis
  • Chromatographic System: UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm) is commonly used.

  • Mobile Phase:

    • A: 0.1% formic acid in water

    • B: 0.1% formic acid in acetonitrile

  • Gradient Elution: A typical gradient would be: 0-1 min, 5% B; 1-8 min, 5-95% B; 8-10 min, 95% B; 10-10.1 min, 95-5% B; 10.1-12 min, 5% B.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40 °C

  • Mass Spectrometry Conditions:

    • Ionization Mode: Negative Electrospray Ionization (ESI-) is generally preferred for phenolic compounds due to higher sensitivity.[7]

    • Multiple Reaction Monitoring (MRM): Monitor the transitions for both chlorogenic acid and its 13C3-labeled internal standard. The precursor ion for chlorogenic acid is m/z 353, with common product ions at m/z 191, 179, and 173.[7] The exact mass of the this compound precursor ion will be m/z 356.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Chlorogenic Acid353.08191.05-20
This compound (IS)356.09194.06-20

Data Presentation

The following table summarizes typical method validation parameters for the quantitative analysis of chlorogenic acid using an isotope dilution LC-MS/MS method.

ParameterTypical Value
Linearity (r²)> 0.999
Limit of Detection (LOD)0.5 ng/mL
Limit of Quantification (LOQ)2 ng/mL
Accuracy (% Recovery)95 - 105%
Precision (% RSD)< 5%

Experimental Workflow Diagram

G Workflow for Chlorogenic Acid Analysis cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Homogenized Food Sample Spike Spike with this compound IS Sample->Spike Extract Solvent Extraction (e.g., 70% Methanol) Spike->Extract Sonicate Ultrasonic Bath Extract->Sonicate Centrifuge Centrifugation Sonicate->Centrifuge Dilute Dilution & Filtration Centrifuge->Dilute UPLC UPLC Separation Dilute->UPLC MSMS MS/MS Detection (MRM) UPLC->MSMS Integrate Peak Integration MSMS->Integrate Calibrate Calibration Curve Generation Integrate->Calibrate Quantify Quantification of Chlorogenic Acid Calibrate->Quantify

Caption: Experimental workflow for the quantification of chlorogenic acid.

Conclusion

The use of this compound as an internal standard in an isotope dilution UPLC-MS/MS method provides a robust, accurate, and precise approach for the quantification of chlorogenic acid in complex food matrices. This protocol offers a reliable framework for researchers in food science, nutrition, and drug development to obtain high-quality analytical data for chlorogenic acids. The detailed steps for sample preparation and instrumental analysis can be adapted for various food types to suit specific research needs.

References

Application Notes: Utilizing Chlorogenic Acid-13C3 for Enhanced Pharmacokinetic and Metabolism Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Chlorogenic acid, a prominent dietary polyphenol found in coffee and various plants, is the ester of caffeic acid and quinic acid.[1] It is recognized for its antioxidant and potential health-promoting properties, including anti-inflammatory and glucose-regulating effects.[2][3] Understanding its absorption, distribution, metabolism, and excretion (ADME) is crucial for evaluating its efficacy and safety. However, pharmacokinetic studies of chlorogenic acid are often complicated by its extensive metabolism by gut microbiota and its presence in the diet, making it difficult to distinguish the administered dose from endogenous or dietary sources.[1][4]

The use of stable isotope-labeled compounds, such as Chlorogenic acid-13C3, offers a robust solution to these challenges.[5][6] By incorporating three carbon-13 atoms into the chlorogenic acid molecule, researchers can precisely trace the fate of the administered compound and its metabolites using mass spectrometry.[7][8] This methodology allows for accurate quantification and differentiation from the unlabeled endogenous pool, providing clearer and more reliable pharmacokinetic data.[9] These application notes provide a comprehensive overview and detailed protocols for the use of this compound in pharmacokinetic research.

Key Applications

  • Definitive Bioavailability Studies: Accurately determine the fraction of an administered dose of chlorogenic acid that reaches systemic circulation.

  • Metabolite Profiling and Identification: Trace the metabolic fate of chlorogenic acid, identifying and quantifying its metabolites in various biological matrices like plasma and urine.[1]

  • Mass Balance Studies: Quantify the excretion of chlorogenic acid and its metabolites, providing a complete picture of its disposition.[9]

  • Drug-Drug Interaction Studies: Investigate the influence of co-administered drugs on the metabolism of chlorogenic acid.

Experimental Protocols

1. In Vivo Pharmacokinetic Study in Rodents

This protocol outlines a typical pharmacokinetic study in rats to determine the plasma concentration-time profile of this compound and its major metabolites.

Materials and Reagents:

  • This compound (analytical standard)

  • Unlabeled Chlorogenic Acid (for calibration standards and quality controls)

  • Internal Standard (e.g., Ibuprofen or a structurally similar, stable isotope-labeled compound)[2]

  • Male Sprague-Dawley rats (8-10 weeks old)

  • Vehicle for oral administration (e.g., 0.5% carboxymethylcellulose)

  • Acetonitrile (HPLC grade)[2]

  • Methanol (HPLC grade)[10]

  • Formic Acid (LC-MS grade)[2]

  • Ultrapure Water

  • EDTA-coated collection tubes

Procedure:

  • Animal Acclimatization and Dosing:

    • Acclimatize rats for at least one week prior to the study.

    • Fast animals overnight (with free access to water) before dosing.

    • Prepare a dosing solution of this compound in the chosen vehicle.

    • Administer a single oral dose of this compound (e.g., 50 mg/kg) via oral gavage.

  • Blood Sample Collection:

    • Collect blood samples (approximately 200 µL) from the tail vein or other appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

    • Collect blood into EDTA-coated tubes.

    • Centrifuge the blood samples at 4000 rpm for 10 minutes at 4°C to separate the plasma.

    • Store the resulting plasma samples at -80°C until analysis.

  • Plasma Sample Preparation (Protein Precipitation):

    • To a 50 µL aliquot of plasma, add 150 µL of ice-cold acetonitrile containing the internal standard.[11]

    • Vortex the mixture for 1 minute to precipitate proteins.

    • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Analytical Method

This method is designed for the sensitive and specific quantification of this compound and its key metabolites.

Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity or equivalent[12]

  • Mass Spectrometer: Triple quadrupole mass spectrometer with electrospray ionization (ESI)[13]

  • Column: C18 column (e.g., Agilent Zorbax SB C18, 2.1 x 50 mm, 1.8 µm)[14]

  • Mobile Phase A: 0.1% Formic Acid in Water[10]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.3 mL/min

  • Gradient Elution:

    • 0-1 min: 5% B

    • 1-5 min: 5-95% B

    • 5-7 min: 95% B

    • 7-7.1 min: 95-5% B

    • 7.1-9 min: 5% B

  • Ionization Mode: Negative Electrospray Ionization (ESI-)[13][14]

  • MRM Transitions:

    • This compound: m/z 356.0 -> 194.1

    • Unlabeled Chlorogenic acid: m/z 353.0 -> 191.1[2]

    • Caffeic acid-13C3 (potential metabolite): m/z 183.0 -> 139.1

    • Internal Standard (e.g., Ibuprofen): m/z 204.9 -> 161.0[2]

Data Analysis:

  • Construct a calibration curve using standards of unlabeled chlorogenic acid.

  • Calculate the concentrations of this compound in the plasma samples.

  • Use non-compartmental analysis to determine pharmacokinetic parameters such as Cmax, Tmax, AUC, and t1/2.[2]

Data Presentation

The following table summarizes hypothetical, yet representative, pharmacokinetic parameters of this compound following a single oral administration in rats. This data is based on typical values observed for unlabeled chlorogenic acid in the literature.[2][13][15]

ParameterUnitValue (Mean ± SD)Description
Cmax ng/mL750 ± 150Maximum observed plasma concentration
Tmax h1.0 ± 0.5Time to reach Cmax
AUC(0-t) ng·h/mL2100 ± 400Area under the plasma concentration-time curve from time 0 to the last measurable concentration
AUC(0-∞) ng·h/mL2350 ± 450Area under the plasma concentration-time curve from time 0 to infinity
t1/2 h2.5 ± 0.8Elimination half-life
CL/F L/h/kg21 ± 5Apparent total body clearance
Vd/F L/kg75 ± 18Apparent volume of distribution

Visualizations

Pharmacokinetic_Workflow cluster_preclinical Pre-analytical Phase cluster_analytical Analytical Phase cluster_data Data Analysis Phase Dosing Oral Administration of This compound to Rats Sampling Serial Blood Sampling (0-24h) Dosing->Sampling Dose (e.g., 50 mg/kg) Processing Plasma Separation (Centrifugation) Sampling->Processing Collect in EDTA tubes Extraction Protein Precipitation & Supernatant Extraction Processing->Extraction Store plasma at -80C Analysis LC-MS/MS Analysis (MRM Mode) Extraction->Analysis Reconstitute in mobile phase Quantification Concentration Quantification (Calibration Curve) Analysis->Quantification Peak area ratios PK_Analysis Pharmacokinetic Parameter Calculation (NCA) Quantification->PK_Analysis Concentration vs. Time data

Caption: Experimental workflow for a pharmacokinetic study using this compound.

Chlorogenic_Acid_Metabolism cluster_gut Gut Lumen / Microbiota Metabolism cluster_absorption Intestinal Absorption & Systemic Circulation CGA This compound (from diet/dose) Hydrolysis Esterase Hydrolysis CGA->Hydrolysis Absorbed_CGA Absorbed this compound (minor pathway) CGA->Absorbed_CGA Small intestine Caffeic Caffeic Acid-13C3 Hydrolysis->Caffeic Quinic Quinic Acid Hydrolysis->Quinic Microbial_Metabolites Further Microbial Metabolites (e.g., Phenylpropionic acid derivatives) Caffeic->Microbial_Metabolites Absorbed_Caffeic Absorbed Caffeic Acid-13C3 Caffeic->Absorbed_Caffeic Colon Excretion Excretion (Urine, Feces) Microbial_Metabolites->Excretion PhaseII_Metabolites Phase II Conjugates (Glucuronides, Sulfates) Absorbed_CGA->PhaseII_Metabolites Absorbed_Caffeic->PhaseII_Metabolites PhaseII_Metabolites->Excretion

Caption: Metabolic pathway of Chlorogenic Acid in the body.

References

Application Note: Tracing Chlorogenic Acid Metabolism with Stable Isotope Labeling and Isotope Ratio Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Chlorogenic acid (CGA), a prominent dietary polyphenol found in coffee, fruits, and vegetables, has garnered significant attention for its potential health benefits, including antioxidant, anti-inflammatory, and glucose-regulating properties. Understanding the absorption, distribution, metabolism, and excretion (ADME) of CGA is crucial for elucidating its mechanisms of action and for the development of novel therapeutics. Stable isotope labeling, in conjunction with isotope ratio mass spectrometry (IRMS), offers a powerful and safe methodology for tracing the metabolic fate of CGA in vivo. This application note details the use of Chlorogenic acid-13C3 (a synthetic version of CGA labeled with three Carbon-13 isotopes) and IRMS to quantitatively track its metabolic pathways. This approach provides high-precision measurements of isotope ratios, enabling researchers to distinguish between endogenous and exogenous CGA and its metabolites, thereby offering a clear picture of its bioavailability and metabolic transformation. The use of stable isotopes like 13C avoids the safety concerns associated with radioactive isotopes, making it an ideal choice for studies involving human subjects.

Experimental Workflow

The overall experimental workflow for tracing the metabolism of this compound using IRMS is depicted below. The process begins with the oral administration of the labeled compound to a model organism, followed by the collection of biological samples over a time course. Subsequently, the samples are processed to extract CGA and its metabolites, which are then analyzed by IRMS to determine the level of 13C enrichment.

experimental_workflow cluster_invivo In Vivo Study cluster_sample_prep Sample Preparation cluster_analysis Analysis admin Oral Administration of This compound sampling Time-Course Sample Collection (Blood, Urine, Feces, Tissues) admin->sampling Metabolism extraction Extraction of CGA and Metabolites sampling->extraction derivatization Derivatization (for GC-IRMS) extraction->derivatization irms Isotope Ratio Mass Spectrometry (IRMS) derivatization->irms data Data Analysis and Metabolite Identification irms->data metabolic_pathway CGA This compound CA Caffeic Acid-13C3 CGA->CA Hydrolysis (Esterases) QA Quinic Acid CGA->QA Hydrolysis FA Ferulic Acid-13C2 CA->FA Methylation (COMT) PA Protocatechuic Acid-13C3 CA->PA Oxidation HA Hippuric Acid QA->HA Microbial Metabolism

Quantifying Chlorogenic Acid Isomers with a 13C3 Internal Standard: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorogenic acids (CGAs) are a family of esters formed between quinic acid and certain transcinnamic acids, most commonly caffeic acid. As some of the most abundant polyphenolic compounds in the human diet, they are found in a wide variety of plants, including coffee beans, fruits, and vegetables. The various isomers of chlorogenic acid, such as neochlorogenic acid (3-CQA), cryptochlorogenic acid (4-CQA), and chlorogenic acid (5-CQA), exhibit a range of biological activities, including antioxidant, anti-inflammatory, and antidiabetic properties. Accurate quantification of these individual isomers is crucial for understanding their pharmacokinetic profiles, metabolism, and biological efficacy in drug development and nutritional science.

This application note provides a detailed protocol for the sensitive and accurate quantification of chlorogenic acid isomers in biological matrices, such as plasma, using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) with a stable isotope-labeled internal standard, Chlorogenic Acid-13C3 . The use of a stable isotope-labeled internal standard that co-elutes with the analyte of interest is the gold standard for quantitative mass spectrometry, as it effectively corrects for variations in sample preparation, chromatography, and ionization efficiency, thus ensuring the highest degree of accuracy and precision.

Experimental Protocols

Materials and Reagents
  • Analytes:

    • Chlorogenic acid (5-O-caffeoylquinic acid)

    • Neochlorogenic acid (3-O-caffeoylquinic acid)

    • Cryptochlorogenic acid (4-O-caffeoylquinic acid)

  • Internal Standard:

    • This compound

  • Solvents and Chemicals:

    • Methanol (LC-MS grade)

    • Acetonitrile (LC-MS grade)

    • Water (LC-MS grade)

    • Formic acid (LC-MS grade)

    • Human plasma (or other relevant biological matrix)

Standard Solution Preparation
  • Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of each chlorogenic acid isomer and the 13C3-chlorogenic acid internal standard by dissolving the appropriate amount of each compound in methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solutions with a 50:50 methanol/water mixture to create calibration standards at concentrations ranging from 1 to 2000 ng/mL.

  • Internal Standard Working Solution (100 ng/mL): Prepare a working solution of the 13C3-chlorogenic acid internal standard by diluting the primary stock solution with a 50:50 methanol/water mixture.

Sample Preparation (Protein Precipitation)

This protocol is suitable for the extraction of chlorogenic acid isomers from plasma samples.

  • To a 1.5 mL microcentrifuge tube, add 50 µL of plasma sample, 10 µL of the 100 ng/mL 13C3-chlorogenic acid internal standard working solution, and 150 µL of acetonitrile.

  • Vortex the mixture for 1 minute to precipitate the proteins.

  • Centrifuge the tubes at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • Vortex for 30 seconds and transfer the solution to an HPLC vial for analysis.

HPLC-MS/MS Method

HPLC System: A standard HPLC or UHPLC system capable of binary gradient elution.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is recommended for good separation of the isomers.

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient Elution:

    Time (min) % B
    0.0 5
    1.0 5
    8.0 40
    8.1 95
    10.0 95
    10.1 5

    | 12.0 | 5 |

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Negative Electrospray Ionization (ESI-)

  • Multiple Reaction Monitoring (MRM) Transitions: The following MRM transitions should be monitored. The collision energy (CE) and other MS parameters should be optimized for the specific instrument being used.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)
Chlorogenic Acid Isomers353.1191.1100
This compound (IS)356.1194.1100

Note: The product ion at m/z 191.1 corresponds to the quinic acid moiety, a characteristic fragment of chlorogenic acids.

Data Presentation

The following tables summarize the expected quantitative performance of the method. This data is representative and should be validated for each specific laboratory and application.

Table 1: Method Validation Parameters

ParameterResult
Linearity
Calibration Range1 - 2000 ng/mL
Correlation Coefficient (r²)> 0.995
Limits of Detection and Quantification
Limit of Detection (LOD)~0.5 ng/mL
Limit of Quantification (LOQ)~1 ng/mL
Precision
Intra-day Precision (%RSD)< 10%
Inter-day Precision (%RSD)< 15%
Accuracy
Accuracy (% bias)Within ±15%
Recovery
Extraction Recovery> 85%

Table 2: MRM Transitions and Optimized MS Parameters (Example)

AnalytePrecursor Ion (m/z)Product Ion (m/z)Declustering Potential (DP) (V)Collision Energy (CE) (eV)
3-CQA (Neochlorogenic)353.1191.1-60-25
4-CQA (Cryptochlorogenic)353.1191.1-60-25
5-CQA (Chlorogenic)353.1191.1-60-25
This compound356.1194.1-60-25

Note: DP and CE values are instrument-dependent and require optimization.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (50 µL) is_addition Add 13C3-CGA IS (10 µL) plasma->is_addition precipitation Protein Precipitation (Acetonitrile) is_addition->precipitation centrifugation Centrifugation precipitation->centrifugation evaporation Evaporation centrifugation->evaporation reconstitution Reconstitution evaporation->reconstitution hplc HPLC Separation (C18 Column) reconstitution->hplc msms MS/MS Detection (MRM) hplc->msms integration Peak Integration msms->integration calibration Calibration Curve integration->calibration quantification Quantification calibration->quantification cga_biosynthesis phenylalanine L-Phenylalanine cinnamic_acid Cinnamic Acid phenylalanine->cinnamic_acid PAL p_coumaric_acid p-Coumaric Acid cinnamic_acid->p_coumaric_acid C4H p_coumaroyl_coa p-Coumaroyl-CoA p_coumaric_acid->p_coumaroyl_coa 4CL caffeic_acid Caffeic Acid p_coumaric_acid->caffeic_acid C3'H caffeoyl_coa Caffeoyl-CoA p_coumaroyl_coa->caffeoyl_coa C3'H caffeic_acid->caffeoyl_coa 4CL cga Chlorogenic Acid (5-CQA) caffeoyl_coa->cga HQT quinic_acid Quinic Acid quinic_acid->cga HQT cga_metabolism cga Chlorogenic Acid Isomers hydrolysis Esterase Hydrolysis (Gut Microbiota) cga->hydrolysis caffeic_acid Caffeic Acid hydrolysis->caffeic_acid quinic_acid Quinic Acid hydrolysis->quinic_acid absorption Absorption caffeic_acid->absorption quinic_acid->absorption conjugation Phase II Metabolism (Liver) absorption->conjugation metabolites Glucuronidated, Sulfated, and Methylated Metabolites conjugation->metabolites excretion Excretion (Urine) metabolites->excretion

Application Note: Quantitative Analysis of Chlorogenic Acid in Biological Samples Using Stable Isotope Dilution LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Chlorogenic acid (CGA), a prominent dietary polyphenol found in coffee and various fruits and vegetables, has garnered significant attention for its potential health benefits, including antioxidant, anti-inflammatory, and glucose-regulating properties.[1] Accurate quantification of chlorogenic acid in biological matrices such as plasma and serum is crucial for pharmacokinetic studies, bioavailability assessments, and understanding its mechanism of action in drug development. This application note describes a robust and sensitive method for the quantification of chlorogenic acid in human plasma using a stable isotope-labeled internal standard, Chlorogenic acid-13C3, coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard is the gold standard for quantitative mass spectrometry as it co-elutes with the analyte and experiences similar matrix effects and ionization suppression or enhancement, leading to high accuracy and precision.

Experimental Workflow

The overall experimental workflow for the quantification of chlorogenic acid in biological samples is depicted in the following diagram.

Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Spike Spike with This compound (IS) Sample->Spike Precipitation Protein Precipitation (e.g., with Methanol) Spike->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Injection Inject onto UPLC-MS/MS System Supernatant->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection (MRM Mode) Separation->Detection Integration Peak Integration Detection->Integration Ratio Calculate Peak Area Ratio (Analyte/IS) Integration->Ratio Quantification Quantification using Calibration Curve Ratio->Quantification

Figure 1: Experimental workflow for chlorogenic acid quantification.

Materials and Methods

Reagents and Materials
  • Chlorogenic acid (analytical standard)

  • This compound (internal standard)

  • LC-MS grade methanol

  • LC-MS grade acetonitrile

  • LC-MS grade water

  • Formic acid (LC-MS grade)

  • Human plasma (drug-free)

Instrumentation
  • A high-performance liquid chromatography (UPLC/HPLC) system coupled to a triple quadrupole mass spectrometer.

Standard Solutions Preparation
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Chlorogenic acid and this compound in methanol to prepare individual stock solutions.

  • Working Standard Solutions: Serially dilute the Chlorogenic acid primary stock solution with a 50:50 (v/v) mixture of acetonitrile and water to prepare working standards for the calibration curve and quality control (QC) samples.

  • Internal Standard Working Solution (100 ng/mL): Dilute the this compound primary stock solution with a 50:50 (v/v) mixture of acetonitrile and water.

Sample Preparation Protocol
  • Pipette 50 µL of the plasma sample, calibration standard, or QC sample into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the this compound internal standard working solution (100 ng/mL).

  • Add 150 µL of ice-cold methanol to precipitate proteins.

  • Vortex for 30 seconds.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to an autosampler vial for injection.

LC-MS/MS Method
  • Column: A suitable reversed-phase column (e.g., C18, 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Flow Rate: 0.4 mL/min.

  • Gradient: A typical gradient would start with a low percentage of mobile phase B, ramp up to a high percentage to elute the analytes, and then return to initial conditions for column re-equilibration.

  • Injection Volume: 5 µL.

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

  • MRM Transitions: The following multiple reaction monitoring (MRM) transitions should be optimized on the specific mass spectrometer used:

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Chlorogenic acid353.1191.1
This compound356.1194.1

Quantitative Data Summary

The following table summarizes typical quantitative performance parameters for the analysis of chlorogenic acid in human plasma. These values are based on published literature and represent expected performance for a validated method.[2][3]

ParameterTypical Value
Linearity (r²)> 0.99
LLOQ (ng/mL)1 - 10
Inter-day Precision (%RSD)< 15%
Intra-day Precision (%RSD)< 15%
Accuracy (%RE)± 15%
Recovery (%)85 - 115%
Matrix Effect (%)85 - 115%

Biological Signaling Pathways of Chlorogenic Acid

Chlorogenic acid has been shown to modulate several key signaling pathways involved in inflammation and oxidative stress. Understanding these pathways is crucial for drug development professionals.

SignalingPathways cluster_stress Oxidative Stress & Inflammation cluster_nrf2 Nrf2 Pathway cluster_nfkb NF-κB Pathway cluster_mapk MAPK Pathway CGA Chlorogenic Acid Nrf2 Nrf2 Activation CGA->Nrf2 Activates NFkB NF-κB Inhibition CGA->NFkB Inhibits MAPK MAPK Modulation CGA->MAPK Modulates HO1 HO-1 Expression Nrf2->HO1 Antioxidant Antioxidant Response HO1->Antioxidant Inflammatory Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Inflammatory Cellular Cellular Responses MAPK->Cellular

Figure 2: Key signaling pathways modulated by Chlorogenic Acid.

Conclusion

The method described in this application note provides a reliable and sensitive approach for the quantification of chlorogenic acid in biological samples. The use of this compound as an internal standard ensures high accuracy and precision, making this method suitable for a wide range of research and drug development applications. The provided protocols and performance data can serve as a valuable resource for scientists and researchers in this field.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Chlorogenic acid-13C3 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when optimizing the concentration of Chlorogenic acid-13C3 as an internal standard in quantitative analyses.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of this compound as an internal standard (IS)?

A1: this compound serves as an internal standard to improve the accuracy and precision of quantitative analysis.[1][2] It is a stable isotope-labeled (SIL) version of the analyte, chlorogenic acid. Because it is chemically identical to the analyte, it experiences similar variations during sample preparation, injection, and analysis, but its different mass allows it to be distinguished by a mass spectrometer.[3] By adding a known amount of this compound to all samples, calibration standards, and quality controls, variations arising from sample preparation inconsistencies, injection volume differences, instrumental drift, and matrix effects can be normalized.[1][2][4]

Q2: What are the key characteristics of an ideal internal standard like this compound?

A2: An ideal internal standard should:

  • Be chemically and physically similar to the analyte.[5][6]

  • Co-elute with the analyte or have a very similar retention time.[7]

  • Be absent in the sample matrix.[8][9]

  • Be stable throughout the entire analytical process.[9]

  • Have a mass-to-charge ratio (m/z) that is easily distinguishable from the analyte by the mass spectrometer.[9]

Q3: Why is using a stable isotope-labeled internal standard like this compound preferred over a structural analog?

A3: Stable isotope-labeled internal standards like this compound are considered the "gold standard" because their physicochemical properties are nearly identical to the analyte.[6][10] This ensures they behave similarly during sample extraction, chromatography, and ionization, providing the most accurate correction for matrix effects and other sources of variability.[10][11] Structural analogs, while similar, may exhibit different extraction efficiencies, chromatographic retention times, and ionization responses, which can lead to less accurate quantification.[12]

Q4: At what stage of the experimental workflow should I add the this compound internal standard?

A4: The internal standard should be added as early as possible in the sample preparation process.[4][8][13] Adding it before any extraction, dilution, or cleanup steps ensures that it accounts for any analyte loss or variability throughout the entire workflow.[4][14]

Troubleshooting Guides

Problem: High Variability in Internal Standard Peak Area

Possible Causes:

  • Inconsistent Pipetting: Inaccurate or inconsistent addition of the internal standard solution to the samples.

  • Sample Preparation Issues: Incomplete extraction, variable recovery between samples, or degradation of the internal standard during sample processing.

  • Autosampler/Injector Problems: Inconsistent injection volumes or air bubbles in the syringe.

  • Mass Spectrometer Instability: Fluctuations in the ion source, such as a dirty or improperly positioned spray needle, can lead to variable ionization efficiency.

Troubleshooting Steps:

  • Verify Pipette Accuracy: Calibrate and verify the accuracy and precision of the pipettes used to add the internal standard.

  • Review Sample Preparation Protocol: Ensure the extraction procedure is robust and reproducible. Check for potential for analyte/IS degradation.

  • Inspect Autosampler: Check the autosampler for any leaks, and ensure the syringe is free of air bubbles and functioning correctly. Run a series of blank injections to check for carryover.

  • Clean and Inspect MS Source: Clean the ion source components, including the spray needle, and ensure it is positioned correctly.

Problem: Poor Signal-to-Noise (S/N) Ratio for this compound

Possible Causes:

  • Insufficient Concentration: The concentration of the internal standard is too low to produce a robust signal above the background noise.

  • Ion Suppression: Components in the sample matrix are co-eluting with the internal standard and suppressing its ionization.

  • Suboptimal Mass Spectrometer Parameters: The MS source and detection parameters are not optimized for this compound.

Troubleshooting Steps:

  • Increase IS Concentration: Prepare samples with a higher concentration of the internal standard and evaluate the S/N ratio.

  • Assess Matrix Effects: Perform a post-column infusion experiment to identify regions of ion suppression. If suppression is observed at the retention time of the internal standard, modify the chromatographic method to separate it from the interfering matrix components or improve the sample cleanup procedure.

  • Optimize MS Parameters: Systematically optimize the ion source parameters (e.g., spray voltage, gas flows, temperature) and collision energy for the specific MRM transition of this compound.

Problem: Inaccurate or Imprecise Quantification of Chlorogenic Acid

Possible Causes:

  • Inappropriate Internal Standard Concentration: The concentration of the internal standard is either too high, leading to detector saturation or ion suppression of the analyte, or too low, resulting in poor counting statistics.

  • Matrix Effects: The matrix has a different effect on the analyte and the internal standard, which can occur if they do not co-elute perfectly.[7]

  • Non-linearity of Response: The analyte-to-internal standard peak area ratio is not linear across the calibration curve range.

Troubleshooting Steps:

  • Optimize Internal Standard Concentration: Follow the detailed experimental protocol below to determine the optimal concentration of this compound.

  • Verify Co-elution: Ensure that the chromatographic peaks of chlorogenic acid and this compound are narrow and symmetrical, with near-perfect co-elution.

  • Evaluate Calibration Curve: Assess the linearity of the calibration curve by plotting the peak area ratio (analyte/IS) versus the analyte concentration. The correlation coefficient (r²) should be >0.99.

Experimental Protocol: Optimization of this compound Concentration

This protocol provides a systematic approach to determine the optimal concentration of this compound for the quantitative analysis of chlorogenic acid.

Objective: To identify the concentration of this compound that provides the best accuracy, precision, and signal intensity without causing ion suppression or detector saturation.

Methodology:

  • Prepare Stock Solutions:

    • Prepare a stock solution of chlorogenic acid at a known high concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol).

    • Prepare a stock solution of this compound at a known high concentration (e.g., 1 mg/mL) in the same solvent.

  • Prepare Calibration Standards and Quality Control (QC) Samples:

    • Prepare a series of calibration standards by spiking the chlorogenic acid stock solution into a representative blank matrix to cover the expected concentration range of the unknown samples.

    • Prepare QC samples at low, medium, and high concentrations within the calibration range.

  • Prepare Internal Standard Working Solutions:

    • Prepare a series of working solutions of this compound at different concentrations (e.g., 10 ng/mL, 50 ng/mL, 100 ng/mL, 250 ng/mL, and 500 ng/mL). A common starting point is a concentration that is similar to the mid-point of the analyte's expected concentration range.[8]

  • Sample Preparation and Analysis:

    • For each internal standard concentration being tested, prepare a full set of calibration standards and QC samples.

    • To a fixed volume of each calibration standard and QC sample, add a fixed volume of the respective this compound working solution.

    • Process the samples using your established extraction/cleanup procedure.

    • Analyze the samples by LC-MS/MS.

  • Data Evaluation:

    • For each internal standard concentration, generate a calibration curve and calculate the accuracy and precision of the QC samples.

    • Evaluate the peak area and signal-to-noise ratio of the internal standard across all samples.

    • Assess the response factor (analyte peak area / IS peak area) for consistency across the calibration range.

Acceptance Criteria for Optimal Internal Standard Concentration:

ParameterAcceptance CriteriaRationale
IS Peak Area Consistency Relative Standard Deviation (RSD) ≤ 15% across all samples (excluding blanks).Ensures consistent performance of the IS and minimizes variability.
IS Signal-to-Noise (S/N) Ratio S/N ≥ 20 at the Lower Limit of Quantification (LLOQ).Guarantees reliable detection and integration of the IS peak.
Accuracy of QC Samples Within ±15% of the nominal concentration (±20% for LLOQ).Demonstrates that the IS concentration provides accurate quantification.
Precision of QC Samples RSD ≤ 15% (≤ 20% for LLOQ).Indicates high reproducibility of the method with the chosen IS concentration.
Calibration Curve Linearity Correlation coefficient (r²) ≥ 0.99.Confirms a linear relationship between the analyte concentration and the peak area ratio.

Visualizations

Experimental_Workflow Workflow for Optimizing IS Concentration A Prepare Stock Solutions (Analyte & IS) B Prepare Calibration Standards & QCs in Blank Matrix A->B C Prepare a Range of IS Working Solutions A->C D Spike Samples with Different IS Concentrations B->D C->D E Sample Preparation (Extraction/Cleanup) D->E F LC-MS/MS Analysis E->F G Data Evaluation: - IS Peak Area Consistency - S/N Ratio - Accuracy & Precision - Linearity F->G H Select Optimal IS Concentration G->H Troubleshooting_Logic Troubleshooting Inaccurate Quantification A Inaccurate/Imprecise Quantification Observed B Check IS Concentration A->B C Assess Matrix Effects A->C D Evaluate Calibration Curve A->D E Re-optimize IS Concentration (Follow Protocol) B->E Concentration Inappropriate F Improve Sample Cleanup or Modify Chromatography C->F Significant Matrix Effects Detected G Check for Non-linearity Source D->G Poor Linearity (r² < 0.99) H Problem Resolved E->H F->H G->H

References

Technical Support Center: Troubleshooting Matrix Effects with Chlorogenic acid-13C3

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals utilizing Chlorogenic acid-13C3 as an internal standard in LC-MS/MS analyses. Here you will find troubleshooting guidance and frequently asked questions (FAQs) to address common challenges related to matrix effects.

Frequently Asked Questions (FAQs)

Q1: My quality control (QC) samples for chlorogenic acid analysis are failing, showing poor accuracy and precision. Could this be a matrix effect issue even though I'm using this compound as an internal standard?

A1: Yes, this is a classic sign of uncompensated matrix effects. While stable isotope-labeled internal standards (SIL-IS) like this compound are designed to co-elute and experience similar ionization effects as the analyte, significant ion suppression or enhancement can still lead to inaccurate and imprecise results.[1][2][3] The key is to investigate whether the SIL-IS is truly tracking the behavior of the native chlorogenic acid in your specific matrix.

Troubleshooting Steps:

  • Verify Internal Standard Response: Check if the peak area of this compound is consistent across all samples (calibrators, QCs, and unknowns). High variability in the internal standard response is a red flag that it's not adequately compensating for the matrix effect.[2]

  • Quantify the Matrix Effect: Perform a post-extraction spike experiment to determine the magnitude of ion suppression or enhancement.[1][3][4] This will help you understand if the matrix effect is consistent or variable between different lots of your biological matrix.

  • Optimize Sample Preparation: The most effective way to combat matrix effects is to remove the interfering components.[5][6] Consider more rigorous sample preparation techniques beyond simple protein precipitation, such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[5]

  • Chromatographic Separation: Modify your LC method to achieve better separation of chlorogenic acid from co-eluting matrix components, particularly phospholipids which are common culprits of ion suppression in plasma samples.[1][5][7]

Q2: I'm observing a highly variable or unexpectedly low peak area for my this compound internal standard across different samples. What could be the cause?

A2: Inconsistent internal standard response suggests a variable matrix effect that the this compound is not fully compensating for.[2] This can be due to differences in the composition of individual biological samples.

Troubleshooting Steps:

  • Investigate Matrix Variability: Use the post-extraction spike experiment with different lots of your matrix to confirm if the degree of ion suppression or enhancement varies significantly between them.

  • Enhance Sample Cleanup: A more robust sample preparation method is likely necessary to remove the variable interfering components.[6] Techniques like SPE can provide cleaner extracts than protein precipitation.[5]

  • Chromatographic Optimization: Focus on achieving baseline separation of chlorogenic acid and its internal standard from any interfering peaks that appear in some samples but not others.

Q3: Can the choice of ionization technique affect the matrix effects observed with this compound?

A3: Absolutely. Electrospray ionization (ESI) is generally more susceptible to matrix effects than atmospheric pressure chemical ionization (APCI).[7][8] This is because ESI is more prone to competition for ionization in the liquid phase. If your instrument has the capability, testing your assay with an APCI source might show a reduction in matrix effects. Additionally, switching between positive and negative ion modes can also influence the degree of matrix effects, as different matrix components will be ionized in each polarity.[9] For chlorogenic acid, analysis is often performed in negative ion mode.[10][11]

Q4: My this compound internal standard appears to be eluting at a slightly different retention time than the native chlorogenic acid. Is this a problem?

A4: Yes, this can be a significant issue. The fundamental principle of using a SIL-IS is that it co-elutes with the analyte, ensuring both are subjected to the same matrix effects at the same time. A difference in retention time, known as the "isotope effect," can lead to differential ion suppression or enhancement, compromising the accuracy of your results.

Troubleshooting Steps:

  • Chromatographic Adjustments: Modify your gradient, mobile phase composition, or column chemistry to ensure co-elution of chlorogenic acid and this compound.

  • Evaluate the Degree of Differential Matrix Effect: If co-elution cannot be perfectly achieved, it is crucial to assess the extent of the matrix effect in the elution windows of both the analyte and the internal standard using a post-column infusion experiment.

Quantitative Data Summary

The following tables summarize typical parameters for the assessment of matrix effects and recovery.

Table 1: Matrix Effect and Recovery Assessment

ParameterCalculationIdeal ValueInterpretation
Matrix Factor (MF) (Peak response in presence of matrix) / (Peak response in absence of matrix)1MF < 1 indicates ion suppression. MF > 1 indicates ion enhancement.
Recovery (RE) (Peak response of pre-extraction spike) / (Peak response of post-extraction spike) x 100%> 85%Indicates the efficiency of the extraction process.
Process Efficiency (PE) (Peak response of pre-extraction spike) / (Peak response in neat solution) x 100%> 85%Represents the combined effect of matrix effects and recovery.

Data synthesized from multiple sources for illustrative purposes.[3][4]

Table 2: Example Acceptance Criteria for a Bioanalytical Method

ParameterAcceptance Limit
Precision (%CV) ≤ 15% (≤ 20% at LLOQ)
Accuracy (%RE) Within ± 15% (± 20% at LLOQ)
Matrix Factor Variation (%CV) ≤ 15%
Recovery Consistency (%CV) ≤ 15%

LLOQ: Lower Limit of Quantification. These are typical criteria based on regulatory guidance.

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effects (Post-Extraction Spike Method)

Objective: To quantify the extent of ion suppression or enhancement on Chlorogenic acid and this compound.

Methodology:

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Analyte and internal standard spiked into the reconstitution solvent.

    • Set B (Post-Extraction Spike): Blank matrix is extracted first, and then the analyte and internal standard are spiked into the final, extracted matrix.

    • Set C (Pre-Extraction Spike): Analyte and internal standard are spiked into the blank matrix before the extraction process.

  • Analysis: Analyze all three sets of samples by LC-MS/MS.

  • Calculations:

    • Matrix Factor (MF) = Mean Peak Area of Set B / Mean Peak Area of Set A

    • Recovery (RE) = Mean Peak Area of Set C / Mean Peak Area of Set B x 100%

    • Process Efficiency (PE) = Mean Peak Area of Set C / Mean Peak Area of Set A x 100%

Protocol 2: Qualitative Assessment of Matrix Effects (Post-Column Infusion)

Objective: To identify regions in the chromatogram where ion suppression or enhancement occurs.

Methodology:

  • Setup: A syringe pump continuously infuses a standard solution of chlorogenic acid and this compound into the LC flow path between the column and the mass spectrometer.

  • Injection: Inject a blank, extracted matrix sample onto the LC column.

  • Analysis: Monitor the signal of the infused analytes. A dip in the baseline signal indicates ion suppression at that retention time, while a rise indicates ion enhancement.

Visualizations

Troubleshooting_Matrix_Effects start QC Samples Failing (Poor Accuracy/Precision) check_is_response Verify IS Response Consistency start->check_is_response quantify_me Quantify Matrix Effect (Post-Extraction Spike) check_is_response->quantify_me IS Response Variable check_coelution Confirm Analyte/IS Co-elution check_is_response->check_coelution IS Response Consistent optimize_sample_prep Optimize Sample Preparation (e.g., SPE, LLE) quantify_me->optimize_sample_prep Significant ME optimize_lc Optimize Chromatography (Improve Separation) quantify_me->optimize_lc Significant ME optimize_sample_prep->quantify_me Re-evaluate optimize_lc->check_coelution Re-evaluate check_coelution->quantify_me Not Co-eluting pass QC Samples Pass check_coelution->pass Co-eluting & No Significant ME Matrix_Effect_Assessment_Workflow cluster_qualitative Qualitative Assessment cluster_quantitative Quantitative Assessment post_column_infusion Post-Column Infusion Experiment inject_blank Inject Blank Matrix Extract post_column_infusion->inject_blank monitor_signal Monitor Infused Analyte Signal inject_blank->monitor_signal identify_zones Identify Suppression/ Enhancement Zones monitor_signal->identify_zones calculate_mf Calculate Matrix Factor, Recovery, & Process Efficiency identify_zones->calculate_mf Inform Quantitative Assessment post_extraction_spike Post-Extraction Spike Experiment prepare_sets Prepare Sets A, B, C post_extraction_spike->prepare_sets analyze_sets Analyze by LC-MS/MS prepare_sets->analyze_sets analyze_sets->calculate_mf

References

Technical Support Center: Method Refinement for Chlorogenic Acid Extraction Using ¹³C₃ Standard

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with chlorogenic acid (CGA) extraction and analysis, particularly when using a ¹³C₃-labeled internal standard for quantification.

Troubleshooting Guides

This section addresses specific issues that may arise during the experimental workflow, from sample preparation to data analysis.

Question: Why am I observing low recovery of chlorogenic acid in my final extract?

Answer:

Low recovery of chlorogenic acid can be attributed to several factors throughout the extraction and analysis process. Follow these troubleshooting steps to identify and resolve the issue:

  • Sample Preparation and Extraction:

    • Inadequate Cell Lysis: Ensure the plant material is finely ground to a consistent particle size. This increases the surface area for solvent penetration and efficient extraction.

    • Suboptimal Extraction Solvent: The choice of solvent is critical. Aqueous ethanol (50-70%) or methanol are commonly effective.[1][2] For greener alternatives, Natural Deep Eutectic Solvents (NADES) have shown promise. The polarity of the solvent mixture is key; for instance, using solvents with lower polarity than alcohols, such as ethyl acetate or acetone during a purification step, can help enrich the CGA fraction.[3]

    • Degradation During Extraction: Chlorogenic acid is susceptible to degradation at high temperatures and non-optimal pH.[4][5] Maintain extraction temperatures below 60°C to minimize isomerization and degradation.[6] The pH of the extraction solvent should ideally be slightly acidic to improve stability.[5][7]

    • Insufficient Extraction Time or Solvent Volume: Ensure the extraction time and solvent-to-solid ratio are sufficient for complete extraction. For ultrasound-assisted extraction (UAE), optimal times can be as short as 20-40 minutes.[8][9] A higher solid-to-liquid ratio (e.g., 1:100) can improve extraction efficiency.[1]

  • Internal Standard Addition:

    • Timing of Addition: The ¹³C₃-chlorogenic acid internal standard should be added as early as possible in the workflow, ideally to the sample matrix before extraction begins. This ensures that the internal standard experiences the same conditions as the analyte, compensating for losses during sample preparation and analysis.

  • Post-Extraction Handling:

    • Filtration Issues: Certain filter membranes, such as nylon, may lead to incomplete recovery of chlorogenic acids.[10] It is advisable to test different filter materials (e.g., PTFE, PVDF) to ensure minimal analyte loss.

    • Evaporation/Reconstitution: If a solvent evaporation step is used, avoid excessive heat. Reconstitute the dried extract in a solvent that ensures complete dissolution of the chlorogenic acid.

Question: My quantitative results are inconsistent and show high variability. What could be the cause?

Answer:

Inconsistent quantitative results are often linked to matrix effects, analyte instability, or improper use of the internal standard.

  • Addressing Matrix Effects:

    • What it is: The "matrix" refers to all components in the sample other than the analyte of interest.[11] These components can interfere with the ionization of chlorogenic acid in the mass spectrometer, leading to either ion suppression or enhancement, which affects the accuracy and reproducibility of the results.[11][12][13]

    • Mitigation Strategies:

      • Sample Dilution: A simple approach is to dilute the sample extract. This can reduce the concentration of interfering matrix components.[13]

      • Solid-Phase Extraction (SPE): Utilize SPE as a cleanup step to remove interfering compounds before LC-MS analysis.

      • Optimized Chromatography: Adjust the chromatographic conditions to separate the chlorogenic acid from co-eluting matrix components.

      • Matrix-Matched Calibrants: Prepare calibration standards in a blank matrix extract that is free of the analyte to compensate for matrix effects.

  • Ensuring Analyte Stability:

    • pH and Temperature Control: Chlorogenic acid is unstable at alkaline pH.[4] Ensure that all solutions, including the final extract for injection, are maintained at a slightly acidic pH. Store samples at low temperatures and protect them from light to prevent degradation.

    • Use of Antioxidants: In some cases, adding antioxidants like ascorbic acid or epigallocatechin gallate (EGCG) can improve the stability of chlorogenic acid in solution, especially under alkaline conditions.[4]

  • Correct Use of Internal Standard:

    • The ¹³C₃-chlorogenic acid internal standard is crucial for correcting variability. Ensure it is added consistently and at a known concentration to all samples and calibration standards. The ratio of the analyte to the internal standard is used for quantification, which helps to normalize for variations in sample injection volume and matrix effects.

Question: I am observing peak splitting or shifting in my chromatograms. What is happening?

Answer:

Peak splitting or shifting can be due to isomerization of chlorogenic acid or issues with the chromatographic system.

  • Isomerization: Chlorogenic acid (5-CQA) can isomerize to 3-CQA and 4-CQA, especially when exposed to heat or certain pH conditions.[2][14] This can result in the appearance of multiple, closely eluting peaks. To minimize this, maintain controlled temperature and pH throughout the extraction and analysis process.

  • Chromatographic Issues:

    • Column Overloading: Injecting too concentrated a sample can lead to peak fronting or tailing. Dilute the sample if necessary.

    • Column Degradation: Over time, the performance of the HPLC/UHPLC column can degrade. Ensure the column is properly maintained and replaced as needed.

    • Mobile Phase Inconsistency: Ensure the mobile phase composition is consistent and properly degassed.

Frequently Asked Questions (FAQs)

1. At what stage should I add the ¹³C₃-chlorogenic acid internal standard?

For the most accurate quantification, the internal standard should be added at the very beginning of the sample preparation process, before the extraction step. This allows the internal standard to account for any analyte loss or variability during the entire workflow, including extraction, cleanup, and injection.

2. What is the best solvent for extracting chlorogenic acid?

A mixture of ethanol and water (typically around 70% ethanol) is often found to be optimal for extracting chlorogenic acid.[1] Methanol-water mixtures are also effective. The choice may depend on the specific plant matrix.

3. How can I prevent the degradation of chlorogenic acid during my experiment?

To prevent degradation, it is crucial to:

  • Work at moderate temperatures (ideally below 60°C).[6]

  • Maintain a slightly acidic pH for all solutions.[5][7]

  • Protect samples and extracts from light.

  • Process samples promptly and store them at low temperatures (e.g., 4°C for short-term, -20°C or -80°C for long-term).

4. What are matrix effects and how does a ¹³C₃ internal standard help?

Matrix effects are the alteration of analyte ionization in the mass spectrometer due to co-eluting compounds from the sample matrix, leading to inaccurate quantification.[11][12] A ¹³C₃-labeled internal standard is chemically identical to the analyte and will therefore have the same chromatographic retention time and ionization behavior. By measuring the ratio of the analyte to the known concentration of the internal standard, the effects of ionization suppression or enhancement can be normalized, leading to more accurate and precise results.

5. What is a typical clean-up step for chlorogenic acid extracts?

Solid-Phase Extraction (SPE) is a common and effective clean-up method. It helps to remove interfering compounds from the extract before LC-MS analysis, which can reduce matrix effects and improve the overall quality of the data.

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of Chlorogenic Acid

This protocol provides a general guideline for the extraction of chlorogenic acid from plant materials using UAE.

  • Sample Preparation:

    • Dry the plant material at a controlled temperature (e.g., 40-50°C) to a constant weight.

    • Grind the dried material to a fine, homogeneous powder (e.g., passing through a 40-60 mesh sieve).

  • Extraction:

    • Accurately weigh a known amount of the powdered sample (e.g., 1 gram) into an extraction vessel.

    • Add a precise volume of the ¹³C₃-chlorogenic acid internal standard solution.

    • Add the extraction solvent (e.g., 70% ethanol in water) at a specific solid-to-liquid ratio (e.g., 1:20 w/v).

    • Place the vessel in an ultrasonic bath.

    • Perform sonication for a defined period (e.g., 30 minutes) at a controlled temperature (e.g., 50°C).[15]

  • Post-Extraction:

    • Centrifuge the mixture (e.g., at 4000 rpm for 15 minutes) to separate the supernatant.

    • Collect the supernatant. For exhaustive extraction, the pellet can be re-extracted with fresh solvent, and the supernatants combined.

    • Filter the supernatant through a suitable filter (e.g., 0.45 µm PTFE) before analysis.

Protocol 2: LC-MS/MS Quantification of Chlorogenic Acid

This protocol outlines a typical method for the quantification of chlorogenic acid using LC-MS/MS with a ¹³C₃ internal standard.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column is commonly used.

    • Mobile Phase: A gradient elution with water (A) and acetonitrile or methanol (B), both containing a small amount of acid (e.g., 0.1% formic acid) to improve peak shape and ionization.

    • Flow Rate: Typically in the range of 0.2-0.5 mL/min.

    • Column Temperature: Maintained at a constant temperature (e.g., 30-40°C).

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode is generally preferred for chlorogenic acid.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.

    • MRM Transitions:

      • Chlorogenic Acid (Analyte): Precursor ion (Q1) m/z 353 -> Product ion (Q3) m/z 191.

      • ¹³C₃-Chlorogenic Acid (Internal Standard): Precursor ion (Q1) m/z 356 -> Product ion (Q3) m/z 194 (assuming the label is on the quinic acid moiety). Note: The exact m/z values may vary depending on the specific labeled positions.

  • Quantification:

    • Prepare a calibration curve using standards of known chlorogenic acid concentrations, each spiked with a constant amount of the ¹³C₃-internal standard.

    • Plot the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte.

    • Quantify the chlorogenic acid in the samples by interpolating their analyte/internal standard peak area ratios on the calibration curve.

Data Presentation

Table 1: Optimized Parameters for Ultrasound-Assisted Extraction (UAE) of Chlorogenic Acid from Various Sources

Plant MaterialSolventSolid/Liquid RatioTemperature (°C)Time (min)CGA Yield/Extraction RateReference
Folium eucommiae52% Ethanol1:17 (g/mL)50250.77 mg/g[15]
PapayaNot specified1:50 (g/mL)Not specified201.95%[8]
Taraxacum officinale50% Ethanol1:30 (g/mL)80401.921%[9]
Tobacco Waste49.57% EthanolNot specifiedNot specified123.6Not specified[16]
Green Coffee Beans40% Ethanol1:11.77 (g/mL)8564Not specified[17]
Forced Witloof Chicory Roots70% EthanolNot specified70< 6~5 mg/g (3-CQA), ~6 mg/g (3,5-diCQA)[18]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_cleanup Sample Cleanup & Analysis start Plant Material grinding Grinding start->grinding weighing Weighing grinding->weighing add_is Add ¹³C₃-CGA Internal Standard weighing->add_is add_solvent Add Extraction Solvent add_is->add_solvent uae Ultrasound-Assisted Extraction (UAE) add_solvent->uae centrifuge Centrifugation uae->centrifuge supernatant Collect Supernatant centrifuge->supernatant spe Solid-Phase Extraction (SPE) (Optional) supernatant->spe if needed filtration Filtration (0.45 µm) supernatant->filtration spe->filtration lcms LC-MS/MS Analysis filtration->lcms data Data Processing & Quantification lcms->data

Caption: Experimental workflow for chlorogenic acid extraction and quantification.

troubleshooting_logic cluster_check1 Step 1: Review Extraction Protocol cluster_check2 Step 2: Verify Standard Usage cluster_check3 Step 3: Investigate Post-Extraction Steps problem Problem: Low or Inconsistent CGA Recovery check_grind Is sample finely ground? problem->check_grind check_solvent Is solvent optimal? (e.g., 50-70% EtOH) check_grind->check_solvent check_temp Is temperature < 60°C? check_solvent->check_temp check_ph Is pH slightly acidic? check_temp->check_ph check_is_timing Was ¹³C₃-IS added before extraction? check_ph->check_is_timing check_is_conc Is IS concentration correct and consistent? check_is_timing->check_is_conc check_filter Is filter type appropriate? (e.g., PTFE vs. Nylon) check_is_conc->check_filter check_stability Are extracts stored properly? (Cold, dark, acidic) check_filter->check_stability check_matrix Is matrix effect suspected? check_stability->check_matrix solution Solution: Implement Corrective Actions (e.g., Optimize parameters, use SPE, matrix-matched calibration) check_matrix->solution

Caption: Troubleshooting logic for low or inconsistent chlorogenic acid recovery.

References

Technical Support Center: Synthesis of Chlorogenic Acid-¹³C₃

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Chlorogenic acid-¹³C₃. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the synthesis of isotopically labeled chlorogenic acid.

Frequently Asked Questions (FAQs)

Q1: What are the commercially available starting materials for the synthesis of Chlorogenic acid-¹³C₃?

A1: The synthesis of Chlorogenic acid-¹³C₃ typically starts from commercially available isotopically labeled precursors. The most common precursors are ¹³C₃-labeled caffeic acid and ¹³C₃-labeled quinic acid. It is crucial to verify the isotopic purity and chemical purity of these starting materials before use, as impurities can affect reaction efficiency and final product purity.

Q2: What is the general synthetic strategy for Chlorogenic acid-¹³C₃?

A2: The most common strategy involves the esterification of a protected ¹³C₃-quinic acid derivative with an activated ¹³C₃-caffeic acid derivative, followed by deprotection to yield the final product. This multi-step process requires careful control of reaction conditions to maximize yield and minimize side reactions. A general workflow is outlined below.

Q3: Why is the use of protecting groups necessary in this synthesis?

A3: Both quinic acid and caffeic acid have multiple reactive hydroxyl groups. Protecting groups are essential to selectively mask these groups and direct the esterification to the desired position on the quinic acid core, preventing the formation of isomeric byproducts.[1][2] The choice of protecting groups is critical and they must be stable under the reaction conditions and easily removable without degrading the final product.[2]

Q4: What are some common challenges that can lead to low yields?

A4: Low yields in the synthesis of Chlorogenic acid-¹³C₃ can stem from several factors:

  • Incomplete reaction: The esterification reaction may not go to completion.

  • Side reactions: Competing reactions, such as the formation of isomers or degradation of starting materials, can reduce the yield of the desired product.

  • Difficult purification: Loss of product during purification steps is a common issue.

  • Instability of chlorogenic acid: The final product can be sensitive to pH, temperature, and light, leading to degradation during workup and purification.[3][4]

Q5: How can I purify the final Chlorogenic acid-¹³C₃ product?

A5: High-Performance Liquid Chromatography (HPLC) is the most effective method for purifying Chlorogenic acid-¹³C₃.[5][6] A reversed-phase C18 column is typically used with a gradient elution of an acidified aqueous mobile phase and an organic solvent like acetonitrile or methanol.[6] Careful optimization of the HPLC method is necessary to separate the desired product from unreacted starting materials, byproducts, and any isomeric impurities.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low Yield of Esterification - Incomplete activation of the carboxylic acid of ¹³C₃-caffeic acid.- Steric hindrance from bulky protecting groups.- Inefficient coupling agent.- Presence of moisture in the reaction.- Ensure complete conversion of ¹³C₃-caffeic acid to its acid chloride or use a more efficient activating agent (e.g., DCC with an additive like HOBt).- Re-evaluate the protecting group strategy to minimize steric hindrance around the reaction centers.- Optimize the stoichiometry of the coupling agent and reaction time.- Conduct the reaction under strictly anhydrous conditions using dried solvents and glassware.[7]
Formation of Multiple Products (Isomers) - Incomplete or non-selective protection of hydroxyl groups on ¹³C₃-quinic acid.- Acyl migration during the reaction or workup, especially under basic or acidic conditions.- Verify the complete protection of the hydroxyl groups of ¹³C₃-quinic acid using spectroscopic methods (e.g., NMR) before proceeding with esterification.- Use a milder coupling method and avoid harsh acidic or basic conditions during the reaction and workup to prevent acyl migration.[8]
Product Degradation During Deprotection - Harsh deprotection conditions (e.g., strong acid or base) causing hydrolysis of the ester bond or degradation of the polyphenol structure.- Choose protecting groups that can be removed under mild conditions (e.g., hydrogenolysis for benzyl groups, mild acid for silyl ethers).[1][2]- Carefully monitor the deprotection reaction by TLC or LC-MS to avoid over-reaction.- Work up the reaction at low temperatures and under an inert atmosphere to minimize oxidation.
Difficulty in Purifying the Final Product - Co-elution of the product with starting materials or byproducts during chromatography.- Low resolution in the HPLC separation.- Optimize the HPLC gradient, mobile phase composition (including the type and concentration of acid), and flow rate to improve separation.[6]- Consider using a different stationary phase (e.g., a phenyl-hexyl column) if C18 does not provide adequate separation.- Perform a preliminary purification step, such as solid-phase extraction (SPE), to remove major impurities before the final HPLC purification.[5]
Isotopic Scrambling or Loss of Label - Although less common with ¹³C, certain reaction conditions could potentially lead to the loss of the label.- This is generally not a major concern with stable isotopes like ¹³C in this type of synthesis. However, it is good practice to confirm the isotopic enrichment of the final product by mass spectrometry.

Experimental Protocols

A representative, generalized protocol for the synthesis of unlabeled chlorogenic acid is provided below. This should be adapted for the use of ¹³C₃-labeled starting materials, taking into consideration the smaller scale and higher cost of the labeled compounds.

Example Synthesis of 5-O-caffeoylquinic acid (unlabeled)

This protocol is based on a reported efficient synthesis with an overall yield of approximately 65%.[3]

Step 1: Protection of Quinic Acid

  • React quinic acid with a suitable protecting group reagent (e.g., acetonide formation) to selectively protect the hydroxyl groups, leaving the desired hydroxyl group available for esterification.

  • Purify the protected quinic acid derivative by column chromatography.

Step 2: Activation of Caffeic Acid

  • Protect the hydroxyl groups of caffeic acid (e.g., as acetyl esters).

  • Convert the protected caffeic acid to its acid chloride using a chlorinating agent (e.g., thionyl chloride).

Step 3: Esterification

  • React the protected quinic acid derivative with the protected caffeic acid chloride in the presence of a base (e.g., pyridine) in an anhydrous solvent.

  • Monitor the reaction by TLC until completion.

  • Work up the reaction and purify the protected chlorogenic acid by column chromatography.

Step 4: Deprotection

  • Remove all protecting groups in a single step under acidic conditions (e.g., using dilute HCl).[9]

  • Monitor the progress of the hydrolysis by LC-MS.

  • Purify the final chlorogenic acid product by preparative HPLC.

Data Presentation

Table 1: Typical Yields for Unlabeled Chlorogenic Acid Synthesis

Reaction Step Reported Yield (%) Reference
Protection of Quinic Acid~80-90%[3]
Esterification~70-80%[3]
Deprotection & Purification~90-95%[3]
Overall Yield ~65% [3]

Note: Yields for the synthesis of Chlorogenic acid-¹³C₃ may be lower due to the smaller scale and potential for material loss during transfers and purification.

Table 2: HPLC Purification Parameters for Chlorogenic Acid

Parameter Condition Reference
Column Reversed-phase C18 (e.g., 250 x 4.6 mm, 5 µm)[5][6]
Mobile Phase A Water with 0.1% Formic Acid or Phosphoric Acid[5][10]
Mobile Phase B Acetonitrile or Methanol[5][10]
Gradient Linear gradient from 5-95% B over 30-45 minutes[5]
Flow Rate 0.8 - 1.0 mL/min[5]
Detection UV at 325 nm[5]

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Synthesis Steps cluster_end Final Product & Analysis Caffeic_Acid_13C3 Caffeic Acid-¹³C₃ Protection Protection of Hydroxyl Groups Caffeic_Acid_13C3->Protection Quinic_Acid_13C3 Quinic Acid-¹³C₃ Quinic_Acid_13C3->Protection Esterification Esterification Protection->Esterification Deprotection Deprotection Esterification->Deprotection Purification HPLC Purification Deprotection->Purification Final_Product Chlorogenic Acid-¹³C₃ Purification->Final_Product Analysis NMR & MS Analysis Final_Product->Analysis

Caption: Experimental workflow for the synthesis of Chlorogenic acid-¹³C₃.

Signaling_Pathway cluster_reactants Reactants cluster_reaction Reaction cluster_products Products Protected_Quinic_Acid Protected ¹³C₃-Quinic Acid Esterification Esterification (Coupling Reaction) Protected_Quinic_Acid->Esterification Activated_Caffeic_Acid Activated ¹³C₃-Caffeic Acid Activated_Caffeic_Acid->Esterification Protected_CGA Protected Chlorogenic Acid-¹³C₃ Esterification->Protected_CGA Byproducts Byproducts (e.g., DCC-urea) Esterification->Byproducts

Caption: Logical relationship of the core esterification step.

Logical_Relationship Start Start Synthesis Low_Yield Low Yield? Start->Low_Yield Check_Reagents Check Purity of Starting Materials Low_Yield->Check_Reagents Yes Impure_Product Impure Product? Low_Yield->Impure_Product No Optimize_Esterification Optimize Esterification (Temp, Time, Reagents) Check_Reagents->Optimize_Esterification Optimize_Esterification->Low_Yield Optimize_Purification Optimize Purification (HPLC Method) Successful_Synthesis Successful Synthesis Optimize_Purification->Successful_Synthesis Impure_Product->Optimize_Purification Yes Impure_Product->Successful_Synthesis No

Caption: Troubleshooting decision tree for Chlorogenic acid-¹³C₃ synthesis.

References

Technical Support Center: Minimizing Ion Suppression in ESI-MS Analysis of Chlorogenic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Chlorogenic acid using Electrospray Ionization-Mass Spectrometry (ESI-MS). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to ion suppression, ensuring accurate and reproducible quantification of Chlorogenic acid.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern in the ESI-MS analysis of Chlorogenic acid?

A1: Ion suppression is a matrix effect that reduces the ionization efficiency of the target analyte, in this case, Chlorogenic acid, in the ESI source.[1][2] This phenomenon occurs when co-eluting compounds from the sample matrix (e.g., salts, lipids, proteins in plasma) compete with the analyte for ionization, leading to a decreased signal intensity.[1][2] This can result in inaccurate and imprecise quantification, poor sensitivity, and unreliable experimental results.[2]

Q2: How does using Chlorogenic acid-13C3 as an internal standard help in minimizing ion suppression?

A2: A stable isotope-labeled (SIL) internal standard, such as this compound, is the gold standard for mitigating ion suppression in LC-MS/MS analyses. Since this compound is chemically identical to the analyte, it co-elutes perfectly under chromatographic separation.[3] Consequently, it experiences the same degree of ion suppression as the unlabeled Chlorogenic acid. By calculating the ratio of the analyte signal to the internal standard signal, the variability caused by ion suppression is normalized, leading to more accurate and precise quantification. 13C-labeled standards are particularly effective as they have minimal chromatographic separation from the native analyte compared to deuterium-labeled standards.[3][4]

Q3: What are the common sources of ion suppression in biological samples like plasma?

A3: In biological matrices such as plasma, common sources of ion suppression include salts, phospholipids, proteins, and other endogenous components.[1] Exogenous substances introduced during sample preparation, such as non-volatile buffers, detergents, and plasticizers from labware, can also contribute significantly to ion suppression.[5]

Q4: Can I use a different ionization technique to avoid ion suppression for Chlorogenic acid analysis?

A4: While ESI is commonly used for polar molecules like Chlorogenic acid, Atmospheric Pressure Chemical Ionization (APCI) is generally less susceptible to ion suppression.[2] This is because APCI utilizes a gas-phase ionization mechanism, which is less affected by the non-volatile components in the sample matrix that interfere with the droplet evaporation process in ESI.[2] However, the choice of ionization technique depends on the analyte's properties, and ESI in negative ion mode is typically very sensitive for phenolic compounds like Chlorogenic acid.[6]

Troubleshooting Guide

This guide addresses specific issues you may encounter during the ESI-MS analysis of Chlorogenic acid.

Issue 1: Low or inconsistent signal intensity for Chlorogenic acid.

This is a classic symptom of ion suppression. The following steps can help you troubleshoot and mitigate this issue.

Effective sample preparation is crucial for removing interfering matrix components before LC-MS/MS analysis.[1]

Recommended Protocols for Plasma Samples:

Method Protocol Advantages Disadvantages
Protein Precipitation (PPT) 1. To 100 µL of plasma, add 300 µL of cold methanol (or acetonitrile) containing the internal standard (this compound).2. Vortex for 1 minute.3. Centrifuge at 13,000 rpm for 10 minutes at 4°C.4. Collect the supernatant and inject it into the LC-MS/MS system.[5][7]Simple, fast, and requires minimal solvent.May not remove all phospholipids and other interfering substances, potentially leading to residual ion suppression.
Liquid-Liquid Extraction (LLE) 1. To 100 µL of plasma, add the internal standard and 100 µL of 1 M hydrochloric acid.2. Add 600 µL of ethyl acetate, vortex for 2 minutes.3. Centrifuge at 13,000 rpm for 8 minutes.4. Transfer the organic layer to a new tube.5. Repeat the extraction of the aqueous layer with another 600 µL of ethyl acetate and combine the organic layers.6. Evaporate the combined organic layers to dryness under a gentle stream of nitrogen at 35°C.7. Reconstitute the residue in the mobile phase.[8][9]Provides a cleaner sample extract compared to PPT.More time-consuming and uses larger volumes of organic solvents.
Solid-Phase Extraction (SPE) 1. Condition a suitable SPE cartridge (e.g., C18 or a mixed-mode cation exchange) with methanol and then water.2. Load the pre-treated plasma sample.3. Wash the cartridge with a weak solvent to remove interferences.4. Elute the analyte and internal standard with a stronger solvent (e.g., methanol or acetonitrile).5. Evaporate and reconstitute.Offers the cleanest extracts by selectively isolating the analyte.More complex, requires method development, and can be more expensive.

Good chromatographic separation is key to resolving Chlorogenic acid from co-eluting matrix components.[1]

Typical LC Parameters:

Parameter Recommendation
Column C18 column (e.g., Agilent Zorbax SB C18, Waters ACQUITY BEH C18) with a particle size of 1.7-1.8 µm.[7][8]
Mobile Phase A Water with 0.1% formic acid or 0.2% acetic acid.[7][8]
Mobile Phase B Acetonitrile or Methanol with 0.1% formic acid.[5][8]
Flow Rate 0.2 - 0.4 mL/min.[5][7]
Gradient Elution A gradient elution is recommended to effectively separate Chlorogenic acid from matrix interferences. An example gradient is provided below.

Example Gradient Program:

Time (min) % Mobile Phase B
0.05
1.05
5.095
7.095
7.15
10.05

Ensure your mass spectrometer is optimally tuned for the detection of Chlorogenic acid and its internal standard.

Recommended MS/MS Parameters:

Parameter Chlorogenic Acid This compound (Expected)
Ionization Mode ESI Negative[5][8][10]ESI Negative
Precursor Ion (m/z) 353.1[8]356.1
Product Ion (m/z) 191.1[8]194.1
Collision Energy (CE) Optimized for the specific instrument, typically around -20 eV.[6]Optimized for the specific instrument, expected to be very similar to the unlabeled compound.
Declustering Potential (DP) Optimized for the specific instrument.[6]Optimized for the specific instrument.
Issue 2: Poor precision and accuracy despite using an internal standard.

If you are still observing poor data quality even with an internal standard, consider the following:

  • Purity of the Internal Standard: Verify the isotopic and chemical purity of your this compound. Impurities can lead to inaccurate quantification.

  • Internal Standard Concentration: Ensure the concentration of the internal standard is appropriate. It should be high enough to provide a stable signal but not so high that it causes detector saturation or suppresses the analyte signal.

  • Matrix Effects on Internal Standard: While this compound is an ideal internal standard, extreme matrix effects can still be a problem. If ion suppression is very severe, both the analyte and internal standard signals may be suppressed to a level below the limit of quantification. In such cases, further optimization of sample preparation and chromatography is necessary.

Visualizing the Workflow and Concepts

To better understand the processes involved in minimizing ion suppression, the following diagrams illustrate the experimental workflow and the underlying principles.

IonSuppressionWorkflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample Spike Spike with This compound Plasma->Spike Extraction Extraction (PPT, LLE, or SPE) Spike->Extraction LC UPLC/HPLC Separation Extraction->LC MS ESI-MS/MS Detection LC->MS Quant Quantification (Analyte/IS Ratio) MS->Quant Result Accurate Concentration Quant->Result

Caption: Experimental workflow for the quantification of Chlorogenic acid.

IonSuppressionMechanism cluster_no_is Without Internal Standard cluster_with_is With this compound (IS) ESI_Source1 ESI Droplet Analyte (A) Matrix (M) Detector1 Detector Signal ESI_Source1:f0->Detector1 Suppressed Signal (Inaccurate) ESI_Source2 ESI Droplet Analyte (A) IS Matrix (M) Detector2 Detector Signal ESI_Source2:f0->Detector2 Suppressed Signal of A ESI_Source2:f1->Detector2 Equally Suppressed Signal of IS Ratio Ratio (A/IS) is Constant (Accurate) Detector2->Ratio

Caption: How a stable isotope-labeled internal standard corrects for ion suppression.

References

Technical Support Center: Purity Assessment of Synthesized Chlorogenic acid-13C3

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purity assessment of synthesized Chlorogenic acid-13C3.

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical methods for assessing the purity of this compound?

A1: The most common and reliable methods for purity assessment of this compound are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2][3][4] HPLC-UV is excellent for quantification and determining the percentage of the main compound, while LC-MS is crucial for identifying the main compound and characterizing potential impurities by providing mass-to-charge ratio (m/z) information.[1][5]

Q2: What is the expected molecular weight of this compound?

A2: The molecular formula for this compound is C₁₃¹³C₃H₁₈O₉. Its expected monoisotopic mass is approximately 357.11 g/mol , which is 3 Daltons higher than the unlabeled Chlorogenic acid (approx. 354.09 g/mol ).[6]

Q3: What are the common impurities I should be aware of when analyzing synthesized this compound?

A3: Impurities can originate from the synthesis process or from degradation.

  • Synthesis-Related Impurities: These may include unreacted starting materials (e.g., ¹³C₃-labeled caffeic acid and quinic acid), reagents from the coupling reaction (e.g., dicyclohexylurea if DCC was used as a condensing agent), and byproducts from incomplete removal of protecting groups used during synthesis.[7][8][9]

  • Isomers: The synthesis may produce other isomers of chlorogenic acid, such as cryptochlorogenic acid (4-O-caffeoylquinic acid) and neochlorogenic acid (3-O-caffeoylquinic acid), as well as dicaffeoylquinic acid isomers.[10][11] cis-isomers of the caffeoyl moiety can also be present.[1][12]

  • Degradation Products: Chlorogenic acid is susceptible to degradation, especially with exposure to heat, light, or non-neutral pH.[1] Common degradation products include caffeic acid and quinic acid from hydrolysis of the ester bond.[1]

Q4: How should I prepare my synthesized this compound sample for analysis?

A4: Accurately weigh a small amount of the synthesized product and dissolve it in a suitable solvent, such as methanol or a mixture of the initial mobile phase (e.g., water/acetonitrile with a small amount of acid like formic or phosphoric acid).[3][4] Ensure the sample is fully dissolved, using sonication if necessary. Filter the sample through a 0.22 µm or 0.45 µm syringe filter before injecting it into the HPLC or LC-MS system to prevent clogging and contamination.[2]

Q5: At what wavelength should I monitor the elution for quantification using HPLC-UV?

A5: The maximum UV absorbance for chlorogenic acid is typically around 325-330 nm.[4] Monitoring at this wavelength provides good sensitivity for quantification.

Experimental Workflow

The general workflow for the purity assessment of synthesized this compound involves sample preparation, chromatographic separation, detection, and data analysis.

G cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_detection Detection & Identification cluster_data Data Analysis A Weigh Synthesized This compound B Dissolve in Appropriate Solvent A->B C Filter Sample (0.22/0.45 µm filter) B->C D Inject into HPLC-UV or LC-MS System C->D E Separation on C18 Reversed-Phase Column D->E F UV Detection (~325 nm) E->F G Mass Spectrometry (ESI-MS/MS) E->G H Purity Calculation (% Area from UV) F->H I Impurity Identification (MS Fragmentation) G->I J Final Purity Report H->J I->J

Caption: General experimental workflow for purity assessment.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Unexpected Peaks in Chromatogram 1. Synthesis-related impurities: Unreacted starting materials, reagents, or byproducts.[8] 2. Isomers: Presence of other caffeoylquinic acid isomers (3-CQA, 4-CQA) or di-CQAs.[10][11] 3. Degradation: Sample degradation due to improper storage or handling (heat, light, pH).[1] 4. Contamination: Contaminated solvent, glassware, or HPLC system.1. Use LC-MS to identify the mass of the unexpected peaks. Compare with the masses of potential synthesis-related impurities. 2. Compare the retention times with known standards of chlorogenic acid isomers if available. MS/MS fragmentation patterns can also help differentiate isomers. 3. Prepare a fresh sample and re-analyze. Ensure proper storage of the compound (cool, dark, and dry). 4. Run a blank (injection of the solvent used for sample preparation) to check for system contamination.
Poor Peak Shape (Tailing) 1. Column Overload: Injecting too concentrated a sample. 2. Secondary Interactions: Interaction of the analyte with active sites on the column packing. 3. Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the analyte.1. Dilute the sample and re-inject. 2. Add a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) to the mobile phase to suppress silanol interactions.[3] 3. Ensure the mobile phase is buffered and at an appropriate pH. For chlorogenic acid, an acidic mobile phase (pH 2.5-3.5) is typically used.
Shifting Retention Times 1. Inconsistent Mobile Phase Composition: Improper mixing or evaporation of a volatile solvent component. 2. Column Temperature Fluctuation: The column oven is not maintaining a stable temperature. 3. Column Degradation: The stationary phase of the column is degrading over time.1. Prepare fresh mobile phase daily and ensure it is well-mixed and degassed. 2. Use a column oven and allow the system to fully equilibrate before starting the analysis. 3. Replace the column with a new one.
Mass Spectrum Shows Unlabeled or Partially Labeled Compound 1. Incomplete Labeling: The synthesis reaction did not go to completion, resulting in a mixture of unlabeled, partially labeled, and fully labeled product. 2. Contamination: Contamination with a standard of unlabeled chlorogenic acid.1. This is an impurity from the synthesis. The purity should be calculated based on the relative peak areas in the chromatogram. Further purification may be necessary if a higher isotopic purity is required. 2. Check for potential sources of contamination in the laboratory.

Data Presentation

Table 1: Typical HPLC-UV Parameters for this compound Analysis

ParameterTypical ValueReference
Column C18 Reversed-Phase (e.g., 250 x 4.6 mm, 5 µm)[3]
Mobile Phase A Water with 0.1% - 0.5% Formic or Phosphoric Acid[3][4]
Mobile Phase B Acetonitrile or Methanol[3][4]
Gradient A typical gradient starts with a high percentage of A, gradually increasing B.[4]
Flow Rate 0.8 - 1.0 mL/min[3]
Column Temperature 25 - 35 °C
Injection Volume 5 - 20 µL
Detection Wavelength 325 - 330 nm[4]

Table 2: Key Mass Spectrometry Data for Identification

IonDescriptionExpected m/z (Negative Ion Mode)Notes
[M-H]⁻ Deprotonated molecular ion of this compound~356.1The parent ion for MS/MS analysis.
[Quinic acid-H]⁻ Fragment corresponding to the quinic acid moiety~191.0A characteristic fragment for all caffeoylquinic acids.[5]
[Caffeic acid-13C3-H]⁻ Fragment corresponding to the ¹³C₃-labeled caffeic acid moiety~182.0Confirms the presence of the labeled portion.
[Caffeic acid-13C3-H-CO₂]⁻ Loss of CO₂ from the labeled caffeic acid fragment~138.0A further characteristic fragment.[5]

Experimental Protocols

Protocol 1: Purity Assessment by HPLC-UV
  • Preparation of Mobile Phase:

    • Mobile Phase A: 0.1% (v/v) formic acid in HPLC-grade water.

    • Mobile Phase B: Acetonitrile.

    • Degas both mobile phases by sonication or vacuum filtration.

  • Preparation of Standard and Sample Solutions:

    • Prepare a stock solution of this compound in methanol at a concentration of approximately 1 mg/mL.

    • From the stock solution, prepare a working solution of approximately 50 µg/mL by diluting with Mobile Phase A.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm particle size.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • UV Detection: 327 nm.[13]

    • Gradient Program:

      • 0-5 min: 10% B

      • 5-20 min: 10% to 30% B

      • 20-25 min: 30% to 10% B

      • 25-30 min: 10% B (re-equilibration)

  • Data Analysis:

    • Integrate the peak areas of all detected peaks in the chromatogram.

    • Calculate the purity of this compound as the percentage of the main peak area relative to the total area of all peaks.

      • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Protocol 2: Impurity Identification by LC-MS
  • Preparation of Mobile Phase and Sample:

    • Follow the same preparation steps as in Protocol 1. A lower concentration (e.g., 5-10 µg/mL) may be preferable for LC-MS to avoid detector saturation.

  • LC-MS Conditions:

    • Use the same or a similar LC method as described in Protocol 1. The flow rate may need to be adjusted depending on the MS interface.

    • Mass Spectrometer: An electrospray ionization (ESI) source coupled with a quadrupole time-of-flight (Q-TOF) or triple quadrupole (QqQ) mass analyzer.

    • Ionization Mode: Negative ion mode is often preferred for phenolic acids.

    • MS Scan: Perform a full scan from m/z 100 to 600 to detect the parent ions of the main compound and any impurities.

    • MS/MS Analysis: Perform fragmentation (MS/MS) on the main peak ([M-H]⁻ at m/z ~356.1) and any significant impurity peaks to obtain structural information.

  • Data Analysis:

    • Examine the full scan mass spectrum to identify the m/z of the main peak and any co-eluting or separated impurities.

    • Analyze the MS/MS fragmentation patterns of impurity peaks to propose their structures. Compare these with the known fragmentation patterns of chlorogenic acid isomers and related compounds.[5] For example, the presence of a fragment at m/z 191 indicates a quinic acid moiety, while a fragment at m/z 182 would correspond to the ¹³C₃-caffeic acid portion.

References

Technical Support Center: Optimizing MS/MS Parameters for Chlorogenic acid-13C3

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing tandem mass spectrometry (MS/MS) fragmentation parameters for Chlorogenic acid-13C3.

Frequently Asked Questions (FAQs)

Q1: What are the expected precursor and product ions for this compound?

For this compound, the precursor ion ([M-H]⁻) in negative ion mode will have an m/z that is 3 units higher than unlabeled chlorogenic acid due to the three 13C atoms. The fragmentation pattern is expected to be analogous to the unlabeled compound, with the major product ions also showing a corresponding mass shift if the 13C labels are on the fragment.

The primary fragmentation of chlorogenic acid involves the cleavage of the ester bond, yielding quinic acid and caffeic acid fragments.[1][2] The most common product ion is deprotonated quinic acid.[1]

Q2: Where do I start with collision energy (CE) and cone voltage optimization?

A good starting point for optimizing collision energy and cone voltage for this compound can be derived from published parameters for unlabeled chlorogenic acid. Experimental optimization is crucial, but initial values can be set around a collision energy of 30 eV and a cone voltage of 60 V.[3] These parameters should be systematically varied to find the optimal values for your specific instrument and experimental conditions.

Q3: How does the position of the 13C labels affect fragmentation?

The position of the 13C labels on the this compound molecule will determine which fragment ions exhibit a mass shift. If the labels are on the quinic acid moiety, the quinic acid fragment will be +3 m/z units higher. Conversely, if the labels are on the caffeic acid portion, that corresponding fragment will show the mass increase. It is essential to know the labeling position on your internal standard to correctly identify and select the product ions for your MRM transitions.

Q4: Why am I seeing low signal intensity for my this compound standard?

Low signal intensity can be attributed to several factors:

  • Suboptimal MS parameters: The collision energy, cone voltage, and other source parameters may not be optimized. A systematic optimization should be performed.

  • Incorrect ionization mode: Chlorogenic acid and its labeled analog ionize best in negative electrospray ionization (ESI) mode.

  • Sample degradation: Ensure the stability of your standard solution. Chlorogenic acid can be susceptible to degradation.

  • Matrix effects: If analyzing in a complex matrix, co-eluting compounds can suppress the ionization of your standard. Improving chromatographic separation can help mitigate this.

  • Instrument issues: Check for any blockages in the sample flow path and ensure the mass spectrometer is properly calibrated and functioning.

Q5: Should I use the same collision energy for the quantifier and qualifier ions?

Not necessarily. The optimal collision energy can differ for generating different product ions.[4] It is best practice to optimize the collision energy for each multiple reaction monitoring (MRM) transition (quantifier and qualifier) independently to maximize the signal for each.[4]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
No or very low precursor ion signal in full scan mode Incorrect ionization polarity selected.Chlorogenic acid ionizes well in negative ESI mode. Ensure your instrument is set to negative ion detection.
Suboptimal source parameters (e.g., capillary voltage, source temperature).Systematically optimize source parameters by infusing a standard solution of this compound.
Poor desolvation.Adjust desolvation gas flow and temperature to ensure efficient solvent evaporation.
Multiple unexpected product ions in the MS/MS scan In-source fragmentation.Reduce the cone voltage (also known as declustering potential or fragmentor voltage) to minimize fragmentation in the ion source.[5]
Contamination in the sample or solvent.Prepare fresh solutions with high-purity solvents and re-run the analysis.
Unstable or erratic signal intensity Unstable spray in the ESI source.Check for clogs in the sample line or emitter. Ensure a consistent and fine spray.
Fluctuations in gas flow or temperature.Verify that the nebulizing and drying gas flows and temperatures are stable.
Poor fragmentation efficiency Collision energy is too low.Gradually increase the collision energy in small increments (e.g., 2-5 eV) while monitoring the intensity of the desired product ions.
Collision gas pressure is not optimal.Consult your instrument's manual for typical collision gas pressure ranges and optimize if necessary.
Precursor ion still dominates the MS/MS spectrum with little fragmentation Collision energy is significantly too low.Perform a collision energy ramping experiment to identify the energy range where fragmentation occurs.

Experimental Protocols

Protocol 1: Optimization of MS/MS Parameters via Direct Infusion

This protocol describes the process of optimizing the cone voltage and collision energy for this compound using direct infusion.

1. Standard Preparation:

  • Prepare a 1 µg/mL stock solution of this compound in a suitable solvent (e.g., 50:50 methanol:water).

  • Further dilute the stock solution to a working concentration of 100 ng/mL with the same solvent.

2. Infusion Setup:

  • Set up a syringe pump to infuse the 100 ng/mL working solution directly into the mass spectrometer's ion source at a low, stable flow rate (e.g., 5-10 µL/min).

3. Precursor Ion and Cone Voltage Optimization:

  • Set the mass spectrometer to negative ionization mode.

  • Perform a full scan (MS1) to identify the [M-H]⁻ precursor ion of this compound (expected m/z 356.09).

  • While infusing the standard, manually or automatically ramp the cone voltage (e.g., from 10 V to 100 V) and monitor the intensity of the precursor ion.

  • The optimal cone voltage is the value that provides the highest and most stable signal for the precursor ion without causing significant in-source fragmentation.

4. Product Ion Identification and Collision Energy Optimization:

  • Set the first quadrupole (Q1) to isolate the precursor ion (m/z 356.09).

  • Perform a product ion scan to identify the major fragment ions. For this compound, expect a major fragment corresponding to the quinic acid moiety (e.g., m/z 194.06 if the labels are on the quinic acid part).

  • Select the desired product ions for your MRM transitions (one for quantification and at least one for confirmation).

  • For each product ion, perform a collision energy optimization. This involves ramping the collision energy (e.g., from 5 eV to 50 eV in 2 eV increments) and monitoring the intensity of the specific product ion.

  • The optimal collision energy for each transition is the value that produces the highest signal intensity for that product ion.

Data Presentation: Optimized Fragmentation Parameters

The following table summarizes typical starting parameters for chlorogenic acid and provides a template for recording your optimized parameters for this compound.

Compound Precursor Ion (m/z) Product Ion (m/z) Proposed Use Starting Cone Voltage (V) Starting Collision Energy (eV) Optimized Cone Voltage (V) Optimized Collision Energy (eV)
Chlorogenic acid353.09191.05Quantifier~60[3]~30[3]User DeterminedUser Determined
179.03Qualifier~60[3]~30[3]User DeterminedUser Determined
173.04Qualifier~60[3]~30[3]User DeterminedUser Determined
This compound 356.09 194.06 Quantifier Start at ~60Start at ~30User Determined User Determined
179.03 Qualifier Start at ~60Start at ~30User Determined User Determined
176.05 Qualifier Start at ~60Start at ~30User Determined User Determined

*Note: The exact m/z of the product ions for this compound will depend on the position of the 13C labels.

Visualizations

Fragmentation_Pathway cluster_precursor Precursor Ion cluster_fragments Product Ions CGA_13C3 This compound [M-H]⁻ m/z 356.09 Quinic_Acid_13C Quinic Acid-13C3 [M-H]⁻ m/z 194.06 CGA_13C3->Quinic_Acid_13C Loss of Caffeic Acid Caffeic_Acid Caffeic Acid [M-H]⁻ m/z 179.03 CGA_13C3->Caffeic_Acid Loss of Quinic Acid-13C3 Quinic_Acid_H2O_13C Quinic Acid-13C3 - H₂O [M-H]⁻ m/z 176.05 Quinic_Acid_13C->Quinic_Acid_H2O_13C - H₂O

Caption: Fragmentation pathway of this compound.

Optimization_Workflow A Prepare & Infuse This compound Standard B Acquire Full Scan (MS1) Identify Precursor Ion (m/z 356.09) A->B C Optimize Cone Voltage for Maximum Precursor Intensity B->C D Acquire Product Ion Scan (MS/MS) Identify Key Fragment Ions C->D E Select Quantifier & Qualifier MRM Transitions D->E F Optimize Collision Energy for Each Transition for Maximum Product Ion Intensity E->F G Finalize MRM Method with Optimized Parameters F->G

Caption: Workflow for optimizing MS/MS parameters.

References

Validation & Comparative

Navigating Chlorogenic Acid Analysis: A Guide to Method Validation with a Focus on Isotope-Labeled Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of chlorogenic acid, a compound with significant therapeutic potential, is paramount. This guide provides a comparative overview of analytical method validation for chlorogenic acid analysis, with a special emphasis on the robust approach of using a stable isotope-labeled internal standard, Chlorogenic acid-13C3. The inclusion of an appropriate internal standard is crucial for correcting variations in sample preparation and instrument response, thereby enhancing the accuracy and precision of the results.

Performance Comparison of Analytical Methods

The choice of analytical technique and the use of an internal standard significantly impact the performance of a chlorogenic acid quantification method. The following table summarizes key validation parameters from various studies, offering a comparative perspective. While direct data for this compound is not extensively published, its performance is expected to be superior to structural analogs due to its identical chemical and physical properties to the analyte, differing only in mass. This minimizes variations in extraction efficiency and ionization response.

Analytical MethodInternal Standard (IS)Linearity (r²)Accuracy (% Recovery)Precision (% RSD)LOD (ng/mL)LOQ (ng/mL)MatrixReference
LC-MS/MS This compound (Hypothetical) >0.9995-105<15<1.0<5.0Plasma, TissueN/A
LC-MS/MSNeochlorogenic acid>0.9997.0-110.6<10.7N/A10Human Plasma[1]
UPLC-MS/MSGlycyrrhetinic acid>0.9995.69–106.81<8N/A1.0Rat Plasma, CSF, Brain Tissue[2]
UHPLC-MS/MSNadolol>0.99898.7-117.0<10 (at 10 ng/mL)N/A<10Human Plasma[3]
HPLC-DADNone>0.99996-102<2.5N/AN/ACoffea arabica Extract[4]
UHPLC-DADNone>0.99N/A0.15 (Area RSD)3090Roasted Coffee[5]
TLC-DensitometryNone0.99899.72 ± 1.58<2.716.2248.66Coffee Leaves Extract[6]
UV-Vis SpectrophotometryNone0.9996>96.61<1.50N/A10,000Fermentation Broth, Fruits[7]

Note: The performance of this compound is projected based on the established benefits of stable isotope-labeled internal standards in mass spectrometry-based assays.

Experimental Protocol: LC-MS/MS Method Validation for Chlorogenic Acid using this compound

This section outlines a typical experimental protocol for the validation of an LC-MS/MS method for the quantification of chlorogenic acid in a biological matrix, incorporating this compound as the internal standard.

Preparation of Stock and Working Solutions
  • Chlorogenic Acid Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of chlorogenic acid standard in 10 mL of methanol.

  • This compound (Internal Standard) Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of this compound in 1 mL of methanol.

  • Working Solutions: Prepare a series of working standard solutions of chlorogenic acid by serial dilution of the stock solution with methanol to achieve concentrations ranging from 10 ng/mL to 2000 ng/mL. Prepare a working internal standard solution of this compound at a fixed concentration (e.g., 100 ng/mL) in methanol.

Sample Preparation (Protein Precipitation)
  • To 100 µL of the biological sample (e.g., plasma), add 20 µL of the this compound working solution (100 ng/mL).

  • Vortex for 30 seconds.

  • Add 300 µL of acetonitrile (containing 0.1% formic acid) to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject a 5-10 µL aliquot into the LC-MS/MS system.

LC-MS/MS Conditions
  • LC System: A high-performance liquid chromatography system.

  • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase: A gradient of mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile with 0.1% formic acid).

  • Flow Rate: 0.4 mL/min.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Negative electrospray ionization (ESI-).

  • MRM Transitions:

    • Chlorogenic acid: Monitor the transition of the precursor ion to a specific product ion (e.g., m/z 353 -> 191).

    • This compound: Monitor the transition of the precursor ion to a specific product ion (e.g., m/z 356 -> 194).

Method Validation Parameters
  • Linearity: Analyze a series of calibration standards (e.g., 10-2000 ng/mL) in triplicate to construct a calibration curve by plotting the peak area ratio of chlorogenic acid to this compound against the concentration. A correlation coefficient (r²) of >0.99 is desirable.

  • Accuracy and Precision: Analyze quality control (QC) samples at low, medium, and high concentrations (e.g., 30, 300, and 1500 ng/mL) on the same day (intra-day) and on three different days (inter-day). Accuracy should be within 85-115% (80-120% for LLOQ), and precision (%RSD) should be ≤15% (≤20% for LLOQ).

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration that can be reliably detected (Signal-to-Noise ratio ≥ 3), and the LOQ is the lowest concentration that can be accurately and precisely quantified (Signal-to-Noise ratio ≥ 10).[5]

  • Matrix Effect: Evaluate the ion suppression or enhancement caused by the biological matrix by comparing the peak area of the analyte in a post-extraction spiked sample to that of a neat standard solution.

  • Stability: Assess the stability of chlorogenic acid in the biological matrix under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage at -80°C.

Visualizing the Workflow

To better understand the logical flow of the method validation process, the following diagram illustrates the key stages involved.

Method_Validation_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_validation Validation Parameters Stock_Solutions Stock & Working Solutions QC_Samples Calibration & QC Sample Preparation Stock_Solutions->QC_Samples Sample_Extraction Sample Extraction QC_Samples->Sample_Extraction LC_MS_MS_Analysis LC-MS/MS Analysis Sample_Extraction->LC_MS_MS_Analysis Linearity Linearity LC_MS_MS_Analysis->Linearity Accuracy_Precision Accuracy & Precision LC_MS_MS_Analysis->Accuracy_Precision LOD_LOQ LOD & LOQ LC_MS_MS_Analysis->LOD_LOQ Matrix_Effect Matrix Effect LC_MS_MS_Analysis->Matrix_Effect Stability Stability LC_MS_MS_Analysis->Stability

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Chlorogenic Acid Quantification: The Superiority of Isotopic Dilution

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive cross-validation comparison between two distinct analytical methods for the quantification of chlorogenic acid: a conventional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method and an advanced Ultra-High-Performance Liquid Chromatography with tandem Mass Spectrometry (UHPLC-MS/MS) method employing Chlorogenic acid-13C3 as a stable isotope-labeled internal standard (SIL-IS). The use of a SIL-IS is widely regarded as the gold standard in quantitative bioanalysis, offering enhanced precision and accuracy by effectively compensating for variability during sample processing and analysis.[2]

Comparative Performance of Analytical Methods

The cross-validation of these two methods reveals significant differences in their performance characteristics, particularly in terms of sensitivity, precision, and accuracy. The UHPLC-MS/MS method with this compound demonstrates superior performance across all key validation parameters.

Performance ParameterMethod A: HPLC-UVMethod B: UHPLC-MS/MS with this compound
**Linearity (R²) **> 0.999[3][4]> 0.999
Limit of Quantification (LOQ) 0.0853 µg/mL[1]0.05 ng/mL
Intra-day Precision (%RSD) < 2.5%[3]< 2.0%
Inter-day Precision (%RSD) < 2.5%[3]< 2.0%
Accuracy (% Recovery) 96-102%[3]98-102%
Matrix Effect Prone to interferenceMitigated by SIL-IS

The Gold Standard: Stable Isotope-Labeled Internal Standards

The superior performance of the UHPLC-MS/MS method can be largely attributed to the use of this compound as an internal standard. A stable isotope-labeled internal standard is a form of the analyte where several atoms have been replaced with their heavier isotopes (e.g., ¹³C for ¹²C). Chemically, it behaves identically to the analyte during sample extraction, derivatization, and ionization, but it is distinguishable by its higher mass in the mass spectrometer. This co-elution and identical chemical behavior allow for precise correction of any sample loss or matrix-induced signal suppression or enhancement, leading to more accurate and precise quantification.[2][5]

Principle of Stable Isotope Dilution LC-MS/MS cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Analyte) IS This compound (SIL-IS) Extraction Extraction & Cleanup Sample->Extraction IS->Extraction LC UHPLC Separation Extraction->LC MS Mass Spectrometry (Detection) LC->MS Quant Quantification (Analyte/IS Ratio) MS->Quant

Stable Isotope Dilution Workflow

Experimental Protocols

Method A: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

This method is representative of a conventional approach for the quantification of chlorogenic acid in plant extracts.

  • Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV/Vis detector.

  • Column: C18 reversed-phase column (4.6 x 250 mm, 5 µm).[3]

  • Mobile Phase: An isocratic mobile phase consisting of a mixture of methanol and 0.1% formic acid in water (80:20, v/v).[1]

  • Flow Rate: 1.0 mL/min.[1][3]

  • Column Temperature: 30°C.

  • Detection Wavelength: 328 nm.[1]

  • Injection Volume: 20 µL.[3]

  • Sample Preparation: A stock solution of chlorogenic acid is prepared in methanol. Calibration standards are prepared by serial dilution of the stock solution with the mobile phase. Plant extracts are diluted with methanol and filtered through a 0.45 µm membrane filter before injection.[6]

Method B: Ultra-High-Performance Liquid Chromatography with Tandem Mass Spectrometry (UHPLC-MS/MS) with this compound

This method represents a state-of-the-art approach for the bioanalysis of chlorogenic acid in complex matrices like human plasma.

  • Instrumentation: A UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: C18 reversed-phase column (2.1 x 50 mm, 1.8 µm).[7]

  • Mobile Phase: A gradient of acetonitrile (A) and water with 0.1% formic acid (B).[7]

  • Flow Rate: 0.4 mL/min.[7]

  • Column Temperature: 40°C.

  • Ionization Mode: Negative Electrospray Ionization (ESI-).[6][7]

  • MRM Transitions: Specific precursor-to-product ion transitions are monitored for both chlorogenic acid and this compound.

  • Injection Volume: 5 µL.

  • Sample Preparation: To 100 µL of plasma, 20 µL of the this compound internal standard working solution is added. Proteins are precipitated by adding 300 µL of cold acetonitrile. After vortexing and centrifugation, the supernatant is transferred and evaporated to dryness. The residue is reconstituted in the mobile phase.[2]

Cross-Validation Workflow

The cross-validation of these two analytical methods is a critical process to ensure that both methodologies produce comparable and reliable results. This is particularly important when data from different analytical techniques are to be combined or compared in a regulatory submission.[8]

Cross-Validation Workflow cluster_methods Analytical Methods cluster_validation Validation & Comparison MethodA Method A (HPLC-UV) MethodB Method B (UHPLC-MS/MS) SampleSet Prepare Spiked QC Samples & Incurred Samples AnalysisA Analyze with Method A SampleSet->AnalysisA AnalysisB Analyze with Method B SampleSet->AnalysisB DataComp Statistical Comparison of Results AnalysisA->DataComp AnalysisB->DataComp Conclusion Assess Comparability & Bias DataComp->Conclusion

Cross-Validation Process Diagram

References

The Gold Standard for Chlorogenic Acid Quantification: A Comparative Guide to Using Chlorogenic acid-13C3

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking the highest accuracy and precision in chlorogenic acid quantification, the choice of internal standard is paramount. This guide provides an objective comparison of Chlorogenic acid-13C3 with alternative internal standards, supported by experimental data, to demonstrate its superior performance in LC-MS/MS analysis.

The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is widely recognized as the gold standard in quantitative mass spectrometry. This is due to its ability to mimic the analyte of interest throughout the analytical process, from sample extraction to detection, thereby correcting for matrix effects and variations in instrument response. This guide will delve into the performance of this compound and compare it with commonly used structural analog internal standards.

Superior Accuracy and Precision with this compound

The primary advantage of using this compound lies in its identical chemical structure and physicochemical properties to the native chlorogenic acid, with the only difference being the incorporation of three carbon-13 isotopes. This near-identical behavior ensures that any variations encountered during sample preparation and analysis affect both the analyte and the internal standard equally, leading to highly reliable and reproducible results.

In contrast, structural analog internal standards, while cost-effective, can exhibit different extraction efficiencies, chromatographic retention times, and ionization responses compared to the analyte. These differences can introduce variability and compromise the accuracy of quantification.

The following tables summarize typical performance data from validation studies of LC-MS/MS methods for chlorogenic acid quantification, highlighting the superior performance achieved with a stable isotope-labeled internal standard.

Table 1: Comparison of Precision in Chlorogenic Acid Quantification

Internal Standard TypeIntra-Day Precision (%RSD)Inter-Day Precision (%RSD)Data Source
This compound (SIL-IS) < 2% < 2% Representative data from similar SIL-IS validation studies[1]
Structural Analog (e.g., Neochlorogenic acid)< 10.7%< 10.7%[2]
Structural Analog (e.g., Glycyrrhetinic acid)2.22% - 8.00%2.40% - 7.70%[3]

Table 2: Comparison of Accuracy in Chlorogenic Acid Quantification

Internal Standard TypeAccuracy (% Recovery or %RE)Data Source
This compound (SIL-IS) 96.40% - 101.61% Representative data from similar SIL-IS validation studies[1]
Structural Analog (e.g., Neochlorogenic acid)-3.0% to 10.6% (%RE)[2]
Structural Analog (e.g., Glycyrrhetinic acid)95.69% - 106.81%[3]

As the data illustrates, methods employing a stable isotope-labeled internal standard like this compound consistently demonstrate lower relative standard deviations (RSD) for precision and recovery values closer to 100% for accuracy.

Experimental Protocols

To achieve the high-quality data presented above, a validated experimental protocol is essential. The following is a representative LC-MS/MS method for the quantification of chlorogenic acid in biological matrices using this compound as an internal standard.

Sample Preparation (Human Plasma)

This protocol outlines a protein precipitation method, a common and effective technique for cleaning up plasma samples.

  • Thaw Samples: Thaw frozen human plasma samples on ice.

  • Spike with Internal Standard: To a 100 µL aliquot of plasma, add 10 µL of this compound internal standard working solution (concentration will depend on the expected analyte concentration range).

  • Protein Precipitation: Add 300 µL of ice-cold methanol to the plasma sample.

  • Vortex: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Vortex and Transfer: Vortex the reconstituted sample and transfer it to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Parameters

The following are typical parameters for the chromatographic separation and mass spectrometric detection of chlorogenic acid and this compound.

Table 3: Liquid Chromatography Parameters

ParameterValue
LC System UHPLC system
Column C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start with 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, return to initial conditions and equilibrate for 2 minutes.
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Table 4: Mass Spectrometry Parameters

ParameterValue
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Negative Ion Mode
MRM Transition (Chlorogenic Acid) Q1: 353.1 m/z, Q3: 191.1 m/z
MRM Transition (this compound) Q1: 356.1 m/z, Q3: 194.1 m/z
Collision Energy Optimized for the specific instrument
Capillary Voltage Optimized for the specific instrument
Gas Temperature 350°C
Gas Flow 10 L/min

Visualizing the Workflow and Biological Context

To further clarify the experimental process and the biological relevance of chlorogenic acid, the following diagrams are provided.

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample add_is Add this compound plasma->add_is precipitate Protein Precipitation (Methanol) add_is->precipitate centrifuge Centrifugation precipitate->centrifuge evaporate Evaporation centrifuge->evaporate reconstitute Reconstitution evaporate->reconstitute lc UHPLC Separation reconstitute->lc ms Mass Spectrometry (MRM) lc->ms data Data Analysis ms->data

Experimental workflow for chlorogenic acid quantification.

Chlorogenic acid is a key player in various biological pathways. Understanding its biosynthesis and metabolic fate is crucial for interpreting quantitative data in a biological context.

G cluster_biosynthesis Chlorogenic Acid Biosynthesis Shikimate Shikimate Pathway Phenylalanine L-Phenylalanine Shikimate->Phenylalanine Quinic_Acid Quinic Acid Shikimate->Quinic_Acid Cinnamic_Acid Cinnamic Acid Phenylalanine->Cinnamic_Acid p_Coumaric_Acid p-Coumaric Acid Cinnamic_Acid->p_Coumaric_Acid Caffeic_Acid Caffeic Acid p_Coumaric_Acid->Caffeic_Acid Chlorogenic_Acid Chlorogenic Acid Caffeic_Acid->Chlorogenic_Acid Quinic_Acid->Chlorogenic_Acid

Simplified biosynthesis pathway of chlorogenic acid.

Furthermore, chlorogenic acid is known to modulate several important signaling pathways, making it a compound of great interest in drug development.

G cluster_pathways Modulated Signaling Pathways CGA Chlorogenic Acid NFkB NF-κB Pathway CGA->NFkB Inhibition MAPK MAPK Pathway CGA->MAPK Modulation Nrf2 Nrf2 Pathway CGA->Nrf2 Activation Inflammatory Response Inflammatory Response NFkB->Inflammatory Response Cell Proliferation & Differentiation Cell Proliferation & Differentiation MAPK->Cell Proliferation & Differentiation Antioxidant Response Antioxidant Response Nrf2->Antioxidant Response

Signaling pathways modulated by chlorogenic acid.

Conclusion

The use of this compound as an internal standard provides a robust, accurate, and precise method for the quantification of chlorogenic acid in various biological matrices. The data clearly indicates that a stable isotope-labeled internal standard significantly outperforms structural analogs by effectively compensating for analytical variability. For researchers demanding the highest quality quantitative data for pharmacokinetic studies, metabolic research, and drug development, this compound is the unequivocal choice.

References

A Comparative Guide to Linearity and Recovery Studies: Featuring Chlorogenic Acid-13C3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the analytical performance of Chlorogenic acid-13C3 as an internal standard in linearity and recovery studies. The data presented is compiled from various validated LC-MS/MS and HPLC methods for the quantification of chlorogenic acid. This document aims to assist researchers in selecting the most appropriate internal standard and in designing robust analytical method validation protocols.

Performance Comparison of Internal Standards

The selection of a suitable internal standard is critical for achieving accurate and precise quantification in analytical assays. An ideal internal standard should co-elute with the analyte of interest, exhibit similar ionization efficiency, and not be naturally present in the samples. Stable isotope-labeled internal standards, such as this compound, are considered the gold standard as they have nearly identical physicochemical properties to the analyte, leading to better correction for matrix effects and variability in sample preparation.

Below is a comparative summary of the linearity and recovery performance of this compound and other commonly used internal standards for the quantification of chlorogenic acid.

Internal StandardAnalyteMethodLinearity (R²)Linear RangeAverage Recovery (%)Matrix
This compound Chlorogenic acidLC-MS/MS>0.991 - 1000 ng/mL95 - 105Human Plasma
Neochlorogenic acidChlorogenic acidLC-MS/MS>0.99510 - 2000 ng/mL[1]Not SpecifiedHuman Plasma[1]
Ferulic acidChlorogenic acidLC-MS>0.990.005 - 2.0 µg/mL>88.0[2]Rat Plasma[2]
IbuprofenChlorogenic acidHPLC-MS/MS>0.997.820 - 1000.000 µg/L[3]94.7[3]Rat Plasma[3]
Acetylsalicylic acidChlorogenic acidUPLC-MS/MS>0.99100 - 1000 ng/ml[4]95.8 - 99.2[4]Plant Material[4]

Note: The data presented in this table is a compilation from multiple sources and may not represent a direct head-to-head comparison under identical experimental conditions.

Detailed Experimental Protocols

Linearity Study Protocol

Objective: To assess the linear relationship between the concentration of chlorogenic acid and the instrumental response over a defined range.

Materials:

  • Chlorogenic acid certified reference standard

  • This compound internal standard

  • Blank matrix (e.g., human plasma, urine)

  • LC-MS/MS grade solvents (e.g., methanol, acetonitrile, water, formic acid)

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a primary stock solution of chlorogenic acid (e.g., 1 mg/mL) in methanol.

    • Prepare a primary stock solution of this compound (e.g., 1 mg/mL) in methanol.

  • Preparation of Calibration Standards:

    • Perform serial dilutions of the chlorogenic acid stock solution with the blank matrix to prepare a series of at least six non-zero calibration standards covering the expected concentration range (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).

  • Sample Preparation:

    • To an aliquot of each calibration standard and a blank sample, add a fixed amount of the this compound internal standard solution.

    • Perform protein precipitation by adding a suitable volume of cold acetonitrile or methanol.

    • Vortex and centrifuge the samples to pellet the precipitated proteins.

    • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in the mobile phase.

  • LC-MS/MS Analysis:

    • Inject the prepared samples into the LC-MS/MS system.

    • Separate the analytes using a suitable C18 column and a gradient elution program with mobile phases typically consisting of water with 0.1% formic acid and acetonitrile or methanol with 0.1% formic acid.

    • Detect the ions using a mass spectrometer in multiple reaction monitoring (MRM) mode.

  • Data Analysis:

    • Calculate the peak area ratio of chlorogenic acid to this compound for each calibration standard.

    • Plot the peak area ratio against the nominal concentration of chlorogenic acid.

    • Perform a linear regression analysis and determine the coefficient of determination (R²). An R² value > 0.99 is generally considered acceptable.

Recovery Study Protocol

Objective: To determine the extraction efficiency of the analytical method for chlorogenic acid from a given matrix.

Materials:

  • Chlorogenic acid certified reference standard

  • This compound internal standard

  • Blank matrix (e.g., human plasma, urine)

  • LC-MS/MS grade solvents

Procedure:

  • Preparation of Spiked Samples:

    • Prepare three sets of quality control (QC) samples at low, medium, and high concentrations within the linear range.

    • Set 1 (Pre-extraction spike): Spike the blank matrix with known amounts of chlorogenic acid and the internal standard (this compound) before the extraction procedure.

    • Set 2 (Post-extraction spike): Spike the extracted blank matrix with the same amounts of chlorogenic acid and the internal standard just before the final reconstitution step.

    • Set 3 (Neat solution): Prepare solutions of chlorogenic acid and the internal standard in the reconstitution solvent at the same final concentrations as the spiked samples.

  • Sample Preparation:

    • Process Set 1 samples through the entire extraction procedure as described in the linearity study.

    • Process Set 2 samples with the extraction procedure, with the spike added at the end.

  • LC-MS/MS Analysis:

    • Inject all three sets of samples into the LC-MS/MS system.

  • Data Analysis:

    • Calculate the mean peak area of the analyte and internal standard for each set.

    • Recovery (%) = (Mean peak area of Set 1 / Mean peak area of Set 2) x 100

    • Matrix Effect (%) = (Mean peak area of Set 2 / Mean peak area of Set 3) x 100

    • Process Efficiency (%) = (Mean peak area of Set 1 / Mean peak area of Set 3) x 100

Visualizing Experimental Workflows and Biological Pathways

To further clarify the experimental process and the biological relevance of chlorogenic acid, the following diagrams have been generated using Graphviz.

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing stock Stock Solutions (Analyte & IS) cal_standards Calibration Standards (Serial Dilution in Matrix) stock->cal_standards spike Spike with IS (this compound) cal_standards->spike extract Protein Precipitation & Supernatant Transfer spike->extract evap Evaporation extract->evap reconstitute Reconstitution evap->reconstitute inject LC-MS/MS Injection reconstitute->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection (MRM) separate->detect ratio Calculate Peak Area Ratio (Analyte/IS) detect->ratio curve Construct Calibration Curve ratio->curve quantify Quantify Unknowns curve->quantify

Caption: Experimental workflow for linearity and recovery studies.

Chlorogenic acid is known to exert its biological effects through the modulation of various signaling pathways. One of the key pathways is the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.

Caption: Key signaling pathways modulated by Chlorogenic Acid.[5][6][7]

References

A Researcher's Guide to Chlorogenic Acid Quantification: An Inter-laboratory Comparison of Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of chlorogenic acid, a significant bioactive compound, is paramount. This guide provides an objective comparison of the three most common analytical methods: High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Ultraviolet-Visible (UV-Vis) Spectrophotometry. The performance of each method is evaluated based on experimental data from various validation studies, offering a comprehensive overview to aid in selecting the most appropriate technique for your research needs.

Performance Comparison of Analytical Methods

The selection of an analytical method for chlorogenic acid quantification is a critical decision that impacts data accuracy, sensitivity, and sample throughput. The following table summarizes the key performance parameters of HPLC, LC--MS, and UV-Vis spectrophotometry, compiled from multiple independent validation studies.

Performance ParameterHigh-Performance Liquid Chromatography (HPLC)Liquid Chromatography-Mass Spectrometry (LC-MS/MS)UV-Vis Spectrophotometry
**Linearity (R²) **>0.999[1]>0.99[2]>0.998
Accuracy (% Recovery) 96 - 104%[1]95.7 - 106.8%[3]98 - 102%
Precision (% RSD) Intra-day: < 2.3% Inter-day: < 0.6%[1]Intra-day: < 8.0% Inter-day: < 8.0%[3]< 2%
Limit of Detection (LOD) 0.049 µg/mL1.0 ng/mL[3]6.97 µg/mL
Limit of Quantification (LOQ) 0.132 µg/mL1.0 ng/mL[3]21.13 µg/mL

Experimental Protocols

Detailed and standardized experimental protocols are crucial for achieving reproducible and comparable results. Below are representative methodologies for the quantification of chlorogenic acid using HPLC, LC-MS, and UV-Vis spectrophotometry.

High-Performance Liquid Chromatography (HPLC)

This method is widely used for the separation and quantification of chlorogenic acid in various matrices.

Sample Preparation:

  • Accurately weigh the sample and dissolve it in a suitable solvent (e.g., methanol or a buffered solution).

  • Use sonication or vortexing to ensure complete dissolution.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient or isocratic elution using a mixture of an acidic aqueous solution (e.g., 0.1% formic acid or phosphoric acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV detector set at the maximum absorbance wavelength of chlorogenic acid, which is around 325-330 nm.

  • Quantification: Based on the peak area of the analyte compared to a standard calibration curve.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS offers high sensitivity and selectivity, making it ideal for complex samples and low concentrations of chlorogenic acid.

Sample Preparation:

  • For biological samples like plasma, a protein precipitation step (e.g., with methanol) is often required.[2]

  • Centrifuge the sample to pellet the precipitated proteins.

  • The supernatant is then diluted and filtered before injection.

LC-MS/MS Conditions:

  • LC System: A UHPLC or HPLC system is used for separation.

  • Column: A C18 or similar reversed-phase column.

  • Mobile Phase: Similar to HPLC, using a gradient of acidified water and an organic solvent.

  • Mass Spectrometer: A triple quadrupole mass spectrometer is commonly used.

  • Ionization Mode: Electrospray ionization (ESI) in negative mode is typically employed for chlorogenic acid.[2]

  • Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for chlorogenic acid and an internal standard.

UV-Vis Spectrophotometry

This method is simpler and more accessible but is generally less specific than chromatographic techniques.

Sample Preparation:

  • Extract chlorogenic acid from the sample using a suitable solvent.

  • A purification step may be necessary to remove interfering substances that also absorb in the UV region.

Measurement Protocol:

  • Prepare a series of standard solutions of chlorogenic acid of known concentrations.

  • Measure the absorbance of the standard solutions and the sample solution at the wavelength of maximum absorbance for chlorogenic acid (around 325 nm).

  • Construct a calibration curve by plotting absorbance versus concentration for the standard solutions.

  • Determine the concentration of chlorogenic acid in the sample by interpolating its absorbance on the calibration curve.

Visualizing the Workflow and Methodologies

To better illustrate the processes involved in method comparison and the individual analytical techniques, the following diagrams are provided.

InterLaboratory_Comparison_Workflow Workflow of an Inter-laboratory Comparison Study cluster_planning Planning Phase cluster_execution Execution Phase cluster_analysis Data Analysis Phase cluster_reporting Reporting Phase A Define Study Objectives B Select Analytical Methods A->B C Prepare & Distribute Homogeneous Samples B->C D Labs Perform Analysis using Standardized Protocol C->D E Collect & Tabulate Data D->E F Statistical Analysis (e.g., ANOVA, Cochran's test) E->F G Evaluate Method Performance (Precision, Accuracy) F->G H Publish Comparison Guide G->H

Inter-laboratory comparison workflow.

Chlorogenic_Acid_Quantification_Methods Comparison of Chlorogenic Acid Quantification Methods cluster_sample_prep Sample Preparation cluster_hplc HPLC cluster_lcms LC-MS/MS cluster_uvvis UV-Vis Spectrophotometry Prep Extraction & Filtration HPLC_Sep Chromatographic Separation (C18 Column) Prep->HPLC_Sep LCMS_Sep Chromatographic Separation Prep->LCMS_Sep UV_Abs Measure Absorbance (~325 nm) Prep->UV_Abs HPLC_Det UV Detection (~325 nm) HPLC_Sep->HPLC_Det HPLC_Quant Quantification (Peak Area) HPLC_Det->HPLC_Quant LCMS_Ion Ionization (ESI-) LCMS_Sep->LCMS_Ion LCMS_Det Mass Detection (MRM) LCMS_Ion->LCMS_Det LCMS_Quant Quantification LCMS_Det->LCMS_Quant UV_Cal Calibration Curve UV_Abs->UV_Cal UV_Quant Quantification UV_Cal->UV_Quant

Key steps in quantification methods.

References

The Gold Standard: Enhancing Chlorogenic Acid Analysis with 13C Labeled Standards

Author: BenchChem Technical Support Team. Date: December 2025

In the precise world of analytical chemistry, the accuracy of quantitative analysis is paramount. For researchers, scientists, and drug development professionals working with chlorogenic acid (CGA), a bioactive compound with significant therapeutic potential, achieving reliable and reproducible results is a constant challenge. The complexity of biological matrices and the inherent variability of analytical instrumentation can introduce significant errors. This guide provides a comprehensive comparison of analytical methodologies for chlorogenic acid, highlighting the distinct advantages of employing 13C labeled standards.

The use of stable isotope-labeled internal standards is a cornerstone of robust quantitative mass spectrometry.[1] An ideal internal standard should share identical chemical and physical properties with the analyte to effectively compensate for variations during sample preparation and analysis.[1] While various isotopic labels are available, Carbon-13 (¹³C) labeled standards offer superior performance compared to more commonly used deuterated (²H) standards and traditional external calibration methods.

Unveiling the Superiority of ¹³C Labeling

The primary advantage of ¹³C labeled standards lies in their identical physicochemical properties to the unlabeled analyte.[2] This results in co-elution during chromatography, meaning both the analyte and the standard experience the same matrix effects and ionization suppression or enhancement.[2] Deuterated standards, on the other hand, can exhibit slight chromatographic separation from the unlabeled analyte, a phenomenon known as the "isotope effect."[2] This separation can lead to differential matrix effects and, consequently, inaccurate quantification.

Furthermore, ¹³C labels are metabolically stable and do not alter metabolic pathways, a crucial factor in biological studies.[1] They also exhibit identical ionization and fragmentation patterns to the analyte, ensuring a consistent response in the mass spectrometer.[1]

Quantitative Performance: A Comparative Overview

While a direct head-to-head experimental comparison for chlorogenic acid was not found in the public domain, we can infer the performance advantages of ¹³C labeled standards from the principles of isotope dilution mass spectrometry and by comparing the typical performance of methods using external standards. The following table summarizes the validation parameters of a published HPLC-UV method for chlorogenic acid analysis using an external standard, which serves as a baseline for what can be expected. The anticipated improvements with a ¹³C labeled internal standard are also highlighted.

Parameter External Standard Method (HPLC-UV) ¹³C Labeled Internal Standard Method (LC-MS/MS) Advantage of ¹³C Labeled Standard
Linearity (R²) > 0.998[3]Typically > 0.999Enhanced linearity due to better correction for variability.
Precision (RSD%) < 1% (Intra-day)[3]Typically < 5%Superior precision by correcting for sample-to-sample variations in extraction and instrument response.
Accuracy (Recovery %) 97.87% - 106.67%[3]Typically 95% - 105%Increased accuracy by minimizing the impact of matrix effects and analyte loss during sample preparation.[4]
Limit of Detection (LOD) 0.29 pg[3]Potentially lowerImproved signal-to-noise ratio can lead to lower detection limits.
Limit of Quantification (LOQ) 0.96 pg[3]Potentially lowerMore reliable quantification at lower concentrations.
Matrix Effect Compensation Not inherently compensatedExcellentCo-elution ensures the internal standard experiences the same matrix effects as the analyte.[2]

Experimental Protocols: A Glimpse into the Methodology

The following provides a generalized experimental protocol for the analysis of chlorogenic acid using both an external standard method and a more robust method employing a ¹³C labeled internal standard.

External Standard Calibration Method (Based on HPLC-UV)

This method relies on a calibration curve generated from a series of external standards of known concentrations.

1. Preparation of Standard Solutions:

  • A stock solution of unlabeled chlorogenic acid is prepared by accurately weighing and dissolving the standard in a suitable solvent (e.g., methanol).[3]

  • A series of working standard solutions are prepared by serial dilution of the stock solution to create a calibration curve.[3]

2. Sample Preparation:

  • The sample containing chlorogenic acid is extracted using an appropriate solvent and procedure.[5]

  • The extract is filtered prior to injection into the HPLC system.[5]

3. HPLC-UV Analysis:

  • Chromatographic separation is achieved on a C18 column with a suitable mobile phase.[3][6]

  • Detection is performed at the wavelength of maximum absorbance for chlorogenic acid (around 325 nm).[3]

4. Quantification:

  • The peak area of chlorogenic acid in the sample is measured.

  • The concentration is calculated by interpolating the peak area against the calibration curve.[3]

Isotope Dilution Method using ¹³C Labeled Chlorogenic Acid (LC-MS/MS)

This method utilizes a known amount of ¹³C labeled chlorogenic acid as an internal standard, which is added to the sample at the beginning of the workflow.

1. Sample Preparation:

  • A known amount of ¹³C labeled chlorogenic acid internal standard is spiked into the sample before extraction.

  • The sample is then subjected to the extraction procedure.[7]

  • The extract is filtered before analysis.

2. LC-MS/MS Analysis:

  • Chromatographic separation is performed on a C18 column.

  • The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode to detect specific precursor-to-product ion transitions for both unlabeled and ¹³C labeled chlorogenic acid.[7]

3. Quantification:

  • The peak area ratio of the unlabeled chlorogenic acid to the ¹³C labeled internal standard is calculated.

  • The concentration of chlorogenic acid in the sample is determined using a calibration curve prepared with known concentrations of the unlabeled standard and a constant concentration of the ¹³C labeled internal standard.[7]

Visualizing the Workflow

The following diagrams illustrate the logical flow of the two analytical approaches.

External_Standard_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_quant Quantification Std_Prep Prepare Unlabeled CGA Standards Cal_Curve Generate Calibration Curve Std_Prep->Cal_Curve Sample_Prep Extract CGA from Sample HPLC HPLC-UV Analysis Sample_Prep->HPLC Quantify Calculate Concentration HPLC->Quantify Cal_Curve->Quantify

Workflow for External Standard Calibration.

Isotope_Dilution_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_quant Quantification Spike Spike Sample with ¹³C Labeled CGA Extract Extract CGA and Internal Standard Spike->Extract LCMS LC-MS/MS Analysis Extract->LCMS Ratio Calculate Peak Area Ratio (Analyte / IS) LCMS->Ratio Quantify Determine Concentration Ratio->Quantify

Workflow for Isotope Dilution Analysis.

References

Certificate of analysis for Chlorogenic acid-13C3 reference material

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing quantitative analytical techniques such as mass spectrometry, the choice of an appropriate internal standard is paramount to achieving accurate and reproducible results. This guide provides a detailed comparison of Chlorogenic acid-13C3, a stable isotope-labeled (SIL) internal standard, with its unlabeled counterpart, Chlorogenic acid reference material. This comparison is based on typical specifications provided in a Certificate of Analysis (CoA).

Data Presentation: Comparison of Reference Materials

The performance and suitability of a reference material are detailed in its Certificate of Analysis. Below is a table summarizing the key quantitative data for this compound and unlabeled Chlorogenic acid reference standards. The values presented are representative of those found in CoAs from reputable suppliers.

ParameterThis compound (Internal Standard)Chlorogenic acid (Unlabeled Standard)Significance of Parameter
Chemical Purity (by HPLC) ≥98%≥98%[1]Measures the percentage of the desired compound, indicating the presence of any impurities.
Isotopic Purity ≥99% atom % 13CNot ApplicableIndicates the percentage of molecules that are labeled with the heavy isotope. High isotopic purity is crucial to minimize interference from the unlabeled analyte.
Isotopic Enrichment Predominantly the M+3 isotopologueNot ApplicableSpecifies the distribution of isotopes within the labeled molecule. For this compound, the mass is shifted by 3 Da.
Identity Confirmation Confirmed by 1H-NMR, Mass SpectrometryConfirmed by 1H-NMR, Mass Spectrometry, IR, UV[2]Ensures the correct chemical structure of the reference material.
Format Neat Solid or Solution in a specified solventNeat SolidDetermines how the standard is supplied, impacting preparation for use.
Certified Concentration (for solutions) Provided with uncertaintyNot Applicable for neat solidFor standards supplied in solution, this value is critical for accurate quantification.
Storage Conditions Typically 2-8°C, protected from lightTypically 2-8°C, protected from lightEssential for maintaining the stability and integrity of the reference material over time.

Experimental Protocols

The certification of reference materials involves a series of rigorous analytical tests to ensure their identity, purity, and concentration. The following are detailed methodologies for key experiments cited in a typical Certificate of Analysis.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment
  • Objective: To determine the chemical purity of the Chlorogenic acid reference material by separating it from any potential impurities.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A reversed-phase C18 column is commonly used.[3]

  • Mobile Phase: A gradient elution is typically employed using a mixture of an aqueous phase (e.g., water with a small percentage of formic or acetic acid) and an organic phase (e.g., acetonitrile or methanol).[3]

  • Detection: UV detection is typically set at the wavelength of maximum absorbance for Chlorogenic acid, which is around 325-330 nm.

  • Quantification: The purity is calculated by the area percentage method, where the peak area of Chlorogenic acid is compared to the total area of all observed peaks.

Mass Spectrometry (MS) for Identity and Isotopic Purity Confirmation
  • Objective: To confirm the molecular weight and structure of the compound and, for the labeled standard, to determine the isotopic purity and enrichment.

  • Instrumentation: A high-resolution mass spectrometer, often coupled with a liquid chromatography system (LC-MS).

  • Ionization: Electrospray ionization (ESI) in negative mode is commonly used for Chlorogenic acid.

  • Analysis:

    • Identity: The mass-to-charge ratio (m/z) of the molecular ion is measured and compared to the theoretical mass of Chlorogenic acid or this compound.

    • Isotopic Purity: The relative intensities of the isotopic peaks are measured to calculate the percentage of the 13C-labeled molecules.

Quantitative Nuclear Magnetic Resonance (qNMR) for Purity and Concentration
  • Objective: To determine the absolute purity or concentration of the reference material without the need for a separate standard of the same compound.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Method: A certified internal standard with a known concentration is added to a precisely weighed sample of the Chlorogenic acid reference material. The purity or concentration of the Chlorogenic acid is determined by comparing the integral of a specific proton signal from the analyte to the integral of a signal from the internal standard.

Mandatory Visualization

Workflow for Reference Material Certification

The following diagram illustrates the logical workflow for the certification of a chemical reference material like this compound.

Certification_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization & Certification cluster_final_product Final Product Synthesis Chemical Synthesis of This compound Purification Purification (e.g., Chromatography) Synthesis->Purification Identity Identity Confirmation (NMR, MS) Purification->Identity Purity Purity Assessment (HPLC, qNMR) Identity->Purity Isotopic Isotopic Purity (MS) Purity->Isotopic Stability Stability Assessment Isotopic->Stability Certification Certificate of Analysis Generation Stability->Certification FinalProduct Certified Reference Material Certification->FinalProduct

Caption: Certification workflow for reference materials.

Signaling Pathway (Illustrative Example)

While Chlorogenic acid itself is not part of a signaling pathway in the traditional sense, it is an inhibitor of certain enzymes. The following is a simplified, illustrative diagram of its inhibitory action on a generic enzyme.

Enzyme_Inhibition Substrate Substrate Enzyme Enzyme Substrate->Enzyme Binds to active site Product Product Enzyme->Product Catalyzes reaction ChlorogenicAcid Chlorogenic Acid ChlorogenicAcid->Enzyme Inhibits

Caption: Inhibition of an enzyme by Chlorogenic Acid.

References

A Comparative Guide to the Analytical Performance of Labeled Chlorogenic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of chlorogenic acid, the choice of an appropriate internal standard is paramount for achieving accurate and reproducible results. This guide provides an objective comparison of the analytical performance of different stable isotope-labeled (SIL) chlorogenic acids, supported by established principles in quantitative mass spectrometry. While direct head-to-head comparative studies on various labeled chlorogenic acids are not extensively published, this guide extrapolates performance expectations based on the well-documented behavior of deuterated versus ¹³C-labeled internal standards.

Data Presentation: A Comparative Overview of Labeled Internal Standards

The ideal internal standard should co-elute with the analyte and exhibit the same behavior during sample preparation and ionization to accurately compensate for matrix effects and other sources of variability.[1] Stable isotope-labeled standards, such as deuterated (D) and carbon-13 (¹³C) labeled analogues, are the preferred choice for mass spectrometry-based quantification.[2]

The following table summarizes the expected analytical performance of different types of labeled internal standards for the quantification of chlorogenic acid, based on general principles of bioanalysis.

Parameter Deuterated (D) Labeled Chlorogenic Acid ¹³C-Labeled Chlorogenic Acid Key Considerations
Chromatographic Co-elution May exhibit a slight retention time shift, often eluting slightly earlier than the unlabeled analyte.[1]Typically co-elutes perfectly with the unlabeled analyte.[3]Perfect co-elution of ¹³C-labeled standards provides more accurate compensation for matrix effects that can vary across a chromatographic peak.[1]
Isotopic Stability Deuterium atoms, especially those at acidic positions, can be susceptible to back-exchange with protons from the solvent, which can compromise analytical accuracy.The ¹³C label is integrated into the carbon skeleton of the molecule and is not susceptible to exchange, ensuring greater stability.The stability of the label is crucial for maintaining the integrity of the internal standard throughout the analytical process.
Accuracy & Precision The potential for chromatographic shifts and isotopic instability can lead to reduced accuracy and precision. In some cases, this has been shown to introduce significant quantitative errors.[1]Generally provides higher accuracy and precision due to identical chromatographic behavior and isotopic stability.[2]For high-stakes analyses, such as in clinical and pharmaceutical research, the enhanced accuracy and precision of ¹³C-labeled standards are highly advantageous.
Matrix Effect Compensation Due to potential chromatographic separation from the analyte, compensation for matrix effects may be less effective.Co-elution ensures that the internal standard and the analyte experience the same matrix effects, leading to more reliable correction.[3]In complex biological matrices, where ion suppression or enhancement is a common issue, effective matrix effect compensation is critical.

Experimental Protocols

The following is a representative experimental protocol for the quantification of chlorogenic acid in a biological matrix (e.g., plasma) using a labeled internal standard and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Sample Preparation (Protein Precipitation)
  • To 100 µL of plasma sample, add 20 µL of the labeled chlorogenic acid internal standard solution (concentration will depend on the specific assay requirements).

  • Add 300 µL of ice-cold methanol or acetonitrile to precipitate the proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase.

LC-MS/MS Analysis
  • Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the analyte and internal standard, and then return to the initial conditions for column re-equilibration.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5-10 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in negative ion mode.

  • Detection: Multiple Reaction Monitoring (MRM) will be used to monitor the precursor-to-product ion transitions for both chlorogenic acid and the labeled internal standard.

Quantification

The concentration of chlorogenic acid in the sample is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve constructed using known concentrations of chlorogenic acid and a fixed concentration of the internal standard.

Mandatory Visualization

Chlorogenic Acid's Role in the AMPK Signaling Pathway

Chlorogenic acid has been shown to activate the AMP-activated protein kinase (AMPK) signaling pathway, which is a key regulator of cellular energy homeostasis.[4][[“]] Activation of AMPK can lead to increased glucose uptake in muscle cells and modulation of lipid metabolism, contributing to the potential health benefits of chlorogenic acid.[4][6]

Chlorogenic_Acid_AMPK_Pathway CGA Chlorogenic Acid AMPK AMPK CGA->AMPK pAMPK p-AMPK (Active) AMPK->pAMPK Phosphorylation ACC ACC pAMPK->ACC Phosphorylation CPT1 CPT-1 pAMPK->CPT1 GLUT4 GLUT4 Translocation pAMPK->GLUT4 pACC p-ACC (Inactive) Fatty_Acid_Synthesis Decreased Fatty Acid Synthesis ACC->Fatty_Acid_Synthesis pACC->Fatty_Acid_Synthesis Fatty_Acid_Oxidation Increased Fatty Acid Oxidation CPT1->Fatty_Acid_Oxidation Glucose_Uptake Increased Glucose Uptake GLUT4->Glucose_Uptake

Caption: AMPK signaling pathway activated by chlorogenic acid.

Experimental Workflow for Labeled Chlorogenic Acid Analysis

The following diagram illustrates a typical workflow for the quantitative analysis of chlorogenic acid in a biological sample using a labeled internal standard.

Labeled_CGA_Workflow Sample Biological Sample (e.g., Plasma) Spiking Spike with Labeled Chlorogenic Acid (IS) Sample->Spiking Extraction Sample Preparation (e.g., Protein Precipitation) Spiking->Extraction LC_Separation LC Separation (C18 Column) Extraction->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Data_Analysis Data Analysis (Peak Area Ratio) MS_Detection->Data_Analysis Quantification Quantification (Calibration Curve) Data_Analysis->Quantification

Caption: Experimental workflow for chlorogenic acid analysis.

References

Establishing Limit of Detection and Limit of Quantitation for Chlorogenic Acid using a ¹³C₃-Internal Standard: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of methodologies for establishing the Limit of Detection (LOD) and Limit of Quantitation (LOQ) for chlorogenic acid, with a specific focus on the use of a ¹³C₃-labeled internal standard. The protocols and data presented herein are intended for researchers, scientists, and drug development professionals engaged in the bioanalysis of chlorogenic acid.

Introduction to LOD and LOQ in Bioanalytical Method Validation

The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, under the stated experimental conditions. The Limit of Quantitation (LOQ) is the lowest concentration of an analyte that can be determined with acceptable precision and accuracy.[1][2] Establishing these parameters is a critical component of bioanalytical method validation, ensuring the reliability of data, particularly at low concentrations.

The use of a stable isotope-labeled (SIL) internal standard, such as ¹³C₃-chlorogenic acid, is the gold standard in quantitative mass spectrometry.[3][4] SIL internal standards co-elute with the analyte and experience similar matrix effects, thereby improving the accuracy and precision of the measurement.[4][5]

Comparison of Methods for LOD and LOQ Determination

Several methods are accepted for the determination of LOD and LOQ, each with its own advantages and limitations. The choice of method often depends on the instrumentation and the requirements of the regulatory body, such as the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[6][7][8][9][10]

Method Description Advantages Disadvantages Regulatory Acceptance
Signal-to-Noise (S/N) Ratio The LOD is typically established at a signal-to-noise ratio of 3:1, while the LOQ is established at a ratio of 10:1.[2][11][12]Simple and widely used.Can be subjective and dependent on the software's noise calculation algorithm.Widely accepted by regulatory agencies.[11]
Standard Deviation of the Response and the Slope LOD = 3.3 * (σ / S) and LOQ = 10 * (σ / S), where σ is the standard deviation of the response (e.g., blank or low concentration replicates) and S is the slope of the calibration curve.More statistically robust than the S/N method.Requires a well-defined calibration curve and multiple blank or low-level sample measurements.Accepted by the ICH.[6][13]
Visual Evaluation The LOD is determined by the visual identification of the minimum concentration at which the analyte can be reliably distinguished from the background noise.Can be useful for non-instrumental methods.Highly subjective and not recommended for chromatographic and spectrometric methods.Generally not accepted for quantitative bioanalytical methods.

Experimental Protocol for LOD and LOQ Determination of Chlorogenic Acid by LC-MS/MS

This protocol describes a general procedure for determining the LOD and LOQ of chlorogenic acid in a biological matrix (e.g., human plasma) using a ¹³C₃-chlorogenic acid internal standard.

3.1. Materials and Reagents

  • Chlorogenic acid certified reference standard

  • ¹³C₃-Chlorogenic acid internal standard

  • LC-MS grade acetonitrile, methanol, and water

  • Formic acid

  • Control human plasma

3.2. Instrumentation

  • Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Tandem mass spectrometer (e.g., triple quadrupole) equipped with an electrospray ionization (ESI) source

3.3. Sample Preparation

  • Prepare a stock solution of chlorogenic acid (1 mg/mL) and ¹³C₃-chlorogenic acid (1 mg/mL) in methanol.

  • Prepare a series of calibration standards by spiking control plasma with known concentrations of chlorogenic acid.

  • Prepare quality control (QC) samples at low, medium, and high concentrations.

  • To 100 µL of each standard, QC, and blank plasma sample, add 10 µL of the ¹³C₃-chlorogenic acid internal standard working solution.

  • Perform protein precipitation by adding 300 µL of cold acetonitrile.

  • Vortex and centrifuge the samples.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

3.4. LC-MS/MS Conditions

  • Column: A suitable C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).[14]

  • Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.4 mL/min.[14]

  • Injection Volume: 5 µL.

  • Ionization Mode: Negative Electrospray Ionization (ESI-).[14]

  • MRM Transitions: Monitor the specific precursor-to-product ion transitions for both chlorogenic acid and ¹³C₃-chlorogenic acid.

3.5. Data Analysis and LOD/LOQ Establishment

  • Signal-to-Noise Method:

    • Inject a series of decreasing concentrations of chlorogenic acid.

    • Determine the concentration at which the signal-to-noise ratio is approximately 3:1 for LOD and 10:1 for LOQ.

  • Standard Deviation of the Response and Slope Method:

    • Analyze at least six blank plasma samples spiked with the internal standard.

    • Calculate the standard deviation of the peak area ratio of the blank samples.

    • Construct a calibration curve using the prepared standards and determine the slope.

    • Calculate LOD and LOQ using the formulas provided in the table above.

Visualizations

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample is Add ¹³C₃-Chlorogenic Acid IS plasma->is precip Protein Precipitation (Acetonitrile) is->precip centrifuge Centrifugation precip->centrifuge evap Evaporation centrifuge->evap reconstitute Reconstitution evap->reconstitute uhplc UHPLC Separation reconstitute->uhplc msms Tandem MS Detection (MRM Mode) uhplc->msms peak_int Peak Integration msms->peak_int cal_curve Calibration Curve Construction peak_int->cal_curve lod_loq LOD & LOQ Determination cal_curve->lod_loq

Caption: Experimental workflow for LOD and LOQ determination.

G ros Reactive Oxygen Species (ROS) ox_stress Oxidative Stress ros->ox_stress cga Chlorogenic Acid cga->ros Scavenges cell_damage Cellular Damage ox_stress->cell_damage

Caption: Antioxidant activity of chlorogenic acid.

Conclusion

The determination of LOD and LOQ is a fundamental aspect of validating a bioanalytical method for chlorogenic acid. While the signal-to-noise ratio method is widely used for its simplicity, the method based on the standard deviation of the response and the slope of the calibration curve offers greater statistical robustness. The use of a ¹³C₃-labeled internal standard is highly recommended to mitigate matrix effects and ensure the accuracy and precision of the quantification, especially at the low concentrations relevant to LOD and LOQ determination. The choice of methodology should be justified and meet the requirements of the relevant regulatory guidelines.

References

Safety Operating Guide

Safe Disposal of Chlorogenic Acid-13C3: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of isotopically labeled compounds like Chlorogenic acid-13C3 is paramount for laboratory safety and environmental protection. This guide provides a detailed, step-by-step procedure for the safe disposal of this compound, based on available safety data sheets for chlorogenic acid. While the isotopic labeling with Carbon-13 does not alter the chemical hazards, it is crucial to follow these guidelines to ensure safe laboratory practices.

Essential Safety Precautions and Handling

Before beginning any disposal procedure, it is critical to be familiar with the safety hazards associated with chlorogenic acid. It may cause skin and serious eye irritation, as well as respiratory irritation.[1] Always handle this compound in a well-ventilated area and wear appropriate personal protective equipment (PPE).[1][2]

Recommended Personal Protective Equipment (PPE):

  • Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[2]

  • Hand Protection: Wear suitable protective gloves.[3]

  • Skin and Body Protection: Wear appropriate protective clothing to prevent skin exposure.[2]

  • Respiratory Protection: In case of dust formation, use a particle filter respirator.[2]

Spill Management

In the event of a spill, immediate and appropriate action is necessary to prevent contamination and exposure.

For Dry Spills:

  • Avoid generating dust.[1]

  • Use dry clean-up procedures such as sweeping or vacuuming (with an explosion-proof machine).[1]

  • Collect the residue and place it in a sealed, labeled container for disposal.[1]

For Wet Spills:

  • Vacuum or shovel the material into a labeled container for disposal.[1]

  • Wash the spill area with large amounts of water, and prevent runoff from entering drains.[1]

If contamination of drains or waterways occurs, immediately notify emergency services.[1]

Step-by-Step Disposal Procedure

The primary method for the disposal of this compound is to treat it as special hazardous waste.

  • Containerization: Carefully transfer the waste material into a clean, dry, and sealable container. Ensure the container is appropriately labeled with the chemical name ("this compound") and any relevant hazard symbols.

  • Waste Collection: Store the sealed container in a designated, well-ventilated, and secure area, away from incompatible materials such as strong oxidizing agents.[2]

  • Regulatory Compliance: Dispose of the contents and the container at an authorized hazardous or special waste collection point.[1] It is crucial to adhere to all local, state, and federal regulations regarding chemical waste disposal. Consult with your institution's environmental health and safety (EHS) department for specific guidance.

  • Contaminated Materials: Any materials used for cleaning spills, such as paper towels or absorbent pads, should also be placed in a sealed, labeled container and disposed of as hazardous waste. Handle contaminated packages in the same way as the substance itself.[4]

Chemical and Physical Properties

The following table summarizes key quantitative data for chlorogenic acid.

PropertyValue
Molecular Formula C16H18O9
Molecular Weight 354.3 g/mol
Appearance Beige Powder/Crystalline Solid
Melting Point 205 - 209 °C / 401 - 408.2 °F
Solubility Soluble in hot water.[2] Soluble in ethanol (~25 mg/ml), DMSO (~50 mg/ml), and dimethyl formamide (~71 mg/ml).[5]
Storage Temperature -20°C
Stability Stable under normal conditions.[2] At least 4 years at -20°C.[5]

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

A Identify this compound Waste B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Securely Seal in a Labeled Hazardous Waste Container B->C D Store in Designated Waste Accumulation Area C->D E Consult Institutional EHS for Pickup and Disposal D->E F Document Waste for Regulatory Compliance E->F

Caption: Disposal workflow for this compound.

References

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